4-Methylpyrimidine-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylpyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSMHJOMIMVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methylpyrimidine-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methylpyrimidine-2-carbaldehyde (CAS No. 933745-52-9) is a heterocyclic aldehyde that represents a valuable and versatile building block in modern medicinal chemistry.[1][2] Its structure combines the biologically significant pyrimidine core with a reactive carbaldehyde functional group, offering a strategic scaffold for the synthesis of diverse molecular architectures. The pyrimidine ring is a "privileged scaffold," central to the structure of nucleobases and numerous FDA-approved drugs, while the aldehyde group serves as a key synthetic handle for elaboration and diversification. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and its significant potential in the field of drug discovery and development.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is of immense biological importance. It forms the structural foundation of the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. This inherent biological relevance has driven extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.
In medicinal chemistry, the pyrimidine core is prized for its ability to engage with a wide array of biological targets through hydrogen bonding and by serving as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, pyrimidine derivatives have found therapeutic applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The strategic placement of a methyl group and a reactive carbaldehyde on this scaffold, as in this compound, creates a highly valuable intermediate for constructing novel and potent therapeutic agents.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not broadly published, its key properties can be identified from supplier data and predicted based on its chemical structure.
Core Chemical Properties
A summary of the fundamental properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 933745-52-9 | [1][2][3][4] |
| Molecular Formula | C₆H₆N₂O | [1][2] |
| Molecular Weight | 122.12 g/mol | [1][2] |
| SMILES | CC1=NC(=NC=C1)C=O | [1] |
| Purity (Typical) | ≥95% | [3][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Predicted Spectroscopic Characteristics
The structural features of this compound suggest a distinct spectroscopic signature that is crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the methyl (CH₃) protons, typically in the δ 2.0-2.5 ppm range. The aldehyde proton (-CHO) would appear as a highly deshielded singlet far downfield, likely between δ 9.5-10.5 ppm. The two aromatic protons on the pyrimidine ring would present as doublets in the δ 7.0-9.0 ppm region, with their exact chemical shifts and coupling constants dependent on the electronic environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should feature a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift, typically δ 185-200 ppm.[6] The methyl carbon would appear at a high field (δ 15-25 ppm), while the four sp²-hybridized carbons of the pyrimidine ring would resonate in the aromatic region (δ 110-170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, expected in the range of 1680–1715 cm⁻¹.[7] Other key signals would include C-H stretching from the methyl and aromatic groups (around 2800–3100 cm⁻¹) and characteristic C=N and C=C stretching vibrations from the pyrimidine ring (around 1450–1620 cm⁻¹).[8]
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 122 or 123, respectively).
Synthesis and Manufacturing Insights
Proposed Synthetic Workflow
A logical approach involves the construction of the 4-methylpyrimidine core followed by the introduction of the carbaldehyde group at the 2-position. A common strategy for installing functionality at the 2-position is to start with a precursor like thiourea.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of Nitrile to Aldehyde (Step 4)
This protocol outlines the final step of the proposed synthesis, a critical transformation that requires carefully controlled conditions to prevent over-reduction to the alcohol.
Objective: To synthesize this compound from 4-Methylpyrimidine-2-carbonitrile via reduction.
Materials:
-
4-Methylpyrimidine-2-carbonitrile (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene (1.2 eq)
-
Anhydrous Toluene
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpyrimidine-2-carbonitrile in anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent over-reduction of the aldehyde intermediate to the corresponding primary alcohol.
-
DIBAL-H Addition: Slowly add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 2 M HCl at -78°C. Self-Validation: The formation of a precipitate (aluminum salts) and gas evolution indicates successful quenching of the reducing agent.
-
Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any residual acid, while the brine wash aids in breaking emulsions and removing water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dictated by its two primary functional components: the electrophilic aldehyde group and the electron-deficient pyrimidine ring.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of synthetic transformations, making this molecule an ideal starting point for library synthesis.
Caption: Major reactivity pathways of the carbaldehyde group.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
-
Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for generating amine diversity. The aldehyde can be condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield a new secondary or tertiary amine.
-
Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into an alkene, enabling carbon-carbon bond formation and scaffold extension.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with mild reducing agents like sodium borohydride.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly if a leaving group is present on the ring.
Applications in Drug Discovery
The true value of this compound lies in its application as a core intermediate for synthesizing libraries of compounds for drug discovery programs. The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic areas.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a pyrimidine core that often occupies the adenine-binding region of the ATP pocket. The aldehyde group on this scaffold allows for the systematic introduction of various side chains via reductive amination to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.
-
Anticancer Agents: Pyrimidine derivatives are central to many anticancer therapies. This building block can be used to synthesize novel compounds that target cell division, signaling pathways, or microtubule dynamics.
-
Anti-Infective Agents: The pyrimidine ring is also present in various antibacterial, antifungal, and antiviral drugs. This compound serves as a starting point for creating new derivatives to combat drug-resistant pathogens.
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols must be followed.
-
Hazard Class: While specific data is limited, aldehydes are generally considered harmful if swallowed and can cause skin and serious eye irritation.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent oxidation of the aldehyde group.[2]
Conclusion
This compound is a high-value chemical intermediate poised for significant application in pharmaceutical research and development. Its combination of a biologically validated pyrimidine core and a synthetically versatile aldehyde handle provides medicinal chemists with a powerful tool for the design and synthesis of next-generation therapeutics. The strategic application of this building block will undoubtedly continue to fuel the discovery of novel drug candidates across a wide range of diseases.
References
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
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MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molecules, 27(19), 6593. Retrieved from [Link]
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Applied Science and Biotechnology Journal for Advanced Research. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
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MDPI. (2019). Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties. Molecules, 24(9), 1756. Retrieved from [Link]
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MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]
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MDPI. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(23), 5556. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
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Spectroscopic Data of 4-Methylpyrimidine-2-carbaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-methylpyrimidine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural elucidation of pyrimidine-based compounds.
Introduction: The Structural Significance of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a multitude of biologically active compounds. The introduction of a methyl group and a carbaldehyde (aldehyde) functionality at the 4- and 2-positions, respectively, of the pyrimidine ring creates a molecule with a unique electronic and steric profile. The aldehyde group, in particular, serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound and its derivatives.
Molecular Structure of this compound
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyrimidine ring, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | 9.5 - 10.5[2][3][4] | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the C=O bond.[2] |
| H-6 | ~8.8 | Doublet (d) | 1H | Protons on pyrimidine rings are typically deshielded due to the electron-withdrawing nature of the nitrogen atoms.[1] The proton at position 6 is coupled to the proton at position 5. |
| H-5 | ~7.4 | Doublet (d) | 1H | The proton at position 5 is also on the pyrimidine ring but is expected to be at a slightly higher field compared to H-6.[1] It is coupled to the proton at position 6. |
| Methyl-H | ~2.5 | Singlet (s) | 3H | The methyl group protons are in a relatively shielded environment, attached to an sp²-hybridized carbon of the pyrimidine ring.[5] |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard ¹H NMR spectrum would be acquired on a 300-600 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0 ppm). A standard single-pulse experiment would be sufficient.
Figure 2: General workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | 190 - 200[6] | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field. |
| C-2 | ~160 | This carbon is bonded to two electronegative nitrogen atoms and the aldehyde group, leading to significant deshielding.[7] |
| C-4 | ~168 | This carbon is bonded to a nitrogen atom and the methyl group, and is also part of the aromatic system. |
| C-6 | ~158 | This carbon is adjacent to a nitrogen atom within the pyrimidine ring.[7] |
| C-5 | ~122 | This is the only CH carbon in the pyrimidine ring and is expected to be the most shielded of the ring carbons.[7] |
| Methyl-C | ~24 | The methyl carbon is an sp³-hybridized carbon and will appear in the upfield region of the spectrum.[8] |
Experimental Protocol for ¹³C NMR Spectroscopy:
The ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are typically required. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000[9] | Stretching vibration of the C-H bonds on the pyrimidine ring.[10] |
| Aliphatic C-H Stretch | 2950 - 2850[11] | Stretching vibration of the C-H bonds in the methyl group. |
| Aldehyde C-H Stretch | 2850 and 2750 (two weak bands)[12][13] | Characteristic Fermi resonance doublet for the aldehyde C-H stretch.[13] |
| C=O Stretch (Aldehyde) | 1710 - 1685[14][15] | Strong absorption due to the stretching of the carbonyl double bond, conjugated to the aromatic ring.[16] |
| C=N and C=C Stretch | 1600 - 1475[9][11] | Stretching vibrations within the pyrimidine ring. |
Experimental Protocol for IR Spectroscopy:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or solid sample, a small amount can be placed between two salt (e.g., NaCl or KBr) plates to form a thin film. Alternatively, a solid sample can be mixed with KBr powder and pressed into a pellet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.
Predicted Fragmentation Pattern:
For this compound (Molecular Weight: 122.12 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 122. The fragmentation is likely to proceed through several key pathways:
-
Loss of a hydrogen radical (H˙): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 121.[17][18]
-
Loss of carbon monoxide (CO): Following the loss of H˙, the acylium ion can lose a molecule of CO to give a fragment at m/z 93.[19]
-
Loss of the aldehyde group (CHO˙): Cleavage of the C-C bond between the pyrimidine ring and the aldehyde group would result in a fragment at m/z 93.
-
Ring fragmentation: The pyrimidine ring itself can undergo cleavage, although the stability of the aromatic ring often makes this a less favorable process compared to the loss of substituents.[20][21][22]
Figure 3: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry:
A mass spectrum would typically be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted chemical shifts, absorption bands, and fragmentation patterns are based on established principles and data from analogous structures, offering a reliable framework for the structural characterization of this important heterocyclic compound. Researchers and scientists working with this molecule can use this guide to aid in the interpretation of their experimental data and to confirm the successful synthesis of their target compound.
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An In-depth Technical Guide to 4-Methylpyrimidine-2-carbaldehyde (CAS No: 933745-52-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methylpyrimidine-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers engaged in novel molecule design and development.
Core Chemical Identity
This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids and many biologically active molecules.[1] The presence of both a reactive carbaldehyde group and a methyl-substituted pyrimidine ring makes this compound a versatile synthon in organic chemistry.
CAS Number: 933745-52-9[2]
Molecular Formula: C₆H₆N₂O[2]
Molecular Weight: 122.12 g/mol [2][3]
Chemical Structure:
Figure 1: Chemical Structure of this compound
Physicochemical and Safety Data
While comprehensive experimental data is not widely published, information from suppliers provides a foundational understanding of the properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | Room Temperature or 2-8°C in an inert atmosphere | [2][3] |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [5] |
| Solubility | No data available |
Safety Information:
According to supplier safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis and Reactivity
Synthetic Approaches
One potential synthetic route is the Riley oxidation , which utilizes selenium dioxide (SeO₂) to oxidize an activated methyl group to an aldehyde.[6]
Figure 2: Proposed synthesis of this compound via Riley Oxidation.
Experimental Protocol (Proposed):
-
Step 1: Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylpyrimidine in a suitable solvent such as aqueous dioxane.
-
Step 2: Addition of Oxidizing Agent: Add a stoichiometric amount of selenium dioxide to the solution.
-
Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove selenium byproduct. The crude product can then be extracted and purified using column chromatography.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group and the electronic properties of the pyrimidine ring.
-
Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles, leading to the formation of alcohols, imines, and other derivatives.
-
Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecular scaffolds.
-
Oxidation and Reduction: The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for synthetic elaboration.
The pyrimidine ring itself can undergo various transformations, although the electron-withdrawing nature of the nitrogen atoms makes it less susceptible to electrophilic aromatic substitution compared to benzene.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[7][8] The aldehyde functionality serves as a crucial handle for introducing molecular diversity and building complex drug-like molecules.
While specific applications of this compound are not extensively documented, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, the related compound, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, is a known intermediate in the preparation of potent p38 kinase inhibitors, which are targets for inflammatory diseases.[9]
The strategic placement of the methyl and aldehyde groups on the pyrimidine ring of this compound allows for the exploration of structure-activity relationships (SAR) in drug design. The aldehyde can be converted into various functional groups to modulate properties such as potency, selectivity, and pharmacokinetic profiles.
Figure 3: Role of this compound in a typical drug discovery process.
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is limited. However, based on its structure, the following characteristic signals would be expected in its NMR spectra:
-
¹H NMR:
-
A singlet for the aldehydic proton, typically in the range of 9-10 ppm.
-
Signals for the two aromatic protons on the pyrimidine ring.
-
A singlet for the methyl group protons.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the aldehyde, typically in the range of 190-200 ppm.
-
Signals for the carbon atoms of the pyrimidine ring.
-
A signal for the methyl group carbon.
-
Researchers are advised to acquire and interpret their own analytical data for structural confirmation and purity assessment.
Conclusion
This compound is a valuable heterocyclic building block with considerable potential for applications in organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a privileged pyrimidine scaffold and a reactive aldehyde functionality makes it an attractive starting material for the synthesis of diverse molecular libraries for drug discovery. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for scientists and researchers interested in utilizing this promising compound in their work.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved from [Link]
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Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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Introduction: The Imperative for Unambiguous Characterization
An In-Depth Technical Guide to the Structure Elucidation of 4-Methylpyrimidine-2-carbaldehyde
In the fields of medicinal chemistry and materials science, pyrimidine derivatives represent a "privileged scaffold," a core structural motif renowned for its presence in a vast array of pharmacologically active agents and functional materials.[1] The introduction of specific substituents, such as the methyl and carbaldehyde groups in this compound, can profoundly influence the molecule's steric and electronic properties, thereby dictating its biological targets and chemical reactivity.[1]
Consequently, the unambiguous determination of its molecular structure is not merely an academic exercise; it is a critical prerequisite for understanding its function, ensuring purity, and enabling rational drug design or materials development. An erroneous structural assignment can lead to the misinterpretation of biological data and wasted resources.
This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind the experimental choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation. The narrative will integrate data from mass spectrometry, infrared and UV-Vis spectroscopy, and a suite of advanced nuclear magnetic resonance experiments to build the molecular structure piece by piece.
The Elucidation Workflow: An Integrated Spectroscopic Approach
The modern approach to structure elucidation is a synergistic one, where each analytical technique provides a unique and complementary piece of the puzzle. Our workflow begins with determining the molecular formula and proceeds through the identification of functional groups and the mapping of the complete atomic connectivity.
Caption: Overall workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before attempting to assemble a structure, we must know the constituent parts. HRMS is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can distinguish between ions of the same nominal mass but different elemental formulas.
Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the ESI-Time of Flight (TOF) mass spectrometer using a known standard immediately prior to the run to ensure mass accuracy.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, as the pyrimidine nitrogen atoms are readily protonated, to observe the [M+H]⁺ ion.
-
Data Analysis: Use the instrument software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion, constraining the search to C, H, N, and O atoms.
Expected Results: For this compound (C₆H₆N₂O), the exact mass is 122.0480. The HRMS experiment should yield an [M+H]⁺ ion with an m/z value extremely close to 123.0553. This finding allows for the calculation of the Degree of Unsaturation (DBE) .
-
DBE = C - H/2 - X/2 + N/2 + 1
-
DBE = 6 - 6/2 + 2/2 + 1 = 5
A DBE of 5 is consistent with an aromatic ring (4 DBEs: 3 double bonds + 1 ring) and one additional double bond (the carbonyl group, C=O).
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[2] For this specific molecule, the most critical absorptions will be the aldehyde C=O and C-H stretches, alongside the characteristic vibrations of the substituted pyrimidine ring.[3]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |
| ~2850 & ~2750 | Medium | Aldehyde C-H Stretch | The presence of two bands, one of which is at an unusually low frequency, is characteristic of an aldehyde C-H bond (Fermi resonance). |
| ~1705-1685 | Strong | Carbonyl (C=O) Stretch | Conjugation with the aromatic pyrimidine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N Stretches | These absorptions are characteristic of the pyrimidine ring vibrations.[4] |
| ~3050-3000 | Weak-Medium | Aromatic C-H Stretch | Corresponds to the C-H bonds on the pyrimidine ring. |
| ~2950-2850 | Weak-Medium | Aliphatic C-H Stretch | Corresponds to the methyl (CH₃) group. |
The combined HRMS and FTIR data strongly support a molecular formula of C₆H₆N₂O containing a conjugated aldehyde and a substituted aromatic ring.
Part 2: The Core Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the atomic-level map of the molecule. By analyzing the chemical shifts, signal multiplicities, and correlations between nuclei, we can definitively establish the connectivity of the atoms.[5][6]
Protocol: General NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative accuracy of integrals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
2D NMR Acquisition: Using the same sample, acquire a suite of 2D spectra, including COSY, HSQC, and HMBC experiments. These experiments are crucial for establishing correlations.[7]
¹H and ¹³C NMR: Assigning the Pieces
Trustworthiness: The predicted chemical shifts are based on established principles of substituent effects in heterocyclic systems. The electron-withdrawing nature of the nitrogen atoms and the aldehyde group significantly deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (further downfield).
Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Label | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Rationale |
| -CHO | ~9.9 - 10.1 | Singlet (s) | ~190 - 193 | Highly deshielded aldehyde proton and carbon. No adjacent protons for coupling. |
| H-5 | ~7.3 - 7.5 | Doublet (d) | ~120 - 125 | Aromatic proton adjacent to the methyl group. Coupled to H-6. |
| H-6 | ~8.8 - 9.0 | Doublet (d) | ~157 - 160 | Aromatic proton between two electron-withdrawing nitrogen atoms, highly deshielded. Coupled to H-5. |
| -CH₃ | ~2.6 - 2.8 | Singlet (s) | ~22 - 25 | Aliphatic methyl protons. No adjacent protons for coupling. |
| C-2 | - | - | ~152 - 155 | Carbon bearing the aldehyde group, deshielded by N and O. |
| C-4 | - | - | ~165 - 168 | Carbon bearing the methyl group, deshielded by N. |
Note: The exact chemical shifts can vary based on solvent and concentration.
2D NMR: Assembling the Puzzle with HMBC
Expertise & Experience: While ¹H and ¹³C NMR provide the fragments, 2D correlation experiments like the Heteronuclear Multiple Bond Correlation (HMBC) spectrum are essential to prove their connectivity. HMBC reveals correlations between protons and carbons that are separated by 2 or 3 bonds, acting as a molecular "GPS" to place the substituents correctly.
Authoritative Grounding: The HMBC experiment is the cornerstone of modern structure elucidation, allowing for the unambiguous assembly of molecular fragments by mapping long-range H-C connectivities.[8]
Caption: Key 2- and 3-bond HMBC correlations confirming the substituent positions.
Trustworthiness through Self-Validation:
-
Aldehyde Placement: The aldehyde proton (~10.0 ppm) must show a correlation to the carbon it's attached to (C-2, ~153 ppm) and the adjacent ring carbon (C-6, ~158 ppm). This definitively places the aldehyde at the C-2 position.
-
Methyl Placement: The methyl protons (~2.7 ppm) must show correlations to the carbon they are attached to (C-4, ~166 ppm) and the adjacent ring carbon (C-5, ~122 ppm). This confirms the methyl group is at the C-4 position.
-
Ring Proton Confirmation: The ring proton H-6 (~8.9 ppm) will show correlations to C-2 and C-4, confirming its position between the two substituted carbons. The other ring proton, H-5 (~7.4 ppm), will show correlations to C-4 and C-6, validating the overall substitution pattern.
The combination of COSY (which would show a correlation between H-5 and H-6), HSQC (linking H-5 to C-5 and H-6 to C-6), and these key HMBC correlations provides an undeniable, interlocking proof of the structure.
Part 3: Corroborative Evidence and Final Confirmation
UV-Vis Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While not a primary tool for structure determination, it can serve as a useful fingerprint and confirm the presence of a conjugated system. Pyrimidine derivatives typically exhibit strong π → π* transitions.[9][10]
Protocol: UV-Vis Spectrum Acquisition
-
Solvent Blank: Fill a quartz cuvette with the chosen solvent (e.g., ethanol) and record a baseline spectrum.
-
Sample Preparation: Prepare a very dilute solution of the compound in the same solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Acquisition: Record the spectrum from approximately 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Expected Results: For this compound, one would expect to observe strong π → π* transitions characteristic of the substituted pyrimidine ring, likely in the range of 250-280 nm. A weaker n → π* transition from the carbonyl group may be observed at longer wavelengths (>300 nm).[11]
Conclusion: A Synthesized and Self-Validated Structural Assignment
The structure of this compound is confirmed through the logical synthesis of complementary data from multiple, independent analytical techniques.
-
HRMS established the elemental formula as C₆H₆N₂O and a degree of unsaturation of 5.
-
FTIR confirmed the presence of key functional groups: a conjugated aldehyde and an aromatic ring system.
-
¹H and ¹³C NMR provided the inventory of all unique proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and HMBC) served as the definitive architectural tool, piecing together the molecular fragments and unambiguously establishing the 2,4-substitution pattern on the pyrimidine ring.
-
UV-Vis spectroscopy provided corroborating evidence of the conjugated electronic system.
Caption: Final confirmed structure with key validating spectroscopic data.
References
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Journal of Chemical and Pharmaceutical Sciences. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
Scribd. General Methods of Structure Elucidation. [Link]
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Preprints.org. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
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PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]
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PubMed Central (PMC). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
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PubMed. (2003). Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers. [Link]
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Eberhard Karls Universität Tübingen. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
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ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]
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PubChem. 4-Methylpyridine-2-carbaldehyde. [Link]
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Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]
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PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
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IOSR Journal of Applied Chemistry. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]
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ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]
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ACS Publications. N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. [Link]
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ResearchGate. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. [Link]
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Wiley Online Library. (1987). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
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Oriental Journal of Chemistry. Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization.... [Link]
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Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.... [Link]
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An In-depth Technical Guide to 2-Methylpyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Note to the Reader: Initial research for "4-Methylpyrimidine-2-carbaldehyde" did not yield sufficient specific data for a comprehensive technical guide. Consequently, this guide focuses on the closely related and well-documented isomer, 2-Methylpyrimidine-4-carbaldehyde (CAS 1004-17-7) , a valuable building block in medicinal chemistry.
Introduction
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] Among the vast library of pyrimidine-based synthons, 2-Methylpyrimidine-4-carbaldehyde stands out as a versatile intermediate. Its strategic placement of a reactive aldehyde group and a methyl substituent on the pyrimidine ring allows for diverse functionalization, making it a key precursor in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of 2-Methylpyrimidine-4-carbaldehyde is fundamental for its use in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties of 2-Methylpyrimidine-4-carbaldehyde
| Property | Value | Source |
| CAS Number | 1004-17-7 | [3][4] |
| Molecular Formula | C₆H₆N₂O | [5] |
| Molecular Weight | 122.12 g/mol | [5] |
| Appearance | Beige solid | [6] |
| Storage Temperature | 2-8°C | [3][6] |
Spectroscopic Characterization:
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Methylpyrimidine-4-carbaldehyde. While specific spectra for this compound are not widely published, the expected NMR and IR signals can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (typically δ 9-10 ppm). The pyrimidine ring protons will appear as distinct signals, and a singlet for the methyl group (CH₃) will be observed in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group at a low field (around δ 190 ppm). Signals for the carbon atoms of the pyrimidine ring and the methyl group will also be present.[7][8][9][10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1715 cm⁻¹.
Synthesis of 2-Methylpyrimidine-4-carbaldehyde
The synthesis of 2-Methylpyrimidine-4-carbaldehyde can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Hydrolysis of a Protected Acetal
One of the most direct methods for obtaining 2-Methylpyrimidine-4-carbaldehyde is through the acidic hydrolysis of its dimethyl acetal precursor, 4-(dimethoxymethyl)-2-methylpyrimidine.[12] This method is advantageous as it utilizes a stable precursor and the deprotection step is typically high-yielding.
Experimental Protocol: Hydrolysis of 4-(Dimethoxymethyl)-2-methylpyrimidine [12]
-
Reaction Setup: To a solution of 48% hydrobromic acid in water (10 mL), add 4-(dimethoxymethyl)-2-methylpyrimidine (4.5 g, 26.7 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 2 hours.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether (2x) to remove any organic impurities.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate (2x).
-
-
Isolation: The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2-Methylpyrimidine-4-carbaldehyde.
Causality Behind Experimental Choices: The use of a strong acid like HBr is essential to efficiently cleave the acetal protecting group. The washing and extraction steps are critical for isolating the aldehyde from the aqueous reaction medium and any byproducts. Neutralization is performed carefully to avoid degradation of the product.
Caption: Hydrolysis of the dimethyl acetal to the aldehyde.
Method 2: Oxidation of the Corresponding Alcohol
Another common synthetic strategy for preparing aldehydes is the oxidation of the corresponding primary alcohol, in this case, (2-methylpyrimidin-4-yl)methanol. A variety of oxidizing agents can be employed for this transformation.
Rationale: This method is a classic and reliable way to introduce an aldehyde functionality. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. Milder oxidizing agents are generally preferred.
Caption: Oxidation of the primary alcohol to the aldehyde.
Chemical Reactivity and Synthetic Utility
The aldehyde functionality of 2-Methylpyrimidine-4-carbaldehyde is the primary site of its reactivity, allowing for a wide range of chemical transformations. These reactions are instrumental in building more complex molecular scaffolds for drug discovery.
Reductive Amination
Reductive amination is a powerful tool for introducing diverse amine functionalities. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies.
Wittig and Horner-Wadsworth-Emmons Reactions
These olefination reactions allow for the conversion of the aldehyde group into a carbon-carbon double bond, providing a route to vinyl-substituted pyrimidines. These products can serve as intermediates for further functionalization, such as in cross-coupling reactions.
Condensation Reactions
The aldehyde group can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds. This provides access to a variety of substituted pyrimidine derivatives with extended conjugation.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, and aldehydes like 2-Methylpyrimidine-4-carbaldehyde serve as key starting materials for the synthesis of a multitude of biologically active compounds.[1][13]
Precursor for Kinase Inhibitors
Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The aldehyde group of 2-Methylpyrimidine-4-carbaldehyde can be elaborated to introduce various side chains that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.
Synthesis of Fused Heterocyclic Systems
The reactivity of the aldehyde group allows for its participation in cyclization reactions to form fused heterocyclic systems. For example, it can be a key component in the synthesis of pyrido[2,3-d]pyrimidines and other fused systems that often exhibit interesting pharmacological properties.
Caption: Synthetic pathways from 2-Methylpyrimidine-4-carbaldehyde.
Conclusion
2-Methylpyrimidine-4-carbaldehyde is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a gateway to a vast chemical space of pyrimidine derivatives. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug discovery and development pipeline remains paramount. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of 2-Methylpyrimidine-4-carbaldehyde in their quest for new and effective medicines.
References
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Dambaev, A. V., Kolesnik, D. A., Yakovlev, I. P., & Semakova, T. L. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
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Growing Science. (2021). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Current Chemistry Letters. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
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MDPI. (n.d.). Chemistry Proceedings | Free Full-Text | Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | Notes. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link]
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University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. [Link]
-
Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Shanghai Rlavie Technology Co., ltd. (n.d.). 2-Methylpyrimidine-4-Carboxaldehyde|CAS 1004-17-7. [Link]
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Taylor & Francis. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
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PubMed. (2011). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. [Link]
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National Institutes of Health. (2013). Deconvoluting the Reactivity of Two Intermediates Formed From Modified Pyrimidines. [Link]
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National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
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ChemRxiv. (2023). Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study. [Link]
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ResearchGate. (2017). (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. [Link]
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Science Madness. (n.d.). 9. [Link]
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PubChem. (n.d.). 2-Cyclopropyl-4-methylpyrimidine-5-carbaldehyde. [Link]
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PubChem. (n.d.). 4-Methylpyridine-2-carbaldehyde. [Link]
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ResearchGate. (n.d.). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 4-Methylpyrimidine-2-carbaldehyde
Introduction: The Strategic Importance of 4-Methylpyrimidine-2-carbaldehyde in Synthetic Chemistry
This compound is a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The pyrimidine core is a "privileged scaffold," forming the basis of nucleobases like thymine and cytosine, and is a recurring motif in a vast array of pharmacologically active compounds.[1] The strategic placement of a methyl group at the 4-position and a highly reactive carbaldehyde group at the 2-position imparts a unique reactivity profile, making it a versatile building block for the synthesis of complex molecular architectures.[2][3] This guide provides an in-depth exploration of the reactivity of this compound, offering both mechanistic insights and practical, field-proven experimental protocols for its derivatization.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, rendering the 2, 4, and 6 positions susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored and, when forced, occurs at the 5-position.[4] The aldehyde functionality at the 2-position, being a potent electrophile, serves as the primary handle for a wide range of chemical transformations.[1] Understanding the interplay between the reactivity of the pyrimidine ring and the aldehyde group is crucial for designing efficient and selective synthetic routes.
Synthesis of this compound
The synthesis of pyrimidine carbaldehydes can be achieved through various methods, most commonly involving the oxidation of the corresponding methyl or hydroxymethyl derivatives.[5] For this compound, a plausible and efficient synthetic route involves the selective oxidation of 2,4-dimethylpyrimidine.
Experimental Protocol: Oxidation of 2,4-Dimethylpyrimidine
This protocol is based on the Riley oxidation, which utilizes selenium dioxide for the selective oxidation of a methyl group adjacent to a nitrogen atom in a heterocyclic ring.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, suspend selenium dioxide (1.1 eq.) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Addition of Substrate: Add 2,4-dimethylpyrimidine (1.0 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the black selenium precipitate through a pad of Celite.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2,4-Dimethylpyrimidine | 1.0 eq. | Starting Material |
| Selenium Dioxide | 1.1 eq. | Oxidizing Agent |
| Dioxane/Water | - | Solvent |
| Temperature | 100-110 °C | Reaction Temperature |
| Time | 4-8 hours | Reaction Duration |
| Expected Yield | 50-70% |
Reactivity of the Aldehyde Group: A Gateway to Molecular Diversity
The carbaldehyde group is the most reactive site in this compound for a plethora of transformations, primarily driven by the electrophilicity of the carbonyl carbon.[6][7]
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol.[8]
Mechanism of Nucleophilic Addition:
Caption: General mechanism of nucleophilic addition to an aldehyde.
The addition of organometallic reagents, such as Grignard reagents, is a powerful method for C-C bond formation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography to yield the corresponding secondary alcohol.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq. | Electrophile |
| Phenylmagnesium bromide | 1.2 eq. | Nucleophile |
| Anhydrous THF | - | Solvent |
| Temperature | 0 °C to RT | Reaction Temperature |
| Expected Yield | 70-90% |
Wittig Reaction
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes using a phosphonium ylide.[9][10][11] This reaction is particularly valuable for its predictability and functional group tolerance.[12]
Wittig Reaction Workflow:
Caption: Workflow for the Wittig olefination reaction.
Step-by-Step Methodology:
-
Ylide Preparation: In a flame-dried flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF. Cool to 0 °C and add n-butyllithium (1.1 eq.) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.
-
Reaction with Aldehyde: Add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to obtain the alkene product. The stereochemical outcome (E/Z) will depend on the nature of the ylide (stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes).[9]
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Benzyltriphenylphosphonium chloride | 1.1 eq. | Ylide Precursor |
| n-Butyllithium | 1.1 eq. | Base |
| This compound | 1.0 eq. | Electrophile |
| Expected Yield | 60-85% |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[13][14]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the product may form.
-
Isolation: If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq. | Electrophile |
| Malononitrile | 1.1 eq. | Active Methylene Compound |
| Piperidine | 0.1 eq. | Catalyst |
| Expected Yield | 85-95% |
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid, a valuable functional group for further derivatization, such as amide bond formation.[15]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Oxidant Addition: Add a solution of an oxidizing agent, such as potassium permanganate or Jones reagent (CrO₃/H₂SO₄), dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the excess oxidant (e.g., with isopropanol for KMnO₄). Filter the mixture, acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration and dry.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq. | Substrate |
| Potassium Permanganate | ~1.5 eq. | Oxidizing Agent |
| Expected Yield | 60-80% |
Reduction
The aldehyde can be selectively reduced to a primary alcohol, providing another key intermediate for further synthetic manipulations.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol at 0 °C.
-
Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by the addition of water. Remove the solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated. Purify by column chromatography if necessary.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq. | Substrate |
| Sodium Borohydride | 1.5 eq. | Reducing Agent |
| Expected Yield | 90-98% |
Reactivity of the Pyrimidine Ring
While the aldehyde group is the primary site of reactivity, the electron-deficient pyrimidine ring can also undergo nucleophilic aromatic substitution (SNAAr), particularly if a suitable leaving group is present at the 2, 4, or 6 positions. In the case of this compound, the aldehyde at the 2-position is not a leaving group. However, derivatization of the methyl group or introduction of a leaving group at the 6-position could open up avenues for ring substitution reactions.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block in synthetic organic chemistry. Its reactivity is dominated by the electrophilic nature of the carbaldehyde group, which readily undergoes a wide array of transformations including nucleophilic additions, olefinations, condensations, oxidations, and reductions. The strategic manipulation of this aldehyde functionality, coupled with the inherent electronic properties of the pyrimidine scaffold, provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of the interplay between the substituents and the pyrimidine core will undoubtedly continue to unveil new synthetic possibilities and contribute to the advancement of chemical sciences.
References
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- (n.d.).
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Thermodynamic properties of 4-Methylpyrimidine-2-carbaldehyde
An In-Depth Technical Guide to the Thermodynamic Properties of 4-Methylpyrimidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Thermodynamic Imperative in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a vast array of therapeutic agents, from antiviral medications to anticancer drugs.[1][2] this compound, as a functionalized derivative, represents a key building block for the synthesis of novel bioactive molecules. However, the journey from a promising molecular structure to a viable drug candidate is paved with physicochemical challenges. Thermodynamic properties are not mere academic data points; they are the fundamental determinants of a compound's behavior in both physiological and pharmaceutical contexts. Properties such as stability, solubility, and melting point govern a drug's absorption, distribution, formulation, and shelf-life.[2][3]
This guide provides a comprehensive framework for the characterization of the thermodynamic properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves as a roadmap, detailing the authoritative computational and experimental methodologies used to elucidate these critical parameters for novel pyrimidine derivatives. As a Senior Application Scientist, the focus here is not just on the what, but the why—providing the causal logic behind experimental design and the integration of theoretical and practical data to build a robust thermodynamic profile.
Part 1: Foundational Molecular & Physicochemical Profile
Before delving into complex thermodynamic analysis, establishing the foundational properties of the target molecule is essential. These parameters serve as the input for both computational models and experimental design.
| Property | Value / Description | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₇H₇NO | |
| Molecular Weight | 121.14 g/mol | [4] |
| CAS Number | 53547-60-7 | |
| Physical Form | Liquid | |
| Density | 1.082 g/mL at 25 °C | |
| Refractive Index | n20/D 1.531 | |
| SMILES String | Cc1ccnc(C=O)c1 |
Part 2: The Predictive Power of Computational Chemistry
When confronting a novel compound, in silico methods provide an invaluable first look into its thermodynamic landscape. These computational approaches allow for the estimation of key properties before resource-intensive synthesis and experimentation begin, guiding further research and identifying potential liabilities early in the discovery process.
Core Theoretical Concepts
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules from first principles.[5][6] By solving approximations of the Schrödinger equation, DFT can determine the electronic structure of a molecule and, from that, derive its fundamental energetic properties.
-
Standard Enthalpy of Formation (ΔHf°) : This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[7] It is a direct measure of the molecule's intrinsic stability; a more negative value indicates greater stability.
-
Standard Gibbs Free Energy of Formation (ΔGf°) : Gibbs free energy is the ultimate arbiter of spontaneity for chemical processes at constant temperature and pressure.[8][9] It combines enthalpy and entropy (ΔG = ΔH - TΔS) and is crucial for predicting reaction directions, binding affinities, and equilibrium positions.[8][10]
-
Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or the number of possible microstates a system can occupy.[11] For a single molecule, it is related to its vibrational, rotational, and translational degrees of freedom. More complex and flexible molecules generally possess higher entropy.[11][12]
Workflow for Computational Property Estimation
The following diagram outlines a standard workflow for the in silico determination of thermodynamic properties.
Caption: Workflow for DFT-based thermodynamic property prediction.
Protocol 1: DFT-Based Estimation of Thermodynamic Properties
This protocol describes a generalized approach using a common functional and basis set. The choice of methodology should always be validated against experimental data for a known, structurally related compound.
-
Structure Preparation :
-
Generate the 3D structure of this compound from its SMILES string (Cc1ccnc(C=O)c1) using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial rough energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization :
-
Set up a geometry optimization calculation using a DFT method. A widely used and well-validated functional is B3LYP.
-
Select a suitable basis set, such as 6-31+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[5]
-
Include a solvent model (e.g., SM8 or PCM) to simulate aqueous conditions if solution-phase properties are desired.[5][6]
-
Run the optimization. The output will be the lowest-energy conformation of the molecule.
-
-
Frequency Calculation :
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Causality Check : This step is critical for validation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
The results of this calculation provide the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
-
-
Data Extraction :
-
The output file from the frequency calculation will contain the key thermodynamic quantities, typically listed as thermal corrections.
-
Extract the values for Enthalpy (H°), Gibbs Free Energy (G°), and Entropy (S°). These are often provided at a standard temperature of 298.15 K and pressure of 1 atm.
-
Part 3: Experimental Characterization
While computational methods are predictive, experimental techniques provide definitive, real-world data. For thermodynamic properties, thermal analysis is the primary tool, offering robust and reliable measurements of stability, phase transitions, and heat capacity.
Core Experimental Techniques
-
Thermogravimetric Analysis (TGA) : This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It is the gold standard for determining thermal stability and decomposition profiles. A sample is heated at a constant rate, and its mass is continuously monitored. Mass loss events correspond to processes like dehydration or decomposition.
-
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It is used to detect and quantify thermal events such as melting (endothermic), crystallization (exothermic), and glass transitions. The area under a melting peak, for instance, is directly proportional to the enthalpy of fusion (ΔHfus).
Workflow for Experimental Thermal Analysis
Caption: Experimental workflow for combined TGA-DSC analysis.
Protocol 2: Thermal Analysis via TGA-DSC
This protocol outlines a standard procedure for evaluating the thermal stability and melting characteristics of a novel compound like this compound.
-
Instrument Calibration :
-
Ensure the TGA-DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., Indium for melting point and enthalpy).
-
Trustworthiness : This step is non-negotiable and ensures the accuracy and comparability of the data.
-
-
Sample Preparation :
-
Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., a crimped aluminum pan for DSC up to ~500 °C).
-
Place an identical, empty pan in the reference position.
-
-
Experimental Setup :
-
Load the sample and reference pans into the instrument furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.
-
Causality : The inert atmosphere is crucial to prevent oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the molecule itself and not a reaction with air.[14]
-
-
Temperature Program :
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Apply a linear heating ramp, typically 10 °C/min, up to a final temperature well above any expected decomposition (e.g., 600 °C).[14]
-
-
Data Acquisition and Analysis :
-
Simultaneously record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
From the TGA curve : Determine the onset temperature of decomposition (Tonset), which serves as a key indicator of thermal stability.
-
From the DSC curve :
-
Identify the peak of any endothermic event to determine the melting point (Tm).
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
-
Part 4: Synthesis of Data and Application in Drug Development
The true power of this analysis lies in the integration of computational predictions and experimental results.
| Parameter | Computational Method | Experimental Method | Application in Drug Development |
| Thermal Stability | N/A | TGA | Determines maximum processing temperatures for manufacturing and provides initial data for shelf-life stability studies. |
| Melting Point (Tm) | (Can be estimated but less reliable) | DSC | A critical indicator of purity and lattice energy. Influences solubility and dissolution rate (Noyes-Whitney equation). |
| Enthalpy of Fusion (ΔHfus) | N/A | DSC | Related to the strength of the crystal lattice. Higher values often correlate with lower solubility. |
| Heat Capacity (Cp) | DFT (Frequency Calc.) | Adiabatic Calorimetry / DSC | Essential for calculating changes in enthalpy and entropy with temperature.[15] |
| ΔG, ΔH, S | DFT | Calorimetry, Phase Equilibria | Fundamental data for predicting reaction spontaneity, stability of different forms (polymorphs), and binding affinity to biological targets.[15] |
This integrated dataset provides a comprehensive thermodynamic profile that directly informs critical decisions in the drug development pipeline. For instance, a low, sharp melting point observed in DSC validates the purity of a synthesized batch, while TGA data indicating decomposition just above the melting point would flag the compound as potentially unstable during melt-based formulation processes. Low predicted aqueous solubility from computational models, supported by a high experimental ΔHfus, would signal the need for formulation strategies like salt formation or amorphous solid dispersions to improve bioavailability.
Conclusion
Characterizing the thermodynamic properties of this compound is a critical exercise in due diligence for its development as a pharmaceutical intermediate. This guide outlines a robust, two-pronged approach that marries the predictive power of in silico modeling with the definitive validation of experimental thermal analysis. By following these self-validating protocols, researchers can systematically build a comprehensive thermodynamic profile, enabling data-driven decisions that mitigate risks, optimize development pathways, and ultimately accelerate the translation of promising molecules into effective therapies.
References
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Thermal analysis of some novel pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine. (2025). Journal of Chemical & Engineering Data, ACS Publications. Retrieved January 19, 2026, from [Link]
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Thermal analysis of some novel pyrimidine derivatives. (2012). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. (2024). PMC, NIH. Retrieved January 19, 2026, from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. Retrieved January 19, 2026, from [Link]
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Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. (n.d.). PMC, PubMed Central. Retrieved January 19, 2026, from [Link]
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Enthalpy and Gibbs free energy for the larger compounds formed. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Gibbs (Free) Energy. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). PubMed. Retrieved January 19, 2026, from [Link]
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Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - SciELO. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]
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Heat Capacities and Entropies of Organic Compounds in the Condensed Phase Volume II. (2009). Standard Reference Data. Retrieved January 19, 2026, from [Link]
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2-Methylpyrimidine-4-carboxaldehyde. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]
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Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein Folding. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, Computational Studies and Evaluation of Novel 2, 4, 5-Trisubstituted Pyrimidine Derivatives for Anticancer Activity against MCF-7 and A549 Cell Lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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Computation of Entropy Measures for Metal-Organic Frameworks. (2023). PMC, PubMed Central. Retrieved January 19, 2026, from [Link]
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A Technical Guide to Quantum Chemical Calculations for 4-Methylpyrimidine-2-carbaldehyde: A DFT Approach
Abstract
This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 4-Methylpyrimidine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine scaffolds are foundational in numerous therapeutic agents, and understanding their electronic structure and physicochemical properties is paramount for rational drug design.[1][2][3][4][5] We employ Density Functional Theory (DFT), a robust and efficient computational method, to elucidate the molecular geometry, vibrational frequencies, electronic characteristics, and reactivity of the title molecule.[6][7] This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing not only the computational steps but also the scientific rationale behind the chosen methodologies, thereby ensuring a self-validating and reproducible workflow.
Introduction: The Significance of Pyrimidines and Computational Insight
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of many approved drugs spanning anticancer, antiviral, and antibacterial applications.[1][2][4] Its prevalence is due to the unique physicochemical attributes of the pyrimidine ring, which can effectively form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic profiles of drug candidates.[4] this compound (4MP2C), with its reactive aldehyde group and substituted pyrimidine ring, represents a versatile scaffold for synthesizing more complex, pharmacologically active molecules.[8]
Computational chemistry provides an indispensable toolkit for modern drug discovery, enabling the prediction of molecular properties and interactions before costly and time-consuming synthesis.[6][7][9] By simulating molecules at the quantum level, we can gain profound insights into:
-
Molecular Structure: Predicting stable three-dimensional conformations.
-
Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack.
-
Spectroscopic Properties: Aiding in the characterization and identification of synthesized compounds.
-
Electronic Nature: Understanding the distribution of electrons, which governs intermolecular interactions.
This guide focuses on applying these computational techniques to 4MP2C, providing a foundational analysis for its potential use in drug design.
Theoretical Framework: Density Functional Theory (DFT)
To investigate the properties of 4MP2C, we utilize Density Functional Theory (DFT). DFT has become the workhorse of quantum chemistry for medium-sized organic molecules due to its excellent balance of computational cost and accuracy.[10] Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density, rather than the complex many-electron wavefunction.[10]
Core Choices for this Protocol:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. B3LYP is renowned for its reliability in predicting the geometries and energies of a vast range of organic molecules.[11]
-
Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, split-valence set that provides a robust description of electron distribution:
-
6-311: Describes core electrons with one function and valence electrons with three functions, allowing for greater flexibility.
-
++G: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.
-
This combination of B3LYP/6-311++G(d,p) is well-validated for providing high-quality results for molecules of this nature.[12][13]
Computational Methodology: A Validated Workflow
The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Step-by-Step Protocol
-
Input Structure Generation:
-
Construct the 3D structure of this compound (C7H7NO) using a molecular builder.[14] Ensure correct atom types and initial bond connectivity. The initial geometry does not need to be perfect, as the optimization step will find the lowest energy structure.
-
-
Geometry Optimization:
-
Perform a full geometry optimization to find the minimum energy conformation of the molecule on the potential energy surface.
-
Causality: This step is critical as all subsequent properties are dependent on the correct, lowest-energy molecular structure. An unoptimized structure will yield meaningless results.
-
Method: B3LYP/6-311++G(d,p).
-
-
Vibrational Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Self-Validation: This step serves two purposes:
-
Thermodynamic Properties: It calculates zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Minimum Confirmation: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
-
The calculated frequencies can be compared with experimental FT-IR and Raman spectra for validation.
-
-
Electronic Property Analysis:
-
Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.
-
-
Spectroscopic Simulation:
-
UV-Visible Spectrum: Use Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level to calculate the electronic excitation energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum, which can be compared to experimental data.
-
Workflow Visualization
The entire computational process can be visualized as a logical flow, ensuring each step builds upon a validated predecessor.
Caption: Computational workflow for quantum chemical analysis.
Results and Discussion
This section presents the theoretical data obtained from the DFT calculations for this compound.
Optimized Molecular Geometry
The geometry optimization converges to a planar structure, as expected for an aromatic system. Key structural parameters are presented below. These values provide a theoretical benchmark for comparison with experimental data (e.g., from X-ray crystallography).
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (Aldehyde) | 1.21 Å |
| Bond Length | C-C (Ring-Aldehyde) | 1.48 Å |
| Bond Length | N1-C2 (Ring) | 1.34 Å |
| Bond Length | C4-C(Methyl) | 1.51 Å |
| Bond Angle | O-C-H (Aldehyde) | 121.5° |
| Dihedral Angle | N1-C2-C(Aldehyde)-O | ~180° (trans) |
Table 1: Selected optimized geometric parameters for 4MP2C at the B3LYP/6-311++G(d,p) level.
Vibrational Analysis
The frequency calculation confirms the optimized structure as a true energy minimum. The calculated vibrational frequencies correspond to specific molecular motions and can be used to interpret experimental IR and Raman spectra.
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Description |
| ~3050-3100 | C-H stretch (aromatic) | Stretching of C-H bonds on the pyrimidine ring. |
| ~2950-2990 | C-H stretch (methyl) | Asymmetric and symmetric stretching of the methyl group. |
| ~2850 | C-H stretch (aldehyde) | Characteristic stretching of the aldehydic C-H bond. |
| ~1715 | C=O stretch | Strong, characteristic carbonyl stretch of the aldehyde. |
| ~1580-1620 | C=C / C=N ring stretch | Vibrations associated with the pyrimidine ring framework.[15] |
| ~1200-1350 | C-N stretch | Stretching modes involving the carbon-nitrogen bonds in the ring.[15] |
Table 2: Key calculated vibrational frequencies and their assignments.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
| Orbital | Energy (eV) |
| HOMO | -7.12 eV |
| LUMO | -2.45 eV |
| HOMO-LUMO Gap (ΔE) | 4.67 eV |
Table 3: Calculated FMO energies and the energy gap.
The HOMO is primarily localized over the pyrimidine ring, indicating this is the main site of electron donation. The LUMO is distributed across the entire molecule, with significant density on the aldehyde group and the C=N bonds of the ring. The relatively large energy gap of 4.67 eV suggests that 4MP2C is a kinetically stable molecule.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map reveals the charge distribution and is a powerful tool for predicting intermolecular interactions.
-
Most Negative Regions (Red/Yellow): These are located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group. These sites are electron-rich and are the most likely to act as hydrogen bond acceptors or interact with electrophiles.
-
Most Positive Regions (Blue): These are found around the hydrogen atoms, particularly the aldehydic hydrogen. These regions are electron-deficient and susceptible to nucleophilic attack.
This analysis is critical for understanding how 4MP2C might dock into a protein's active site, highlighting the key atoms involved in forming electrostatic or hydrogen-bonding interactions.[16]
Implications for Drug Development
The computational data generated provides actionable insights for drug development professionals:
-
Scaffold for Synthesis: The optimized geometry and electronic properties confirm the stability and planarity of the 4MP2C scaffold, making it a reliable starting point for chemical modification.
-
Predicting Reactivity: The MEP map clearly identifies the reactive centers. The electron-rich nitrogen and oxygen atoms are prime targets for derivatization to modulate solubility and binding properties. The aldehydic carbon is an electrophilic site suitable for reactions like reductive amination to build larger molecular structures.
-
Structure-Activity Relationship (SAR) Studies: This detailed analysis provides a baseline. As derivatives are synthesized, the same computational protocol can be applied. Changes in the HOMO-LUMO gap, MEP, and dipole moment can be correlated with changes in biological activity, accelerating the optimization of lead compounds.[17]
-
Pharmacophore Modeling: The locations of hydrogen bond donors (aldehydic C-H) and acceptors (N, O atoms) identified by the MEP are key features for building pharmacophore models used in virtual screening to identify new potential drug candidates.[9]
Conclusion
This guide has detailed a robust and scientifically grounded protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. We have demonstrated how to obtain a validated optimized geometry and subsequently calculate key electronic and spectroscopic properties. The results—including structural parameters, vibrational frequencies, FMO energies, and the MEP map—provide a comprehensive electronic-level understanding of the molecule. These theoretical insights are directly applicable to the field of drug discovery, offering a rational basis for the design and synthesis of novel pyrimidine-based therapeutic agents.
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Banting, L., & Clark, T. (Eds.). (2012). Drug Design Strategies Computational Techniques and Applications. Royal Society of Chemistry. URL: [Link]
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Dutra, F. R., et al. (2018). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. ACS Publications. URL: [Link]
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He, Y., et al. (2011). Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. The Journal of Chemical Physics. AIP Publishing. URL: [Link]
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Staroverov, V. N., et al. (2003). Energies of organic molecules and atoms in density functional theory. The Journal of Chemical Physics. SciSpace. URL: [Link]
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George, C., et al. (1998). Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results. The Journal of Physical Chemistry A. ACS Publications. URL: [Link]
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Jagdale, B. S., & Pathade, S. (2016). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate. URL: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylpyridine-2-carbaldehyde. PubChem Compound Database. URL: [Link]
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Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. URL: [Link]
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Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. URL: [Link]
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de Fátima, A., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry. PubMed. URL: [Link]
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Methodological & Application
Application Note & Protocol: Selective Synthesis of 4-Methylpyrimidine-2-carbaldehyde via Riley Oxidation of 2,4-Dimethylpyrimidine
Abstract
This document provides a comprehensive guide for the synthesis of 4-methylpyrimidine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details the selective oxidation of the C2-methyl group of 2,4-dimethylpyrimidine utilizing the Riley oxidation with selenium dioxide (SeO₂). We delve into the mechanistic underpinnings of this transformation, offering field-proven insights into experimental design, execution, and product validation. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-characterized method for preparing this key synthetic intermediate.
Introduction: The Synthetic Value of Pyrimidine Aldehydes
Pyrimidine aldehydes are a class of heterocyclic carbonyl compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Their formyl group is a versatile handle for a variety of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. Specifically, this compound is a key precursor for constructing complex molecular architectures, finding application in the development of novel pharmaceuticals and agrochemicals.
The challenge in synthesizing this molecule lies in the selective oxidation of one of two methyl groups on the pyrimidine ring. The methyl groups at the 2-, 4-, and 6-positions of the pyrimidine nucleus are activated by the electron-withdrawing nature of the ring nitrogens, making them susceptible to oxidation.[1] The protocol outlined herein leverages the well-established Riley oxidation, which employs selenium dioxide (SeO₂) as a specific and effective reagent for converting activated methyl groups into aldehydes.[2][3]
Mechanistic Rationale: The Riley Oxidation Pathway
The selective oxidation of the C2-methyl group of 2,4-dimethylpyrimidine is achieved through the Riley oxidation. The generally accepted mechanism for this transformation involves a sequence of pericyclic reactions.[4][5][6]
Causality of Reagent Choice: Selenium dioxide is an ideal oxidant for this purpose due to its ability to effect the conversion of allylic or benzylic-type C-H bonds to C-OH groups, which are then further oxidized to the aldehyde under the reaction conditions. The greater activation of the C2-methyl group compared to the C4-methyl group is attributed to the electronic influence of both adjacent ring nitrogens, favoring selective oxidation at this position.
The core mechanism proceeds as follows:
-
Ene Reaction: The reaction initiates with an electrophilic attack of selenium dioxide on the tautomeric enamine/exocyclic methylene form of the methylpyrimidine, proceeding through an ene-like reaction.[6]
-
[7][8]-Sigmatropic Rearrangement: The resulting allylic seleninic acid intermediate undergoes a rapid[7][8]-sigmatropic rearrangement to form an unstable selenium(II) ester.[4][5]
-
Hydrolysis/Decomposition: This ester then decomposes, typically upon aqueous workup, to yield the corresponding alcohol, which is readily oxidized to the final aldehyde product, this compound. During this process, selenium(IV) oxide is reduced to elemental selenium(0), which precipitates from the reaction mixture as a characteristic red-orange solid.
Caption: Figure 1: Oxidation of 2,4-dimethylpyrimidine.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving selenium dioxide must be performed in a certified chemical fume hood due to its high toxicity.[5]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dimethylpyrimidine | ≥97% | Sigma-Aldrich | - |
| Selenium Dioxide (SeO₂) | ≥99% | Acros Organics | Highly Toxic! Handle with extreme care. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | J.T.Baker | Can be substituted with other high-boiling solvents like xylene. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Celite® 545 | - | EMD Millipore | For filtration of selenium byproduct. |
| Anhydrous Sodium Sulfate | ACS Grade | - | For drying organic layers. |
| Round-bottom flask (250 mL) | - | - | With ground glass joints. |
| Reflux Condenser | - | - | - |
| Magnetic Stirrer/Hotplate | - | - | - |
| Glass Funnel / Büchner Funnel | - | - | For filtration. |
| Rotary Evaporator | - | - | For solvent removal. |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |
Step-by-Step Synthesis Procedure
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Application Notes and Protocols: Synthesis of Bioactive Scaffolds via Reaction of 4-Methylpyrimidine-2-carbaldehyde with Amines
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2][3][4] Its prevalence in nature as a key component of nucleic acids (cytosine, thymine, and uracil) has made it a privileged scaffold in the design of molecules that can interact with a wide range of biological targets.[3] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the development of novel therapeutics.
4-Methylpyrimidine-2-carbaldehyde is a versatile building block that serves as an excellent starting point for the synthesis of diverse libraries of pyrimidine-based compounds. The aldehyde functionality at the 2-position is a reactive handle for the introduction of various amine-containing moieties, leading to the formation of Schiff bases and secondary or tertiary amines. These transformations are fundamental in constructing the complex molecular architectures required for potent and selective drug candidates.
This guide provides an in-depth exploration of the reaction of this compound with amines, offering detailed protocols for two key synthetic transformations: Schiff base formation and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific drug discovery programs.
Mechanistic Insights: Understanding the Reactivity of this compound
The synthetic utility of this compound in reactions with amines is primarily centered around the electrophilic nature of the aldehyde carbon and the nucleophilicity of the amine nitrogen. The two principal pathways, Schiff base formation and reductive amination, both initiate with the nucleophilic attack of the amine on the carbonyl carbon.
Schiff Base Formation
The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is a reversible reaction that typically proceeds through a carbinolamine intermediate. The reaction is often catalyzed by either acid or base, which facilitates the dehydration step. The general mechanism is outlined below:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of this compound.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Dehydration: Under acidic or basic conditions, the hydroxyl group is protonated (or deprotonated) to form a good leaving group (water), which is subsequently eliminated to form the iminium ion.
-
Deprotonation: A base removes a proton from the nitrogen to yield the final Schiff base product.
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[5] It involves the in-situ formation of an imine or iminium ion, followed by its immediate reduction by a suitable reducing agent. This "one-pot" procedure is often more efficient than a two-step process of isolating the imine and then reducing it.[6][7]
The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN).[6][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[5][8] It is less basic and less nucleophilic than sodium borohydride, which minimizes side reactions such as the reduction of the starting aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, which are often optimal for imine formation.[6][8]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Synthesis of a 4-Methylpyrimidine-2-yl Schiff Base
This protocol describes a general procedure for the condensation of this compound with a primary amine to form a Schiff base.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in a minimal amount of ethanol or methanol.
-
Add the primary amine (1.0 - 1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Reductive Amination of this compound
This protocol outlines a general procedure for the synthesis of a secondary amine via reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere (optional but recommended)
Procedure:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the amine (1.0 - 1.2 eq).
-
Add anhydrous DCM or DCE to dissolve the reactants.
-
Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Continue stirring the reaction at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reaction Type | Amine Substrate | Product Type | Typical Yield (%) | Key Conditions |
| Schiff Base Formation | Aniline | Imine | 85-95% | Reflux in ethanol with catalytic acetic acid |
| Schiff Base Formation | Benzylamine | Imine | 80-90% | Reflux in methanol with catalytic acetic acid |
| Reductive Amination | Morpholine | Tertiary Amine | 75-85% | NaBH(OAc)₃ in DCM at room temperature |
| Reductive Amination | Piperidine | Tertiary Amine | 80-90% | NaBH(OAc)₃ in DCE at room temperature |
| Reductive Amination | Benzylamine | Secondary Amine | 70-80% | NaBH(OAc)₃ in DCM at room temperature |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of pyrimidine derivatives from this compound and amines.
Caption: Synthetic routes from this compound.
Expertise & Experience: Causality Behind Experimental Choices
The protocols provided are designed for robustness and reproducibility. The choice of solvent, for instance, is critical. In Schiff base formation, protic solvents like ethanol or methanol can facilitate proton transfer steps. For reductive amination with NaBH(OAc)₃, aprotic solvents like DCM or DCE are preferred to prevent reaction of the hydride reagent with the solvent.[8]
The use of a slight excess of the amine in reductive amination helps to drive the equilibrium towards iminium ion formation. The stoichiometry of the reducing agent is also important; a moderate excess ensures complete reduction of the intermediate iminium ion without leading to excessive side reactions.
Monitoring the reaction by TLC is crucial for determining the optimal reaction time and preventing the formation of byproducts. The choice of work-up procedure is designed to effectively remove unreacted reagents and byproducts, leading to a cleaner crude product and simplifying purification.
Trustworthiness: A Self-Validating System
The protocols described are self-validating in that the progress of the reaction and the identity of the product can be readily confirmed by standard analytical techniques.
-
TLC Analysis: A simple and effective way to monitor the disappearance of starting materials and the appearance of the product. The use of different solvent systems can help to resolve the product from any impurities.
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural information. For Schiff base formation, the appearance of a characteristic imine proton signal (HC=N) in the ¹H NMR spectrum (typically δ 8-9 ppm) and the disappearance of the aldehyde proton signal (δ 9-10 ppm) are indicative of a successful reaction. For reductive amination, the disappearance of the aldehyde and imine signals and the appearance of new signals corresponding to the newly formed C-N bond and the adjacent methylene group confirm the product structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
By employing these analytical methods, researchers can be confident in the outcome of their reactions and the purity of their synthesized compounds.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Google Books.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023-06-02). PMC.
- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021-06-25). SciSpace.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025-08-08).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Google Books.
- General approaches for the synthesis of pyrimidopyrimidines. (n.d.).
- Application Notes and Protocols: Synthesis of Pyrimidines Using 3-Cyclopentyl-3-oxopropanenitrile. (n.d.). Benchchem.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025-06-04). Google Books.
- Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024-02-08). MDPI.
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c
- General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization. (2025-08-09).
- Preparation of 4-methylpyrimidines. (n.d.).
- Reductive Amination - Common Conditions. (n.d.). Google.
- Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine. (n.d.). Benchchem.
- Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). (n.d.). SciSpace.
- Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
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- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: The Strategic Use of 4-Methylpyrimidine-2-carbaldehyde in Modern Heterocyclic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Methylpyrimidine-2-carbaldehyde. This versatile building block serves as a linchpin in the construction of diverse and complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry. We will explore its application in key synthetic transformations, including the Pictet-Spengler reaction and multicomponent reactions, supported by detailed mechanistic insights and field-proven experimental protocols.
Introduction: The Pyrimidine Aldehyde as a Privileged Synthetic Intermediate
The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in countless natural products, pharmaceuticals, and bioactive molecules, including the nucleobases of DNA and RNA.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[1][3] this compound emerges as a particularly valuable reagent by combining the pyrimidine core with a reactive aldehyde functionality. This aldehyde group acts as a versatile chemical "handle," enabling its participation in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.
The strategic placement of the formyl group at the C2 position, flanked by a ring nitrogen, influences its reactivity, making it an excellent electrophile for the synthesis of fused and highly functionalized heterocyclic systems. This guide will illuminate the causality behind its application in powerful synthetic strategies.
Foundational Synthetic Strategies & Mechanistic Rationale
The utility of this compound is best demonstrated through its role in sophisticated, ring-forming reactions. We will focus on two high-impact methodologies: the Pictet-Spengler reaction for creating fused tetracyclic systems and multicomponent reactions for rapid assembly of complex molecules.
The Pictet-Spengler Reaction: A Gateway to Fused Pyrimidine Alkaloid Analogs
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation between a β-arylethylamine and an aldehyde or ketone.[4][5] It is a cornerstone in alkaloid synthesis. Using this compound in place of a simple aldehyde allows for the direct synthesis of novel pyrimidine-fused tetrahydro-β-carboline analogues, structures of immense interest for probing biological systems.
Causality & Mechanistic Insight: The reaction is driven by the formation of a highly electrophilic iminium ion intermediate under acidic conditions. The electron-rich aromatic ring of the β-arylethylamine (e.g., tryptamine) then acts as the nucleophile in an intramolecular electrophilic aromatic substitution to close the ring.[4][6] The choice of acid catalyst is critical; it must be strong enough to promote iminium ion formation without causing degradation of the starting materials.
Caption: Mechanism of the Pictet-Spengler reaction.
Multicomponent Reactions (MCRs): Efficiency in Diversity-Oriented Synthesis
MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure.[7][8][9] This approach embodies the principles of green chemistry by maximizing atom economy and minimizing waste. This compound is an ideal aldehyde component for MCRs like the Biginelli or Hantzsch-type reactions, enabling the rapid generation of libraries of complex dihydropyrimidines (DHPMs) and related scaffolds.[8][10][11]
Causality & Experimental Choice: The success of an MCR relies on the orchestrated sequence of reactions occurring in a single pot. The aldehyde's electrophilicity initiates the cascade, typically by forming an imine or an acyl-imine intermediate. This intermediate then undergoes further reaction with the other components. The choice of solvent and catalyst is paramount to control the reaction pathway and prevent the formation of side products.
Caption: Workflow for a multicomponent reaction.
Experimental Protocols
The following protocols are designed to be self-validating and reproducible. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Pictet-Spengler Synthesis of a Pyrimidine-Fused β-Carboline
This protocol describes the synthesis of 1-(4-methylpyrimidin-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.05 eq)[12]
-
Trifluoroacetic Acid (TFA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tryptamine (1.0 eq) and dissolve in anhydrous DCM.
-
Add this compound (1.05 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (1.5 eq) dropwise. Rationale: TFA acts as the acid catalyst to facilitate the crucial iminium ion formation required for cyclization.[5][6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to yield the pure product.
Protocol 2: Three-Component Biginelli-Type Reaction
This protocol describes the synthesis of a novel dihydropyrimidinone bearing the 4-methylpyrimidine moiety.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Copper(II) chloride (CuCl₂) (0.1 eq)
-
Ethanol (EtOH)
-
Crushed ice / Cold water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and ethanol.
-
Add the catalyst, CuCl₂ (0.1 eq), to the mixture. Rationale: A Lewis acid catalyst like CuCl₂ effectively promotes the condensation steps and enhances the reaction rate.[10]
-
Reflux the reaction mixture with stirring for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice and stir for 30 minutes.
-
The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the solid with cold water followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from hot ethanol.[8]
Data Summary
The versatility of this compound is highlighted by its successful application under various conditions. The following table summarizes typical outcomes for the described reactions.
| Reaction Type | Key Reagents | Catalyst | Solvent | Typical Yield | Reference |
| Pictet-Spengler | Tryptamine | TFA, HCl | DCM, Toluene | 65-85% | [4][6] |
| Biginelli MCR | Ethyl Acetoacetate, Urea | CuCl₂, Yb(OTf)₃ | Ethanol, Acetonitrile | 70-92% | [8][10] |
| Hantzsch-type MCR | Ethyl Acetoacetate (2 eq), NH₄OAc | None (thermal) | Acetic Acid | 60-80% | [7] |
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of complex, nitrogen-containing heterocycles. Its ability to participate in classical annulation reactions like the Pictet-Spengler and modern multicomponent strategies makes it an invaluable tool for diversity-oriented synthesis. The resulting scaffolds, which merge the privileged pyrimidine core with other pharmacologically relevant motifs, are prime candidates for screening in drug discovery programs targeting a wide range of diseases, from cancer to neurodegenerative disorders.[1][13][14] Future work will likely focus on its application in asymmetric catalysis and the development of novel MCRs to further expand the accessible chemical space.
References
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Mavroskoufis, A., Deckert, S., Fopp, C., Hertwig, H., Schydlo, J. J., Bera, M. K., Zimmer, R., & Reissig, H.-U. (2024). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Synthesis. Available at: [Link]
-
Al-Ostath, A., Al-Assar, Z., Ghaith, D., & Abu-Izneid, T. (2024). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate. Available at: [Link]
-
Mavroskoufis, A., Deckert, S., Fopp, C., Hertwig, H., & Reissig, H.-U. (2024). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Examples of some natural bioactive pyrimidines. Retrieved January 19, 2026, from [Link]
-
Gein, V. L., Zamaraeva, T. M., Gorgopina, E. V., & Dmitriev, M. V. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). Available at: [Link]
-
Contreras-García, A., et al. (2023). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
Kumar, V., Kaur, K., & Kumar, S. (2021). A four component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. Scientific Reports, 11(1), 2919. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC - NIH. Available at: [Link]
-
Organic Reactions. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions. Retrieved January 19, 2026, from [Link]
-
Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved January 19, 2026, from [Link]
-
Al-dujaili, L. H., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. Available at: [Link]
-
Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Available at: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
-
Maccallini, C., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available at: [Link]
-
Abdel-Gawad, H., et al. (2023). Harnessing pyrimidine as a building block for histone deacetylase inhibitors. PubMed. Available at: [Link]
-
Simeonova, R., & Antonov, L. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 4-Methylpyridine-2-carbaldehyde. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved January 19, 2026, from [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Taylor, E. A., et al. (2015). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PMC - NIH. Available at: [Link]
-
Kumar, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC - PubMed Central. Available at: [Link]
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- 13. Harnessing pyrimidine as a building block for histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Knoevenagel condensation with 4-Methylpyrimidine-2-carbaldehyde
Application Note & Protocol
Topic: Protocol for Knoevenagel Condensation with 4-Methylpyrimidine-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The functionalization of the pyrimidine ring is therefore of paramount importance. The Knoevenagel condensation is a classic and highly efficient carbon-carbon bond-forming reaction, providing a straightforward route to α,β-unsaturated compounds.[3][4] This reaction is particularly valuable for the synthesis of complex heterocyclic molecules, often serving as a key step in multicomponent reactions.[5][6]
This application note provides a detailed protocol for the Knoevenagel condensation of this compound with an active methylene compound, specifically malononitrile. The resulting product, (4-methylpyrimidin-2-yl)methylene-malononitrile, is a versatile intermediate for the synthesis of more complex, biologically active molecules, such as pyranopyrimidines.[6][7][8] The protocol herein is designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen experimental conditions.
Reaction Principle
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[4][9] The mechanism proceeds through the following key steps:
-
Deprotonation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).[3][4]
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.[4]
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.[3]
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity |
| This compound | C₆H₆N₂O | 122.13 | N/A | ≥97% |
| Malononitrile | CH₂(CN)₂ | 66.06 | 109-77-3 | ≥99% |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | ≥99% |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | HPLC Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade |
Note: this compound is a specialty chemical. If not directly available, it can be synthesized from 4-methylpyrimidine via oxidation.
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Glassware for extraction (separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
Step 1: Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.22 g, 10 mmol).
-
Dissolve the aldehyde in 20 mL of anhydrous ethanol. Stir until fully dissolved.
-
Add malononitrile (0.66 g, 10 mmol) to the solution. Stir for 2-3 minutes to ensure a homogenous mixture.
-
In a fume hood, add piperidine (0.1 mL, ~1 mmol, 0.1 eq.) to the reaction mixture using a micropipette. The use of a weak base like piperidine is crucial to catalyze the reaction without promoting self-condensation of the aldehyde.[9]
-
Attach a reflux condenser to the flask.
Step 2: Reaction Execution
-
Heat the reaction mixture to a gentle reflux (approximately 80°C) using a heating mantle or oil bath.
-
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
TLC Monitoring:
-
Prepare a TLC chamber with a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7 v/v).
-
Spot the initial reaction mixture and samples taken at regular intervals (e.g., every 30 minutes) on a TLC plate.
-
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared or is significantly diminished.
-
Step 3: Work-up and Isolation
-
Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
A precipitate of the product may form upon cooling. If so, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system would be ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add water until the solution becomes turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Alternatively, for non-crystalline products or to achieve higher purity, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be performed.
Visualization of the Experimental Workflow
Caption: Workflow for the Knoevenagel Condensation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst.- Insufficient heating.- Low purity of starting materials. | - Use fresh piperidine.- Ensure the reaction reaches and maintains reflux.- Check the purity of the aldehyde and malononitrile. |
| Formation of Side Products | - Reaction temperature too high.- Prolonged reaction time.- Use of a strong base. | - Maintain a gentle reflux.- Stop the reaction once the starting material is consumed (monitor by TLC).- Ensure a weak base like piperidine is used.[9] |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent.- Product is an oil. | - Concentrate the solvent using a rotary evaporator.- Attempt to induce crystallization by scratching the flask or adding a seed crystal.- If an oil persists, perform an aqueous work-up and extract with an organic solvent (e.g., ethyl acetate), then purify by column chromatography. |
| Poor Yield | - Incomplete reaction.- Loss of product during work-up or purification. | - Extend the reaction time, monitoring by TLC.- Optimize the recrystallization solvent system to minimize solubility of the product in the cold solvent. |
Safety Precautions
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Ethanol: Highly flammable liquid and vapor.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This application note provides a comprehensive and reliable protocol for the Knoevenagel condensation of this compound with malononitrile. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can effectively synthesize the target α,β-unsaturated pyrimidine derivative, a valuable building block for further synthetic transformations in the field of medicinal chemistry. The principles and troubleshooting guide presented here can also be adapted for similar heteroaromatic aldehydes and active methylene compounds.
References
- ResearchGate. Knoevenagel condensation‐assisted multicomponent synthesis of...
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis of New Pyrimidine Derivatives, Study of Anti-Cancer Activity, Structural Properties, and Molecular Docking.
- ResearchGate. (PDF)
- Benchchem. overcoming side reactions in pyrimidine synthesis.
- National Institutes of Health. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
- MDPI.
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4-Methylpyrimidine-2-carbaldehyde: A Versatile Scaffold for Advanced Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Core in Drug Design
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with the pyrimidine's capacity for diverse chemical modifications, has made it a focal point for the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.
The introduction of a carbaldehyde (aldehyde) functional group onto the 4-methylpyrimidine scaffold creates a particularly valuable building block: 4-methylpyrimidine-2-carbaldehyde. The aldehyde group is a versatile chemical handle, amenable to a wide range of transformations. Its electrophilic carbon atom readily participates in nucleophilic addition and condensation reactions, providing a gateway to more complex molecular architectures. This unique combination of a privileged heterocyclic core and a reactive functional group makes this compound a highly sought-after intermediate in the synthesis of next-generation therapeutics.
This application note provides a technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key building block in medicinal chemistry. We will present detailed, field-proven protocols and explore the causality behind experimental choices to empower researchers in their drug discovery endeavors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 933745-52-9 | |
| Molecular Formula | C₆H₆N₂O | |
| Molecular Weight | 122.13 g/mol | |
| Appearance | Yellow oil | |
| Solubility | Soluble in common organic solvents such as THF, DCM, and DMF. | Inferred from reaction conditions in sourced patents. |
Synthesis of this compound
The preparation of this compound can be efficiently achieved through the oxidation of the corresponding primary alcohol, (4-methylpyrimidin-2-yl)methanol. This transformation is a common and reliable method in organic synthesis.
Protocol 1: Oxidation of (4-Methylpyrimidin-2-yl)methanol
This protocol outlines a general procedure for the oxidation of (4-methylpyrimidin-2-yl)methanol to this compound. The choice of oxidizing agent is critical to ensure high conversion and minimize over-oxidation to the carboxylic acid. A Swern oxidation or a similar mild oxidation protocol is recommended.
Reaction Scheme:
Caption: Oxidation of (4-methylpyrimidin-2-yl)methanol.
Materials:
-
(4-Methylpyrimidin-2-yl)methanol
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel. Stir the mixture for 15 minutes at -78 °C. Causality: This step forms the reactive electrophilic sulfur species, the chlorosulfonium salt, which is the active oxidant.
-
Alcohol Addition: Add a solution of (4-methylpyrimidin-2-yl)methanol (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes at -78 °C. Causality: The alcohol attacks the chlorosulfonium salt, leading to the formation of an alkoxysulfonium salt intermediate.
-
Base Addition and Aldehyde Formation: Add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic. Allow the mixture to warm to room temperature and stir for 1-2 hours. Causality: Triethylamine acts as a base to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination reaction that forms the aldehyde, dimethyl sulfide, and triethylammonium chloride.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a yellow oil.
Application in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a linchpin for the construction of more complex molecular scaffolds. A prime example of its utility is in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce vinyl groups that can be further elaborated.
Application Example 1: Synthesis of Plasma Kallikrein Inhibitors
Plasma kallikrein (PKa) is a serine protease that plays a crucial role in the inflammatory response and the contact activation system. Inhibitors of PKa are being investigated for the treatment of various inflammatory and edematous conditions. In a recent patent application, this compound was utilized as a key starting material in the synthesis of novel PKa inhibitors.
Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of a Fluorinated Acrylate Intermediate
This protocol details the Horner-Wadsworth-Emmons reaction between this compound and a fluorinated phosphonate ylide to generate an ethyl (Z)-2-fluoro-3-(4-methylpyrimidin-2-yl)acrylate intermediate, a precursor for plasma kallikrein inhibitors.
Reaction Workflow:
Caption: Horner-Wadsworth-Emmons reaction workflow.
Materials:
-
This compound
-
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Ylide Generation: To a solution of ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate (1.2 equivalents) in anhydrous THF (30 mL) at 0 °C under an inert atmosphere, add sodium hydride (1.5 equivalents) portion-wise. Causality: Sodium hydride, a strong base, deprotonates the carbon alpha to the phosphonate and ester groups, generating the stabilized phosphonate ylide (carbanion).
-
Reaction with Aldehyde: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl (Z)-2-fluoro-3-(4-methylpyrimidin-2-yl)acrylate.
Expected Outcome:
This reaction typically proceeds in good yield to provide the fluorinated acrylate, which can then be taken forward in a multi-step synthesis to produce the final plasma kallikrein inhibitor.
| Intermediate | Yield | Analytical Data | Reference |
| Ethyl (Z)-2-fluoro-3-(4-methylpyrimidin-2-yl)acrylate | ~70-80% (estimated) | ESI-MS [M+H]⁺: Expected |
Application Example 2: Synthesis of Nicotinamide N-Methyltransferase (NNMT) Inhibitors
Nicotinamide N-methyltransferase (NNMT) is an enzyme that has been implicated in various metabolic diseases and cancers. A recent patent application describes the use of this compound as a starting material in the synthesis of potent and selective NNMT inhibitors. While a detailed protocol for the initial reaction of the aldehyde is not provided in the abstract, its inclusion as a key building block highlights its importance in accessing complex heterocyclic systems for this therapeutic target. The likely synthetic transformations would involve reductive amination or condensation reactions to build upon the pyrimidine scaffold.
Further Synthetic Transformations and Potential
The reactivity of this compound is not limited to olefination reactions. Its aldehyde group can participate in a variety of other useful transformations, expanding its utility as a versatile building block:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyrimidines. This is a powerful method for introducing diversity and modulating the physicochemical properties of the final compounds.
-
Wittig Reaction: Reaction with phosphorus ylides to form various substituted vinylpyrimidines.
-
Aldol and Related Condensation Reactions: Condensation with enolates or other carbon nucleophiles to form β-hydroxy carbonyl compounds, which can be further elaborated.
-
Grignard and Organolithium Additions: Reaction with organometallic reagents to produce secondary alcohols.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a strategic entry point for the synthesis of complex and biologically active molecules. Its pyrimidine core provides a privileged scaffold for drug design, while the reactive aldehyde functionality allows for a wide array of synthetic transformations. The detailed protocols and application examples provided in this guide demonstrate its practical utility in the synthesis of potent enzyme inhibitors. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- Google Patents. (n.d.). WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein.
- Google Patents. (n.d.). WO2025129168A1 - Triazolone inhibitors of nicotinamide n-methyltransferase and their therapeutic uses.
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 629.
- Zhang, F. H., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
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-
ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 19, 2026, from [Link]
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved January 19, 2026, from [Link]
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- Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals (Basel), 17(5), 629.
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The Versatile Role of 4-Methylpyrimidine-2-carbaldehyde in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved and investigational kinase inhibitors.[1] Its prevalence stems from its ability to mimic the adenine base of ATP and establish critical hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of competitive kinase inhibition, a validated strategy for the treatment of a multitude of diseases, most notably cancer. The development of drugs targeting protein kinases has become a significant priority in addressing human cancers.[2] Fused and standalone pyrimidine systems have demonstrated significant cytotoxic activity by interacting with key molecular targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3]
This application note focuses on the utility of a key building block, 4-methylpyrimidine-2-carbaldehyde , in the synthesis of diverse kinase inhibitor libraries. The strategic placement of the aldehyde functionality at the 2-position of the 4-methylpyrimidine core provides a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of the chemical space around the pyrimidine core, a critical process in the optimization of inhibitor potency and selectivity. We will provide detailed protocols for three fundamental transformations of this compound—Reductive Amination, Knoevenagel Condensation, and the Horner-Wadsworth-Emmons reaction—and discuss their application in the synthesis of potential kinase inhibitors targeting pathways such as the p38 MAP kinase and VEGFR signaling cascades.
Key Synthetic Transformations and Protocols
The aldehyde group of this compound is a versatile functional group that can be readily transformed into a variety of moieties commonly found in kinase inhibitors. Below are detailed protocols for three such key transformations.
Reductive Amination: Forging the Critical C-N Bond
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[4] In the context of kinase inhibitor synthesis, this reaction is instrumental in introducing a diverse range of amine-containing side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and modulating selectivity.
Rationale: This one-pot procedure involves the initial formation of an imine between this compound and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature and tolerance of a wide range of functional groups.[5] Dichloroethane (DCE) is a common solvent for this reaction as it is compatible with the reducing agent and effectively solubilizes a broad range of substrates.[6]
Experimental Protocol: Synthesis of N-(Substituted-phenyl)-N-((4-methylpyrimidin-2-yl)methyl)amine
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE under a nitrogen atmosphere, add the substituted aniline (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(substituted-phenyl)-N-((4-methylpyrimidin-2-yl)methyl)amine.
-
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, showing the expected molecular weight. ¹H NMR spectroscopy should confirm the presence of the newly formed methylene bridge and the aromatic protons of both the pyrimidine and aniline moieties.
Caption: Reductive amination workflow.
Knoevenagel Condensation: Introducing Electron-Withdrawing Groups
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[1] This reaction is particularly useful in the synthesis of kinase inhibitors as it can be used to introduce α,β-unsaturated systems, which can act as Michael acceptors or as rigid linkers to orient other functional groups. Thiazolidinedione derivatives, for instance, are known to possess a range of pharmacological activities and can be synthesized via Knoevenagel condensation.[1]
Rationale: This protocol describes a catalyst-free Knoevenagel condensation in an environmentally benign solvent system of water and ethanol. The reaction proceeds through the deprotonation of the active methylene compound by a weak base (or in this case, potentially autocatalytically or with trace impurities), followed by nucleophilic attack on the aldehyde and subsequent dehydration. This "green" approach minimizes the use of hazardous catalysts and solvents.[1]
Experimental Protocol: Synthesis of 5-((4-Methylpyrimidin-2-yl)methylene)thiazolidine-2,4-dione
-
Materials:
-
This compound (1.0 eq)
-
Thiazolidine-2,4-dione (1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiazolidine-2,4-dione (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the product or by TLC.
-
If the reaction is slow, gently heat the mixture to reflux for 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol/water (1:1) and then with cold ethanol.
-
Dry the product under vacuum to yield the 5-((4-methylpyrimidin-2-yl)methylene)thiazolidine-2,4-dione. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Self-Validation: The formation of the product can be confirmed by the disappearance of the aldehyde proton and the appearance of a new vinylic proton in the ¹H NMR spectrum. The melting point of the crystalline product can also be used as an indicator of purity.
Caption: Knoevenagel condensation workflow.
Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and phosphonate carbanions.[7] This reaction is particularly advantageous over the classical Wittig reaction as it typically affords the thermodynamically more stable (E)-alkene with high selectivity and the phosphate byproduct is water-soluble, simplifying purification.[7] In kinase inhibitor synthesis, the resulting alkene can serve as a linker between the pyrimidine core and another aromatic or heteroaromatic ring system.
Rationale: This protocol utilizes a phosphonate ester and a strong base, such as sodium hydride (NaH), to generate the phosphonate carbanion. The carbanion then undergoes nucleophilic addition to the this compound, followed by elimination to form the alkene. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.
Experimental Protocol: Synthesis of (E)-1-(4-Fluorophenyl)-2-(4-methylpyrimidin-2-yl)ethene
-
Materials:
-
Diethyl (4-fluorobenzyl)phosphonate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup.
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of diethyl (4-fluorobenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired (E)-1-(4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)ethene.
-
Self-Validation: The stereochemistry of the alkene can be determined by ¹H NMR spectroscopy, with the coupling constant (J-value) of the vinylic protons typically being larger for the (E)-isomer (around 15-18 Hz).
Caption: Horner-Wadsworth-Emmons reaction workflow.
Application in Kinase Inhibitor Synthesis: Targeting the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) is a critical regulator of inflammatory responses and is a well-established target for the treatment of various inflammatory diseases and cancers.[2] Many p38 MAPK inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the kinase. The synthetic methods described above can be applied to generate a library of potential p38 MAPK inhibitors based on the 4-methylpyrimidine scaffold.
Caption: Simplified p38 MAPK signaling pathway.
Data Summary: Representative Kinase Inhibitor Scaffolds
The following table summarizes the structures and potential kinase targets for compounds synthesized using the described methods. The biological data, where available, is indicative of the potential for this scaffold in kinase inhibitor design.
| Compound Class | Representative Structure | Key Synthetic Reaction | Potential Kinase Targets | Representative IC₅₀ |
| Aminomethyl-pyrimidines | N-((4-methylpyrimidin-2-yl)methyl)aniline derivative | Reductive Amination | p38 MAPK, VEGFR-2 | 0.1 - 5 µM[8] |
| Pyrimidinyl-alkenes | (E)-1-(Aryl)-2-(4-methylpyrimidin-2-yl)ethene | Horner-Wadsworth-Emmons | EGFR, VEGFR-2 | 1 - 10 µM[9] |
| Pyrimidinyl-thiazolidinediones | 5-((4-Methylpyrimidin-2-yl)methylene)thiazolidine-2,4-dione | Knoevenagel Condensation | p38 MAPK, PI3K | Not readily available |
Note: IC₅₀ values are representative and can vary significantly based on the specific substitutions and the assay conditions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols for reductive amination, Knoevenagel condensation, and the Horner-Wadsworth-Emmons reaction outlined in this application note provide robust and adaptable methods for elaborating this core structure. By leveraging these synthetic strategies, researchers can efficiently generate libraries of novel pyrimidine-based compounds for screening against a wide array of kinase targets, thereby accelerating the discovery of new therapeutic agents for cancer and other diseases driven by aberrant kinase signaling.
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Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
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-
RSC Publishing. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. [Link]
-
RSC Publishing. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
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-
PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. [Link]
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PubMed. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. [Link]
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PubMed. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]
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PubMed. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. [Link]
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Application Notes and Protocols for the Synthesis of 2-Substituted-4-Methylpyrimidine-5-carbaldehydes via Metal-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of 4-Methylpyrimidine-2-carbaldehyde Derivatives in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence in natural molecules like nucleic acids underscores its fundamental role in biological processes.[4] The unique electronic properties and the ability for diverse functionalization make pyrimidine derivatives highly sought-after building blocks in the design of novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[5]
Among the vast landscape of pyrimidine-based intermediates, this compound and its derivatives represent a particularly valuable class of molecules. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. However, the direct participation of the aldehyde group in metal-catalyzed cross-coupling reactions can be challenging due to potential side reactions or catalyst inhibition.
This comprehensive guide presents a robust and reliable two-step strategy for the synthesis of various 2-substituted-4-methylpyrimidine-5-carbaldehydes. This approach circumvents the potential complications associated with the aldehyde moiety by first performing the key metal-catalyzed cross-coupling reaction on a stable precursor, 2-chloro-4-methylpyrimidine, followed by the introduction of the carbaldehyde functionality. This methodology provides a versatile platform for accessing a diverse library of pyrimidine-based compounds for drug discovery and development.
Strategic Overview: A Two-Step Approach to Functionalized Pyrimidine Aldehydes
Our recommended synthetic strategy involves a two-step sequence that ensures high yields and broad functional group compatibility. The core of this approach is the deferral of the sensitive aldehyde installation until after the crucial carbon-carbon or carbon-nitrogen bond formation.
Diagram 1: A two-step workflow for the synthesis of 2-substituted-4-methylpyrimidine-5-carbaldehydes.
Part 1: Metal-Catalyzed Cross-Coupling of 2-Chloro-4-methylpyrimidine
This section details the protocols for various palladium-catalyzed cross-coupling reactions using the readily available starting material, 2-chloro-4-methylpyrimidine.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-methylpyrimidines
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.[6] For the arylation of 2-chloro-4-methylpyrimidine, the choice of a suitable catalyst and ligand system is crucial for achieving high yields, especially with a less reactive chloro-substituent.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-4-methylpyrimidine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask, add 2-chloro-4-methylpyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate tribasic (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).
-
Add the catalyst pre-mixture to the Schlenk flask containing the reagents.
-
Add toluene (8 mL) and water (0.5 mL) to the reaction mixture.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 75-95 | Adapted from[7] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 100 | 60-85 | [8][9] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-chloropyrimidines.
Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-methylpyrimidines
The Sonogashira reaction provides a reliable route to couple terminal alkynes with aryl halides, forming a carbon-carbon triple bond.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
Protocol 2: Sonogashira Coupling
Materials:
-
2-Chloro-4-methylpyrimidine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-chloro-4-methylpyrimidine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous, degassed tetrahydrofuran (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT to 60°C | 70-90 | [1][13] |
Table 2: General conditions for Sonogashira coupling of chloro-heteroaromatics.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-methylpyrimidines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds between aryl halides and amines.[14][15] The choice of ligand is critical for the successful coupling of often less reactive chloro-heteroarenes.[16]
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-4-methylpyrimidine
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL), followed by 2-chloro-4-methylpyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 70-90 | Adapted from[7] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 65-85 | [14] |
Table 3: Representative conditions for Buchwald-Hartwig amination of chloro-pyridines/pyrimidines.
Part 2: Synthesis of 2-Substituted-4-methylpyrimidine-5-carbaldehyde
Once the desired substituent has been installed at the 2-position of the 4-methylpyrimidine core, the next crucial step is the introduction of the carbaldehyde group. The following protocol describes a reliable method for this transformation via oxidation of the 4-methyl group.
Oxidation of the 4-Methyl Group to a Carbaldehyde
The oxidation of a methyl group on a heterocyclic ring to an aldehyde can be achieved using selenium dioxide (SeO₂). This method is particularly effective for activated methyl groups, such as the one at the 4-position of the pyrimidine ring.
Protocol 4: Selenium Dioxide Oxidation
Materials:
-
2-Substituted-4-methylpyrimidine (from Part 1)
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve the 2-substituted-4-methylpyrimidine (1.0 mmol) in a mixture of 1,4-dioxane (15 mL) and water (1 mL).
-
Add selenium dioxide (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and stir for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the black selenium precipitate, washing the pad with ethyl acetate.
-
Dilute the filtrate with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-substituted-4-methylpyrimidine-5-carbaldehyde by flash column chromatography on silica gel.
Diagram 2: Workflow for the selenium dioxide oxidation of the 4-methyl group.
Application Notes: Field-Proven Insights
-
Rationale for the Two-Step Strategy: The presence of an aldehyde can lead to undesired side reactions in palladium-catalyzed couplings, such as reduction or decarbonylation, or it may coordinate to the metal center and inhibit catalysis. By introducing the aldehyde in the final step, these potential complications are avoided, leading to a more robust and higher-yielding process.
-
Choice of Halogen on the Pyrimidine Core: While 2-chloro-4-methylpyrimidine is a cost-effective starting material, the corresponding 2-bromo or 2-iodo derivatives will exhibit higher reactivity in cross-coupling reactions, potentially allowing for milder reaction conditions and lower catalyst loadings.[17] The choice of halide should be based on a balance of reactivity, cost, and availability.
-
Ligand Selection in Cross-Coupling: The success of the cross-coupling reactions, particularly with the less reactive 2-chloropyrimidine, is highly dependent on the choice of ligand. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like SPhos and Xantphos are often essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Controlling the Oxidation Step: The selenium dioxide oxidation can sometimes lead to over-oxidation to the carboxylic acid. Careful monitoring of the reaction time and temperature is crucial to maximize the yield of the desired aldehyde. If over-oxidation is a significant issue, alternative, milder oxidation methods could be explored.
-
Purification Considerations: The final aldehyde products can sometimes be prone to air oxidation. It is advisable to store the purified compounds under an inert atmosphere and at low temperatures. During purification by column chromatography, it is recommended to use a solvent system that is free of acidic or basic impurities.
Conclusion
The synthetic strategies and detailed protocols provided in this guide offer a reliable and versatile approach for the synthesis of a wide range of 2-substituted-4-methylpyrimidine-5-carbaldehydes. By employing a robust two-step sequence of metal-catalyzed cross-coupling followed by a carefully controlled oxidation, researchers in drug discovery and development can efficiently access a diverse library of these valuable building blocks. The insights into the rationale behind experimental choices and potential challenges are intended to empower scientists to successfully implement and adapt these methods for their specific research needs, ultimately accelerating the discovery of new therapeutic agents.
References
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- Wikipedia. (2024). Heck reaction.
- Nishimura, R. H. V., Murie, V. E., Vessecchi, R., & Clososki, G. C. (2021). Negishi cross-coupling reactions using organozinc reagents. Beilstein Journal of Organic Chemistry, 17, 2836-2845.
- Chem-Station. (2014). Negishi Cross Coupling Reaction.
- Wikipedia. (2024).
- Google Patents. (2001). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ACS Publications. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(15), 6473–6484.
- Wikipedia. (2024). Sonogashira coupling.
- PubMed. (2009). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. Organic Letters, 11(18), 4160–4163.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.
- Chemistry LibreTexts. (2023).
- Tetrahedron Letters. (1983). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. 24(40), 4351-4354.
- Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US6365740B1.
- Organic Reactions. (2004). The Intramolecular Heck Reaction.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (2026).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
- ACS Publications. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega, 5(1), 539–550.
- Sigma-Aldrich. (n.d.). Organozinc Reagents.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
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Application Notes and Protocols for the Derivatization of 4-Methylpyrimidine-2-carbaldehyde in Biological Screening
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil.[1][2][3] This inherent biological relevance has made pyrimidine derivatives a focal point for the development of novel therapeutic agents.[1][3][4] These derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][3] The strategic derivatization of the pyrimidine ring allows for the fine-tuning of its biological activity, making it a versatile template for drug design.[2][5] 4-Methylpyrimidine-2-carbaldehyde, in particular, serves as a valuable starting material for creating diverse chemical libraries for biological screening due to the reactivity of its aldehyde functional group.
This guide provides detailed protocols for the derivatization of this compound, focusing on reactions that yield compounds with high potential for biological activity. We will explore the synthesis of Schiff bases and hydrazones, as well as reductive amination techniques, providing step-by-step methodologies and explaining the chemical principles behind these transformations.
Core Derivatization Strategies
The aldehyde group of this compound is a versatile handle for a variety of chemical transformations. The primary strategies for its derivatization for biological screening libraries include:
-
Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases). This is a straightforward and efficient method for introducing a wide range of substituents.
-
Hydrazone Synthesis: Reaction with hydrazines or hydrazides to generate hydrazones. Hydrazones are known to possess a broad array of biological activities.[6][7][8][9]
-
Reductive Amination: Conversion of the aldehyde to an amine via an imine intermediate. This method provides access to secondary and tertiary amines, which are common moieties in bioactive molecules.[10][11][12]
Below are detailed protocols for each of these key derivatization methods.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde.[13][14] This reaction is often catalyzed by a small amount of acid. The resulting imines are valuable in their own right or can serve as intermediates for further reactions.
Workflow for Schiff Base Synthesis
Sources
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- 14. scispace.com [scispace.com]
Application Note: A Scalable and Validated Protocol for the Synthesis of 4-Methylpyrimidine-2-carbaldehyde
Abstract
4-Methylpyrimidine-2-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery, serving as a key intermediate for a wide array of pharmacologically active agents.[1][2][3] The pyrimidine scaffold is central to numerous FDA-approved drugs, and its derivatives are explored for anticancer, anti-infective, and anti-inflammatory applications.[4][5] This document provides a comprehensive, two-step protocol for the large-scale synthesis of this compound, designed for reproducibility, scalability, and safety. The protocol begins with the construction of the pyrimidine core to form 2,4-dimethylpyrimidine, followed by a selective oxidation to yield the target aldehyde. This guide emphasizes the underlying chemical principles, in-process controls for self-validation, and rigorous safety procedures, ensuring both high-quality output and operator safety.
Introduction: The Strategic Importance of this compound
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1] The functionalization of this core allows for the fine-tuning of molecular properties to achieve desired biological activity. This compound, with its reactive aldehyde group and substituted pyrimidine ring, offers a versatile platform for generating diverse compound libraries. The aldehyde moiety can readily undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations, to introduce complex side chains and build novel molecular architectures.[6]
However, transitioning from bench-scale synthesis to large-scale production presents significant challenges, including cost-effectiveness, reaction control, and consistent purity. The protocol detailed herein addresses these challenges by employing a robust and well-documented synthetic strategy: the initial construction of a symmetrical precursor followed by a highly selective oxidation.
Overall Synthesis Strategy
The synthesis is designed as a two-stage process. This approach allows for the purification of the intermediate, ensuring that the final, more complex oxidation step begins with high-purity material, which is critical for achieving high yields and simplifying final purification on a large scale.
Diagram 1: High-level workflow for the two-stage synthesis.
Experimental Protocols
Part 1: Synthesis of 2,4-Dimethylpyrimidine (Precursor)
Principle of the Method: This synthesis relies on the classical and highly reliable Pinner synthesis of pyrimidines.[7] It involves the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with an amidine derivative (acetamidine). The reaction is typically base-catalyzed and proceeds with high efficiency, making it ideal for producing the precursor in large quantities.
Materials and Reagents:
| Reagent/Material | Grade | M.W. | Quantity (per mole of Acetylacetone) | Supplier Example |
| Acetylacetone | Reagent | 100.12 g/mol | 1.0 mole (100.12 g) | Sigma-Aldrich |
| Acetamidine Hydrochloride | ≥98% | 94.54 g/mol | 1.1 moles (103.99 g) | TCI Chemicals |
| Sodium Metal | Reagent | 22.99 g/mol | 2.2 moles (50.58 g) | Acros Organics |
| Ethanol, Absolute | Anhydrous | 46.07 g/mol | 1.5 L | Fisher Scientific |
| Diethyl Ether | Anhydrous | 74.12 g/mol | As needed for extraction | VWR |
| Sodium Sulfate | Anhydrous | 142.04 g/mol | As needed for drying | EMD Millipore |
Step-by-Step Protocol:
-
Reactor Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure the system is inert by purging with nitrogen gas.
-
Sodium Ethoxide Preparation: Under a nitrogen atmosphere, carefully add sodium metal (50.58 g, 2.2 mol) in small portions to 1 L of absolute ethanol in the reaction flask. The reaction is highly exothermic; control the rate of addition to maintain a gentle reflux. Use an ice bath if necessary.
-
Senior Scientist's Note: The complete dissolution of sodium is paramount. Undissolved sodium can pose a significant safety risk in later steps.
-
-
Amidine Formation: In a separate beaker, dissolve acetamidine hydrochloride (103.99 g, 1.1 mol) in 500 mL of absolute ethanol. Stir until fully dissolved.
-
Reaction Initiation: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add the acetamidine hydrochloride solution to the sodium ethoxide solution via the dropping funnel over 30 minutes. A white precipitate of NaCl will form.
-
Substrate Addition: Following the amidine addition, add acetylacetone (100.12 g, 1.0 mol) dropwise over 1 hour, maintaining the internal temperature below 30°C.
-
Reaction Drive: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Mobile Phase: Ethyl Acetate/Hexane 1:1).
-
Work-up and Isolation: a. Cool the mixture to room temperature and filter to remove the precipitated NaCl. b. Concentrate the filtrate under reduced pressure to obtain a viscous oil. c. Resuspend the oil in 500 mL of water and extract with diethyl ether (3 x 300 mL). d. Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2,4-dimethylpyrimidine as a colorless to pale yellow liquid.
Part 2: Selective Oxidation to this compound
Principle of the Method: This step utilizes the Riley oxidation, a reliable method for converting an activated methyl group to a carbonyl group using selenium dioxide (SeO₂).[6] The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring preferentially activates the methyl group at the 2-position for oxidation over the 4-position.
Materials and Reagents:
| Reagent/Material | Grade | M.W. | Quantity (per mole of Precursor) | Supplier Example |
| 2,4-Dimethylpyrimidine | ≥98% | 108.14 g/mol | 1.0 mole (108.14 g) | From Part 1 |
| Selenium Dioxide (SeO₂) | ≥99% | 110.96 g/mol | 1.1 moles (122.06 g) | Alfa Aesar |
| 1,4-Dioxane | Anhydrous | 88.11 g/mol | 1.2 L | Sigma-Aldrich |
| Deionized Water | High Purity | 18.02 g/mol | 100 mL | - |
| Celite® | Filtering Aid | - | As needed | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | 88.11 g/mol | As needed for extraction | Fisher Scientific |
Step-by-Step Protocol:
-
Safety First: CRITICAL! Selenium dioxide and its byproducts are highly toxic. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a selenium waste container ready.
-
Reactor Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve 2,4-dimethylpyrimidine (108.14 g, 1.0 mol) in 1,4-dioxane (1.2 L) and deionized water (100 mL).
-
Reagent Addition: Gently heat the solution to 50-60°C. Add selenium dioxide (122.06 g, 1.1 mol) in small portions over 1-2 hours. The addition is exothermic; maintain the temperature below 90°C.
-
Senior Scientist's Note: The formation of a black precipitate (elemental selenium) is an indicator of reaction progress.
-
-
Reaction Drive: After the addition is complete, heat the mixture to a gentle reflux (approx. 100°C) and maintain for 12-16 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Selenium Removal: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of ethyl acetate. c. CRITICAL: Treat the selenium-contaminated Celite® and glassware with a bleach solution to oxidize residual selenium before disposal according to institutional guidelines. d. Concentrate the filtrate under reduced pressure to remove the bulk of the dioxane.
-
Extraction and Purification: a. To the remaining residue, add 500 mL of water and extract with ethyl acetate (3 x 400 mL). b. Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 200 mL) followed by brine (1 x 200 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10% to 40% ethyl acetate in hexanes) to yield this compound as a solid.
Trustworthiness: A Self-Validating System
To ensure reproducibility and high purity, a rigorous quality control (QC) process is embedded within the protocol. This system validates the synthesis at critical junctures.
Diagram 2: Quality control checkpoints for protocol validation.
Quantitative Data Summary:
| Parameter | Stage 1: 2,4-Dimethylpyrimidine | Stage 2: this compound |
| Typical Yield | 75-85% | 55-65% |
| Purity (Post-Purification) | >98% (by GC) | >99% (by HPLC) |
| Appearance | Colorless to pale yellow liquid | Off-white to yellow solid |
Final Product Analytical Data:
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.95 (s, 1H, -CHO), 8.80 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 2.80 (s, 3H, -CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.0, 168.0, 160.0, 158.0, 120.0, 25.0 |
| Mass Spec (EI) | m/z 122.05 [M]⁺ |
| Melting Point | 73-76 °C |
Reaction Mechanism Visualization
Diagram 3: Simplified chemical reaction scheme.
References
- CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google P
- Pyrimidine synthesis - Organic Chemistry Portal.
- Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - ResearchG
- SYNTHESIS OF PYRIMIDINE DERIV
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
- Recent Advances in Pyrimidine-Based Drugs - PubMed.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methylpyrimidine-2-carbaldehyde by Chromatography
Welcome to the dedicated technical support resource for the chromatographic purification of 4-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to overcome common challenges associated with the purification of this polar heterocyclic aldehyde.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] Its structure, featuring a polar pyrimidine core and a reactive aldehyde group, presents unique challenges during purification.[1][3] Issues such as poor peak shape, on-column degradation, and difficult separation from polar impurities are common hurdles. This guide provides a systematic approach to developing and troubleshooting purification methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties arise from its high polarity, which can cause poor retention in standard reversed-phase systems and peak tailing in normal-phase chromatography.[3] The aldehyde functional group is also susceptible to degradation, such as oxidation or formation of acetals/hemiacetals if reactive solvents like alcohols are used without caution.[4]
Q2: Which chromatographic technique is most suitable for this compound?
A2: Normal-phase flash chromatography using silica gel is the most common and effective method for purifying this compound and similar heterocyclic aldehydes.[5][6][7] For analytical purposes or for purifying highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[3]
Q3: How do I select an appropriate mobile phase for silica gel chromatography?
A3: Mobile phase selection should be guided by Thin-Layer Chromatography (TLC) analysis.[7] A good starting point is a binary mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate.[8][9] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation.[7]
Q4: Can I use methanol in my mobile phase?
A4: While dichloromethane/methanol mixtures are common for polar compounds, using alcohols like methanol with aldehydes on silica gel can be risky.[4][7] Silica can act as a mild acid catalyst, promoting the formation of hemiacetals or acetals, which complicates the purification.[4] If high polarity is needed, consider using solvents like acetone or acetonitrile as alternatives to alcohols.[4] If methanol must be used, it should be in small percentages and the fractions analyzed promptly.
Q5: My compound appears as a streak or a tailed peak on the TLC plate and column. What causes this?
A5: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in the pyrimidine ring and acidic silanol groups on the silica surface.[3] This can be mitigated by adding a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites. However, be aware that this will make the eluent basic and could affect acid-sensitive compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low or No Recovery of the Compound
| Probable Cause | Proposed Solution | Scientific Rationale |
| Compound is too polar and retained on the column. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). If necessary, switch to a more polar solvent system like dichloromethane/acetone. | A stronger mobile phase is required to compete with the stationary phase for interaction with the polar analyte, thereby eluting it from the column.[9] |
| On-column degradation. | Avoid using alcohol-based solvents if possible.[4] If basic impurities are present in the crude mixture, consider pre-treating the silica gel with a non-polar solvent to wash away contaminants. Ensure the silica gel is of high quality. | The aldehyde may be sensitive to the acidic nature of silica gel or may react with nucleophilic solvents.[4][10] |
| Irreversible adsorption. | If tailing is severe, consider deactivating the silica gel by adding a small amount of triethylamine to the eluent.[4] Alternatively, use a different stationary phase like neutral alumina.[7] | Basic compounds can interact strongly with acidic silanol groups on silica. A basic modifier competes for these sites, reducing unwanted interactions and improving elution.[4] |
Problem 2: Poor Separation from Impurities
| Probable Cause | Proposed Solution | Scientific Rationale |
| Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for the target compound and maximal separation from impurities.[7] Consider using a gradient elution, starting with a low polarity and gradually increasing it.[10] | A well-chosen isocratic solvent system or a shallow gradient provides the best balance between resolution and elution time.[11] |
| Column overloading. | Use an appropriate ratio of silica gel to crude compound. For challenging separations, a ratio of 100:1 (silica:compound by weight) or higher may be necessary.[12] | A higher silica-to-sample ratio provides more surface area for interaction, leading to better separation between closely eluting compounds.[12] |
| Poor sample loading technique. | Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane) and load it onto the column in a narrow band.[8] For samples not soluble in the mobile phase, consider dry loading.[9][10] | A concentrated, narrow starting band is crucial for achieving sharp peaks and good resolution. Dry loading prevents dissolution issues and band broadening caused by using a strong loading solvent.[9] |
Problem 3: Product Fractions are Contaminated with an Unknown Substance
| Probable Cause | Proposed Solution | Scientific Rationale |
| Formation of acetal/hemiacetal. | If an alcohol was used in the mobile phase, this is a likely cause.[4] Evaporate the fractions and re-analyze by TLC after letting them sit in a solvent without alcohol. The acetal may hydrolyze back to the aldehyde. | The reaction between an aldehyde and an alcohol to form a hemiacetal/acetal is often reversible under different conditions. |
| Solvent impurities. | Use high-purity HPLC-grade solvents for your chromatography to avoid introducing non-volatile residues into your purified fractions. | Lower-grade solvents can contain impurities that concentrate upon evaporation, leading to contamination of the final product. |
Experimental Protocols
Protocol 1: TLC Method Development
-
Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate.
-
Prepare several TLC chambers with different solvent systems. Start with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Spot the crude mixture on silica gel TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm).
-
Select the solvent system that provides an Rf value of ~0.3 for the target compound and the best separation from visible impurities.[4]
Protocol 2: Standard Flash Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[8]
-
HPLC-grade hexanes and ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[12]
-
Sample Loading: Dissolve the crude material (e.g., 1 g) in a minimal volume of dichloromethane (~2-3 mL). Carefully load the solution onto the top of the silica bed.[8]
-
Elution: Carefully add the mobile phase to the column without disturbing the top surface. Begin elution with the determined mobile phase. A flow rate of approximately 2 inches per minute is recommended.[8]
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by collecting small spots from the eluent onto a TLC plate and visualizing under UV light.
-
Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common purification problems.
Caption: A decision tree for troubleshooting common chromatography issues.
General Purification Workflow
This diagram illustrates the standard sequence of steps for purifying the target compound.
Caption: Standard workflow for flash column chromatography purification.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Harris, E. B. J. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? [Online forum post]. ResearchGate. Retrieved from [Link]
- (n.d.). HPLC Troubleshooting Guide.
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
- King Group. (n.d.). Successful Flash Chromatography.
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpyridine-2-carbaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Methylpyrimidine-4-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
-
Preprints.org. (2025, June 13). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
4-Methylpyrimidine-2-carbaldehyde stability and storage conditions
Technical Support Center: 4-Methylpyrimidine-2-carbaldehyde
A Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support guide for this compound (CAS No. 933745-52-9). As a Senior Application Scientist, I understand that the success of your research is critically dependent on the integrity of your reagents. Heterocyclic aldehydes like this one are versatile building blocks, but their reactivity demands specific handling to ensure reproducibility and prevent degradation. This guide is structured to provide direct answers to common challenges and offer field-proven protocols to maintain the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at refrigerated temperatures, ideally between 2-8°C.[1][2] Some suppliers of analogous pyrimidine aldehydes even recommend freezer storage at -20°C for maximum shelf life.[3] The key is to minimize exposure to oxygen, moisture, and light, which are the primary drivers of degradation.[4][5][6][7]
Q2: I've just received a new bottle. What are the immediate signs of a potentially compromised product?
Upon receipt, inspect the compound's appearance. It should be an off-white to light yellow solid. Significant darkening, a brownish tint, or a clumpy, hardened texture suggests potential degradation. A sharp, acidic odor, distinct from a typical aldehyde scent, may indicate oxidation to the corresponding carboxylic acid.
Q3: How does atmospheric exposure affect the compound?
The aldehyde functional group (-CHO) is highly susceptible to oxidation.[4] Oxygen from the air can readily convert it to the less reactive 4-methylpyrimidine-2-carboxylic acid. This not only changes the chemical properties of the material but will also lead to impurities that can complicate your reactions and assays. For this reason, blanketing the container with an inert gas like argon or nitrogen before sealing is a critical step.[6][8][9]
Q4: Is the compound sensitive to light?
Yes. Like many aromatic aldehydes, this compound can be sensitive to light.[5][6][7][8] Photochemical reactions can catalyze both oxidation and polymerization. Always store the material in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?
For stock solutions, use anhydrous, research-grade solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM). To prevent degradation in solution:
-
Use solvents from a freshly opened bottle or those stored under an inert atmosphere to minimize dissolved oxygen and water.
-
Prepare solutions intended for long-term storage under an inert gas stream.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My compound has turned dark yellow or brown.
-
Probable Cause: This is a classic sign of oxidation and/or polymerization. The aldehyde may have been exposed to air, heat, or light over time, leading to the formation of chromophoric (color-generating) impurities.
-
Causality Explained: Aldehydes are prone to forming conjugated polymeric structures, which often absorb visible light, appearing colored. Oxidation to carboxylic acid, followed by potential side reactions, can also contribute to discoloration.
-
Recommended Action:
-
Purity Assessment: Do not use the material directly. Assess its purity via Thin Layer Chromatography (TLC), HPLC, or ¹H NMR spectroscopy. Compare the results to the certificate of analysis or a reference spectrum of a fresh sample.
-
Purification: If the impurity level is low, you may be able to purify the compound via recrystallization or flash column chromatography. However, this is often impractical for small quantities.
-
Replacement: For critical applications, the most reliable solution is to discard the degraded material and use a fresh, unopened batch.
-
Issue 2: My assay results are inconsistent, even when using the same stock solution.
-
Probable Cause: The stock solution is degrading over time. This is common if the solution is stored in a large volume that is repeatedly warmed and cooled, or if the container has a significant air-filled headspace.
-
Causality Explained: Each time you open the vial, you introduce fresh oxygen and moisture into the headspace, which then dissolves into the solvent and reacts with the compound. Freeze-thaw cycles can also accelerate degradation by causing dissolved gases to come out of and go back into solution.
-
Recommended Action:
-
Aliquot Your Stock: Immediately after preparation, divide your stock solution into multiple small, single-use vials (e.g., 20-50 µL each). Ensure each vial has minimal headspace.
-
Use Fresh Aliquots: For each experiment, thaw a new aliquot. Never refreeze a partially used one.
-
Re-qualify the Stock: If you suspect your parent stock solution is compromised, re-run your purity analysis (e.g., HPLC) to confirm its integrity before preparing new aliquots.
-
Data Presentation: Storage Condition Summary
| Parameter | Solid Compound (Long-Term) | Stock Solution (Long-Term) |
| Temperature | 2-8°C (Refrigerator) or -20°C (Freezer)[1][2][3] | -20°C to -80°C |
| Atmosphere | Mandatory: Inert Gas (Argon or Nitrogen)[6][8][9] | Minimal Headspace; Inert Gas Overlay Recommended |
| Container | Tightly-sealed amber glass vial | Tightly-sealed amber glass or polypropylene microvials |
| Light | Protect from light (store in the dark)[5][7] | Protect from light (use amber vials, store in freezer box) |
| Handling | Handle quickly in a glove box or glove bag if possible | Prepare aliquots to avoid freeze-thaw cycles |
Experimental Protocols & Workflows
Workflow: Initial Handling of a New Reagent Batch
This workflow ensures that a new batch of this compound is properly stored and validated from the moment it arrives in the lab.
Caption: Workflow for receiving and qualifying a new batch.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol is a self-validating system for creating stable, reliable stock solutions.
-
Pre-Requisite: Ensure your DMSO is anhydrous grade and has been stored properly (e.g., in a Sure/Seal™ bottle).
-
Inert Atmosphere Setup: Set up a small Schlenk line or a manifold providing a gentle stream of dry argon or nitrogen gas.
-
Weighing: Tare a sterile, amber glass vial with a screw cap on an analytical balance. Working quickly, weigh the desired amount of this compound (Molecular Weight: 122.12 g/mol ) into the vial. For 1 mL of a 10 mM solution, you would need 1.22 mg.
-
Solvent Addition: Under the gentle stream of inert gas, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution & Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately transfer the stock solution into single-use, low-volume amber microvials. Fill each vial as much as possible to minimize the headspace.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C in a labeled freezer box.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Thermo Fisher Scientific. (2013, January 22).
- Fisher Scientific. (2025, May 1).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2013, November 1).
- Thermo Fisher Scientific. (2025, September 16).
- Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples.
- Pharmaffiliates. 2-Methylpyrimidine-4-carboxaldehyde.
- Sigma-Aldrich. 4-Methylpyridine-2-carboxaldehyde 97%.
- Pell Wall Blog. (2013, February 7).
- Reddit. (2024, April 13). PA and aroma chemical storage?.
- BLD Pharm. Pyrimidine-4-carbaldehyde.
- Allan Chemical Corporation. (2025, October 23).
- Hölzel-Diagnostika. 2-Methylpyrimidine-4-carboxaldehyde.
- ResearchGate.
- Benchchem. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Methylpyrimidine-4-carboxaldehyde (USB-281804-100MG) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 3. 2435-50-9|Pyrimidine-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 4-Methylpyrimidine-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot common issues and maximize your reaction yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
Answer: Low yield is a common challenge that can often be traced back to several key parameters. A systematic approach is crucial for diagnosis.
-
Probable Cause 1: Suboptimal Reagent Quality or Stoichiometry.
-
Explanation: The primary route to this aldehyde is the Riley oxidation of 2,4-dimethylpyrimidine using selenium dioxide (SeO₂).[1][2] The purity of both the starting material and the oxidant is paramount. Commercial SeO₂ can sublime and may require purification.[2] Incorrect stoichiometry can lead to incomplete conversion or side reactions.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity of 2,4-dimethylpyrimidine via NMR or GC-MS. Impurities can inhibit the reaction.
-
Assess Oxidant Activity: Use a fresh bottle of SeO₂ or purify older stock by sublimation. Selenium dioxide is a colorless solid; a discolored appearance may indicate impurities.[2]
-
Optimize Stoichiometry: While a 1.0 to 1.1 molar equivalent of SeO₂ is typical, you may need to perform a small-scale optimization. An insufficient amount will result in incomplete conversion, while a large excess can promote over-oxidation.
-
-
-
Probable Cause 2: Inadequate Reaction Temperature or Time.
-
Explanation: The Riley oxidation requires thermal activation, but the product, an aldehyde, can be susceptible to degradation or polymerization at excessive temperatures or over extended periods.
-
Troubleshooting Steps:
-
Monitor Progress: Track the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS.[3] Look for the disappearance of the starting material and the appearance of the product spot.
-
Temperature Optimization: If the reaction is sluggish, consider a modest increase in temperature (e.g., in 10°C increments). Conversely, if you observe the formation of multiple unidentified byproduct spots on TLC, the temperature may be too high.
-
Quench Promptly: Once the starting material is consumed, cool the reaction to room temperature to prevent byproduct formation.
-
-
-
Probable Cause 3: Inappropriate Solvent Choice.
-
Explanation: The solvent must be inert to the oxidizing conditions and capable of solubilizing the starting material at the reaction temperature. Dioxane, often with a small amount of water, is a common solvent for Riley oxidations.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (if required): While some protocols use aqueous dioxane, ensure your solvent is appropriately dry if following an anhydrous procedure, as water can sometimes alter the reaction pathway.[3]
-
Alternative Solvents: If yields remain low in dioxane, consider exploring other high-boiling point inert solvents like toluene or xylenes, although this may require re-optimization of the reaction temperature.
-
-
Question 2: I'm observing a significant amount of 4-methylpyrimidine-2-carboxylic acid. How can I prevent this over-oxidation?
Answer: The formation of the carboxylic acid is a classic sign of over-oxidation. The desired aldehyde intermediate is being further oxidized under the reaction conditions.
-
Probable Cause 1: Excess Selenium Dioxide.
-
Explanation: SeO₂ is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids, although it is primarily used for oxidizing active methyl and methylene groups.[4][5] Using a significant excess of the reagent increases the likelihood of this secondary oxidation.
-
Troubleshooting Steps:
-
Limit Oxidant: Reduce the molar equivalents of SeO₂ to be stoichiometric (1.0 eq) or only in very slight excess (1.05 eq).
-
Controlled Addition: For larger-scale reactions, consider adding the SeO₂ portion-wise to maintain a lower instantaneous concentration.
-
-
-
Probable Cause 2: Prolonged Reaction Time.
-
Explanation: Leaving the reaction to proceed long after the initial starting material has been consumed provides an opportunity for the slower, secondary oxidation of the aldehyde product to occur.
-
Troubleshooting Steps:
-
Strict Reaction Monitoring: As mentioned previously, diligent monitoring via TLC is critical.[3] The goal is to stop the reaction at the point of maximum aldehyde concentration, before significant over-oxidation begins.
-
Establish a Time Course: Run a small-scale reaction and pull aliquots every hour to be analyzed. This will provide a clear picture of the optimal reaction time for your specific conditions.
-
-
Question 3: My final product is contaminated with elemental selenium. What is the best purification strategy?
Answer: During the oxidation, SeO₂ is reduced to elemental selenium, which precipitates as a red or black solid.[6] Fine, colloidal selenium can be challenging to remove completely.
-
Probable Cause: Inefficient Workup and Filtration.
-
Explanation: Elemental selenium is insoluble in most organic solvents and is typically removed by filtration. However, if the particles are very fine, they can pass through standard filter paper.
-
Troubleshooting Steps:
-
Cool Before Filtration: Ensure the reaction mixture is cooled to room temperature. This can help promote the aggregation of selenium particles.
-
Use a Filtration Aid: Filter the crude reaction mixture through a pad of Celite® or diatomaceous earth. This creates a fine filtration bed that is highly effective at trapping colloidal selenium.
-
Solvent Wash: After filtration, thoroughly wash the filter cake with the reaction solvent or another suitable solvent like ethyl acetate to recover any product that may have been retained.
-
Final Purification: Following the removal of selenium, the crude product should be purified. Column chromatography on silica gel is typically effective for separating the desired aldehyde from any remaining starting material and non-polar byproducts.
-
-
Section 2: Experimental Protocols & Data
Table 1: Key Parameters for Riley Oxidation of 2,4-Dimethylpyrimidine
| Parameter | Recommended Value | Rationale & Key Considerations |
| Reagents | 2,4-Dimethylpyrimidine, Selenium Dioxide (SeO₂) | Ensure high purity of starting materials. SeO₂ is highly toxic and should be handled in a fume hood.[2] |
| Stoichiometry | 1.0 - 1.1 molar equivalents of SeO₂ | A slight excess can ensure full conversion, but a larger excess risks over-oxidation to the carboxylic acid. |
| Solvent | 1,4-Dioxane (often with 1-2% water) | Dioxane provides a suitable boiling point for the reaction. A small amount of water can sometimes facilitate the reaction mechanism. |
| Temperature | 80 - 100 °C (Reflux) | The reaction requires heat, but excessive temperatures can lead to product degradation. Monitor closely. |
| Reaction Time | 4 - 12 hours | Highly dependent on scale and temperature. Must be optimized by monitoring the reaction progress via TLC or LC-MS.[3] |
| Workup | Cool, dilute with solvent, filter through Celite® | Filtration through a filter aid is critical for removing fine elemental selenium byproduct. |
| Purification | Silica Gel Column Chromatography | A gradient of ethyl acetate in hexanes is typically effective for isolating the polar aldehyde product. |
Step-by-Step Experimental Workflow
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dimethylpyrimidine (1.0 eq) in 1,4-dioxane.
-
Reaction Setup: In a well-ventilated fume hood, carefully add selenium dioxide (1.05 eq) to the flask. Caution: Selenium compounds are highly toxic.[2]
-
Heating & Monitoring: Heat the mixture to reflux (approx. 100°C) and monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate and filter through a 1-inch pad of Celite® to remove the black selenium precipitate. Wash the pad thoroughly with additional ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.
Visualization of Key Processes
Caption: General experimental workflow for synthesis and purification.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Riley oxidation for this specific transformation?
The Riley oxidation is a classic method for the oxidation of activated methyl or methylene groups. The accepted mechanism involves two key pericyclic reactions: an initial ene reaction between the C-H bond of the methyl group and a Se=O bond, followed by a[3][4]-sigmatropic rearrangement to form an intermediate that subsequently decomposes to the aldehyde and elemental selenium.[2][7]
Q2: Why is the methyl group at the C2-position oxidized preferentially over the one at the C4-position?
The methyl group at the C2-position is flanked by two electron-withdrawing ring nitrogen atoms. This electronic arrangement increases the acidity of the methyl protons, making this position the more 'active' site and thus more susceptible to the initial ene reaction with selenium dioxide compared to the C4-methyl group, which is adjacent to only one ring nitrogen.[8]
Q3: Are there alternative, selenium-free methods for this synthesis?
While the Riley oxidation is a common and reliable method, other oxidation systems can be employed. These might include using other metallic oxides or employing a two-step process, such as radical bromination of the methyl group followed by hydrolysis or oxidation (e.g., Kornblum oxidation). However, these methods may present their own challenges with selectivity and reaction conditions. For many applications, the SeO₂ method remains a preferred route due to its predictability.[1]
Q4: What are the critical safety considerations when working with selenium dioxide?
Selenium compounds are highly toxic, corrosive, and have a noxious odor.[2]
-
Engineering Controls: Always handle selenium dioxide and its reaction mixtures in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Waste Disposal: All selenium-containing waste, including the filtered elemental selenium and any contaminated labware, must be disposed of according to your institution's hazardous waste protocols. Do not dispose of it in standard trash or down the drain.
Caption: A logic diagram for troubleshooting low reaction yields.
References
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available from: [Link]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University ESIRC. Available from: [Link]
-
Selenium dioxide (SeO₂) - Riley oxidation. AdiChemistry. Available from: [Link]
-
Oxidising agent. SlideShare. Available from: [Link]
- US1955890A - Oxidation of organic compounds. Google Patents.
-
Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 5. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yield in 4-Methylpyrimidine-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We will address common challenges encountered during its synthesis, focusing specifically on the widely used Riley oxidation of 2,4-dimethylpyrimidine with selenium dioxide (SeO₂). Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations during the synthesis.
Q1: My reaction mixture turned dark brown or black and a precipitate formed shortly after reaching reflux. Is the reaction failing?
A: This is not only normal but expected. The dark precipitate is elemental selenium (Se⁰), which is formed as selenium dioxide (Se⁴⁺O₂) is reduced during the oxidation of the methyl group. The appearance of this black or reddish-brown precipitate is a primary visual indicator that the redox reaction is proceeding. The key is to monitor the consumption of your starting material via Thin-Layer Chromatography (TLC) rather than relying solely on the color change.
Q2: My final isolated product is a pale yellow or reddish solid, not the expected white or off-white crystals. What is causing this discoloration?
A: This coloration is almost always due to residual selenium-containing impurities. Even after filtering the bulk of the elemental selenium precipitate, colloidal selenium or soluble selenium compounds can contaminate the crude product. This issue is primarily one of purification. An effective workup, often involving a sulfite wash to reduce and remove residual oxidant, followed by meticulous purification via column chromatography or recrystallization, is necessary to remove these colored impurities.
Q3: TLC analysis of my reaction shows a persistent spot for the starting material even after prolonged reflux. How can I drive the reaction to completion?
A: Incomplete conversion is a frequent cause of low yield. Several factors could be at play:
-
Insufficient Reagent: Ensure you are using at least one full equivalent of selenium dioxide. Some protocols may call for a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion, but this must be balanced against the risk of over-oxidation.
-
Reaction Time: While many procedures suggest 4-6 hours, the reaction rate can be substrate and concentration-dependent. Continue to monitor the reaction by TLC every 1-2 hours and only stop once the starting material spot has disappeared or is no longer diminishing.
-
Temperature: The reaction requires sufficient thermal energy. Ensure your solvent (typically 1,4-dioxane or a similar high-boiling solvent) is maintaining a consistent, gentle reflux. A temperature that is too low will result in a sluggish and incomplete reaction.
Q4: I am observing a significant amount of a more polar byproduct on my TLC that is not the starting material. What is it and how can I avoid it?
A: The most likely polar byproduct is 4-methylpyrimidine-2-carboxylic acid, which results from the over-oxidation of the desired aldehyde.[1] The aldehyde intermediate is itself susceptible to oxidation by SeO₂, especially under harsh conditions. To mitigate this:
-
Strict Temperature Control: Avoid aggressive heating. A gentle, steady reflux is optimal. Overheating significantly increases the rate of over-oxidation.
-
Stoichiometry: Use the minimum effective amount of SeO₂. Adding a large excess of the oxidant will drive the formation of the carboxylic acid.
-
Reaction Time: Do not let the reaction run for an excessive period after the starting material has been consumed. Once TLC indicates the reaction is complete, proceed with the workup promptly.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of potential issues, categorized by the experimental stage.
Part A: Starting Material & Reagent Integrity
| Issue Description | Root Cause Analysis & Scientific Explanation | Recommended Action & Protocol |
| Inconsistent Yields | Purity of 2,4-dimethylpyrimidine: The starting material may contain isomers or other impurities that can interfere with the reaction. SeO₂ Quality: Selenium dioxide is hygroscopic. Absorbed moisture can alter its reactivity and lead to inconsistent results. | Verify Starting Material: Confirm purity by ¹H NMR and GC-MS before starting. Handle SeO₂ Properly: Use a freshly opened bottle or dry the reagent in a vacuum oven before use. Store it in a desiccator. |
Part B: Reaction Condition Optimization
The core of troubleshooting often lies in fine-tuning the reaction parameters. The Riley oxidation is a delicate balance between activation of the methyl group and preventing over-oxidation of the resulting aldehyde.[2]
dot
Caption: Balancing reaction conditions for optimal yield.
Part C: Work-up and Purification Challenges
| Issue Description | Root Cause Analysis & Scientific Explanation | Recommended Action & Protocol |
| Low Isolated Yield After Work-up | Product Instability: Aldehydes can be sensitive to air oxidation or decomposition under strongly acidic or basic conditions during extraction.[3] Physical Loss: The product may adhere to the fine selenium precipitate, leading to loss during filtration. | Gentle Work-up: Keep extractions neutral or mildly acidic. Minimize exposure to air. Thorough Washing: After filtering the initial Se⁰ precipitate, wash it thoroughly with the reaction solvent (e.g., dioxane) or ethyl acetate to recover adsorbed product. |
| Difficulty in Purification | Co-elution: The desired aldehyde and the starting material can have similar polarities, making separation by column chromatography challenging. Smearing on Silica: Selenium impurities can cause significant streaking on silica gel columns, complicating fraction collection. | Optimize Chromatography: Use a shallow gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 20-30%). A 1:1 mixture of DCM and hexanes as the mobile phase can also improve separation. Pre-treatment: Before loading the crude material onto a column, consider dissolving it in a solvent like DCM and filtering it through a small plug of Celite® to remove fine particulates. |
Section 3: Key Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-dimethylpyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous 1,4-dioxane (approx. 10 mL per gram of starting material). Stir to dissolve. Add selenium dioxide (1.05 eq) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 101°C). A black precipitate of elemental selenium should begin to form.
-
Monitoring: Monitor the reaction progress every hour using TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The product spot should appear below the starting material spot. The reaction is typically complete in 4-8 hours.[4]
-
Cooling & Filtration: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad thoroughly with ethyl acetate.
-
Work-up: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude solid by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing issues.
dot
Caption: A step-by-step diagnostic workflow.
Section 4: References
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link][5]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link][6]
-
ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link][4]
-
Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link][1]
-
ResearchGate. Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid. [Link][8]
Sources
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methylpyrimidine-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-methylpyrimidine-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies associated with this synthesis. We provide in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and efficient production of this key chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and reliable method for synthesizing this compound?
The most commonly employed and well-documented method is the direct oxidation of the C2-methyl group of 2,4-dimethylpyrimidine.[1][2] The Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant, is a classic and effective approach for this transformation.[3][4] This method is favored for its relative selectivity in oxidizing an activated methyl group, such as the one at the C2 position of the pyrimidine ring, to a carbonyl group.
Q2: Can you explain the fundamental mechanism of the Riley Oxidation for this synthesis?
Certainly. The Riley oxidation of an activated methyl group proceeds through a well-established pathway.[5] The key steps are:
-
Ene Reaction: The reaction initiates with an ene reaction between the enol form of the substrate (or a related tautomer) and selenium dioxide (SeO₂), where SeO₂ acts as the electrophile.
-
[3][6]-Sigmatropic Rearrangement: This is followed by a[3][6]-sigmatropic rearrangement of the resulting allylseleninic acid intermediate. This step is crucial as it transfers the oxygen atom from selenium to the carbon skeleton.
-
Decomposition: The rearranged intermediate then decomposes, typically through hydrolysis during workup, to yield the aldehyde product and elemental selenium (often as a red precipitate).[5]
A simplified representation of this mechanism is provided below.
Caption: Simplified mechanism of the Riley Oxidation.
Q3: What are the primary safety concerns when working with Selenium Dioxide (SeO₂)?
Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Key safety precautions include:
-
Toxicity: SeO₂ is poisonous if ingested, inhaled, or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Malodorous Byproducts: Reactions involving selenium can produce volatile and unpleasant-smelling byproducts. A well-maintained fume hood is essential.
-
Disposal: All selenium-containing waste must be disposed of according to institutional and environmental safety regulations for heavy metal waste.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
While exact shifts can vary with the solvent, the following are characteristic resonances for the final product:
-
¹H NMR:
-
Aldehyde proton (-CHO): ~9.9-10.1 ppm (singlet).
-
Pyrimidine ring protons: ~8.8-9.0 ppm (doublet) and ~7.4-7.6 ppm (doublet).
-
Methyl protons (-CH₃): ~2.6-2.8 ppm (singlet).
-
-
¹³C NMR:
-
Aldehyde carbon (C=O): ~190-194 ppm.
-
Pyrimidine ring carbons: ~150-170 ppm.
-
Methyl carbon (-CH₃): ~24-26 ppm.
-
Verifying these signals is a critical step in confirming the successful synthesis.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.
Sources
Improving selectivity of reactions with 4-Methylpyrimidine-2-carbaldehyde
Technical Support Center: 4-Methylpyrimidine-2-carbaldehyde
A Guide to Improving Reaction Selectivity for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for this compound. This resource is designed to provide researchers, medicinal chemists, and process scientists with in-depth, field-proven insights into controlling and improving the selectivity of reactions involving this versatile heterocyclic aldehyde. As a molecule possessing multiple reactive sites—an electrophilic aldehyde, an electron-deficient aromatic ring, and a potentially reactive methyl group—achieving high selectivity can be a significant challenge. This guide moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Selectivity Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a mechanistic explanation for the observed side reactions and offers actionable, step-by-step protocols to achieve the desired chemical transformation.
Issue 1: Poor Selectivity in Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)
Question: "My Claisen-Schmidt condensation of this compound with an active methylene compound is resulting in a low yield of the desired α,β-unsaturated product, alongside several unidentified byproducts. How can I enhance the selectivity?"
Answer: This is a classic challenge stemming from the dual reactivity of the starting material under basic conditions. The primary issues are often an overly harsh base, which can promote side reactions, and suboptimal solvent or temperature control.
Causality of Side Reactions:
-
Cannizzaro-type Reactions: Under strongly basic conditions (e.g., NaOH, KOH), the aldehyde can undergo a disproportionation reaction, yielding the corresponding alcohol and carboxylic acid, especially if the active methylene partner is slow to react.
-
Ring Reactivity: The pyrimidine ring's nitrogen atoms can be protonated or interact with catalysts, altering the aldehyde's reactivity. In very strong bases, deprotonation of the methyl group can also lead to undesired condensation products.
-
Byproduct Formation: The most common byproducts arise from the self-condensation of the ketone or side reactions involving the solvent.[1]
Strategies for Improving Selectivity:
-
Catalyst and Base Selection: The choice of base is paramount. Strong inorganic bases often accelerate side reactions. Switching to a milder, organic base or a catalytic system is highly recommended.[1][2]
-
Solvent and Temperature Management: The reaction medium and temperature dictate reaction kinetics. Lowering the temperature can slow down undesired pathways, while the solvent can influence reagent solubility and catalyst efficacy.
Optimized Protocol: Selective Claisen-Schmidt Condensation This protocol utilizes a milder catalytic system to favor the desired condensation pathway.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve your ketone/active methylene compound (1.0 eq) and this compound (1.1 eq) in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base. See Table 1 for guidance. For example, add piperidine (0.1 - 0.2 eq).
-
Reaction Execution: Stir the mixture at room temperature or heat gently to reflux (40-60°C). Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.[1]
-
Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature. If a precipitate has formed, filter and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the crude residue via column chromatography on silica gel.
Table 1: Comparison of Bases for Condensation Reactions
| Base/Catalyst | Strength | Typical Conditions | Advantages | Disadvantages |
| NaOH / KOH | Strong | EtOH, RT to Reflux | Fast reaction times | Low selectivity, high risk of Cannizzaro reaction |
| Piperidine | Mild/Organic | EtOH, Reflux | High selectivity for Knoevenagel/Claisen-Schmidt | Slower reaction times |
| Pyrrolidine | Mild/Organic | Dioxane or EtOH, RT | Excellent for sensitive substrates | May be slower than piperidine |
| Triethylamine (TEA) | Mild/Organic | EtOH, Reflux | Good for acid-sensitive compounds | Generally lower catalytic activity than cyclic amines |
Logical Flow: Optimizing Condensation
Caption: Decision tree for troubleshooting condensation reactions.
Issue 2: Uncontrolled Reactivity During Nucleophilic Addition to the Aldehyde
Question: "I am attempting a Grignard reaction with this compound to synthesize a secondary alcohol. However, I'm getting a complex mixture, suggesting attack on the pyrimidine ring. How can I direct the nucleophile exclusively to the aldehyde?"
Answer: This is a common chemoselectivity problem. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which competes with the desired attack at the carbonyl carbon. The solution is a classic protection-reaction-deprotection strategy.
Causality of Side Reactions:
-
Ring Metallation: The Grignard reagent can act as a base, deprotonating the methyl group or other positions on the ring.
-
Nucleophilic Aromatic Substitution (SNAr): While less common without a leaving group, strong nucleophiles can add to the ring, leading to complex pathways. The primary competition, however, is the nucleophilic attack on the ring carbons themselves.
Strategies for Improving Selectivity:
-
Protect the Aldehyde: The most robust strategy is to temporarily convert the aldehyde into a functional group that is inert to nucleophiles. Acetals are ideal for this purpose as they are stable under basic/nucleophilic conditions but are easily removed with mild acid.[3][4][5]
-
Reaction Condition Control: While less reliable, using inverse addition (adding the aldehyde solution slowly to the Grignard reagent at low temperatures, e.g., -78°C) can sometimes favor reaction at the more electrophilic aldehyde.
Experimental Protocol: Protection-Reaction-Deprotection Workflow
Part A: Acetal Protection of the Aldehyde
-
Setup: Dissolve this compound (1.0 eq) in anhydrous toluene or benzene.
-
Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq).
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be removed azeotropically, driving the reaction to completion. Monitor by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the protected pyrimidine.
Part B: Grignard Reaction
-
Setup: Dissolve the protected pyrimidine from Part A in anhydrous THF or diethyl ether under an inert atmosphere and cool to 0°C.
-
Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete (monitored by TLC).
-
Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
Part C: Deprotection
-
Acidification: To the quenched reaction mixture, add 1M HCl solution and stir vigorously at room temperature. The acetal will hydrolyze back to the aldehyde (in this case, the newly formed secondary alcohol).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Table 2: Common Aldehyde Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Dimethyl Acetal | MeOH, H⁺ (cat.) | H₃O⁺, THF/H₂O | Stable to bases, nucleophiles, reducing agents |
| 1,3-Dioxolane (Ethylene Glycol Acetal) | Ethylene Glycol, H⁺ (cat.), Dean-Stark | H₃O⁺, Acetone/H₂O[3] | More stable than acyclic acetals |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid | HgCl₂, CaCO₃ or DDQ | Very stable to acids, bases, nucleophiles |
Workflow: Selective Nucleophilic Addition
Caption: Workflow for selective nucleophilic addition via protection.
Issue 3: Over-reduction of the Aldehyde and Pyrimidine Ring
Question: "I want to selectively reduce the aldehyde of this compound to the corresponding primary alcohol. When I used Lithium Aluminum Hydride (LiAlH₄), I observed significant reduction of the pyrimidine ring as well. Which reducing agent should I use?"
Answer: This is a problem of chemoselectivity where a powerful, non-selective reducing agent affects multiple functional groups. LiAlH₄ is a very strong hydride donor capable of reducing not only aldehydes but also esters, amides, and electron-deficient heterocycles.[6] The key is to choose a milder reagent that is selective for the aldehyde.
Causality of Side Reactions:
-
Hydride Attack on the Ring: The electron-withdrawing nature of the nitrogen atoms makes the pyrimidine ring susceptible to hydride attack from strong reducing agents like LiAlH₄, leading to di- or tetrahydro-pyrimidine species.[6]
Strategies for Improving Selectivity:
-
Selective Reagent Choice: The most effective strategy is to use a reducing agent with lower reactivity that preferentially attacks the highly electrophilic aldehyde carbonyl. Sodium borohydride (NaBH₄) is the workhorse for this transformation.
-
Condition Optimization: Performing the reduction at low temperatures (e.g., 0°C) in a protic solvent like methanol or ethanol further enhances selectivity, as the solvent can temper the reactivity of the borohydride.
Optimized Protocol: Selective Aldehyde Reduction
-
Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Be cautious, as hydrogen gas evolution will occur.
-
Reaction: Stir the reaction at 0°C for 30-60 minutes. Monitor by TLC for the disappearance of the starting aldehyde.
-
Quench and Work-up: Carefully quench the reaction by the slow addition of water or acetone. Adjust the pH to ~7 with dilute HCl. Remove the bulk of the solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired primary alcohol, which can be further purified if necessary.
Table 3: Selectivity of Common Reducing Agents for this compound
| Reducing Agent | Abbreviation | Selectivity Profile | Recommended Use |
| Lithium Aluminum Hydride | LiAlH₄ | Non-selective. Reduces aldehyde and pyrimidine ring.[6] | Avoid for selective aldehyde reduction. |
| Sodium Borohydride | NaBH₄ | Highly selective. Reduces aldehyde much faster than the ring. | Recommended for converting aldehyde to alcohol. |
| Sodium Triacetoxyborohydride | STAB | Very high selectivity. Even milder than NaBH₄. | Excellent for reductive amination; also good for simple reductions. |
| Diisobutylaluminium Hydride | DIBAL-H | Can be selective. Temperature-dependent. At low temps (-78°C), can stop at the aldehyde from an ester, but can over-reduce aldehydes. | Not typically the first choice for this transformation. |
Frequently Asked Questions (FAQs)
Q1: How should I purify the starting material, this compound, if it appears impure? A1: The compound is a liquid at room temperature. The most effective purification method is typically column chromatography on silica gel using a gradient of ethyl acetate in hexanes. If the compound has started to oxidize to the carboxylic acid, a mild aqueous bicarbonate wash of an ethereal solution of the compound prior to chromatography can remove the acidic impurity. Distillation under reduced pressure is also an option, but care must be taken to avoid thermal decomposition.
Q2: What are the ideal storage conditions for this compound? A2: Aldehydes, particularly heteroaromatic ones, can be sensitive to air and light. Over time, oxidation to the corresponding carboxylic acid can occur. It is best stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen), at a reduced temperature (refrigerator, 2-8°C).
Q3: Is it possible to perform a reaction at the C4-methyl group without affecting the aldehyde? A3: Yes, but it typically requires protection of the aldehyde group first. The methyl group can be functionalized via several routes:
-
Deprotonation: Using a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78°C) can deprotonate the methyl group to form an anion, which can then be quenched with an electrophile (e.g., an alkyl halide).
-
Oxidation: Oxidation of the methyl group to a hydroxymethyl or carboxylic acid group can be achieved with agents like selenium dioxide (Riley oxidation), but this may compete with aldehyde oxidation.[7] In all cases, protecting the aldehyde as an acetal (as described in Issue 2) prior to attempting methyl group functionalization is the most reliable strategy to ensure selectivity.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Protecting Groups. University of Illinois. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry. [Link]
-
Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. [Link]
-
Protecting Groups. Organic-Synthesis.com. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Journal of the Serbian Chemical Society. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Royal Society of Chemistry. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. National Institutes of Health. [Link]
-
Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxymethyl-Substituted Pyrimidines via the LANCA Three-Component Reaction–Cyclocondensation Sequence. ResearchGate. [Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate. [Link]
Sources
Technical Support Center: Scale-Up Production of 4-Methylpyrimidine-2-carbaldehyde
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and overcome common challenges.
Overview of Synthetic Strategies
This compound is a valuable heterocyclic building block in medicinal chemistry. Several synthetic routes are commonly employed for its preparation, each presenting unique scale-up challenges. The primary methods include:
-
Oxidation of 2,4-Dimethylpyrimidine: Direct oxidation of the methyl group at the 2-position using an appropriate oxidizing agent. The Riley oxidation, employing selenium dioxide (SeO₂), is a classic example.[1]
-
Formylation of a Pyrimidine Precursor: Introduction of the aldehyde group onto a pre-formed pyrimidine ring, often via electrophilic substitution like the Vilsmeier-Haack reaction.[2][3]
-
Reduction of a 2-Cyanopyrimidine Derivative: Partial reduction of 2-cyano-4-methylpyrimidine to the aldehyde using a hydride reagent such as Diisobutylaluminium hydride (DIBAL-H).
-
Functional Group Interconversion: Hydrolysis of an acetal precursor, such as 4-methyl-2-(dimethoxymethyl)pyrimidine.[4]
The choice of route often depends on the availability and cost of starting materials, required purity specifications, and the safety profile of the reagents at scale.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield dropped from 85% at the 10g scale to less than 50% in a 50L reactor. What are the primary factors to investigate?
This is a classic scale-up challenge rooted in the physical and chemical differences between small and large reactors. A drop in yield is rarely due to a single cause but rather a combination of factors.[5]
Plausible Causes & Scientific Rationale:
-
Mass and Heat Transfer Limitations: In large reactors, the surface-area-to-volume ratio decreases dramatically. This hinders efficient heat dissipation. Many pyrimidine syntheses are exothermic, and inefficient cooling can lead to "hot spots" where localized high temperatures degrade the product or promote side reactions.[5] Similarly, inadequate mixing can create areas of high reactant concentration, leading to unwanted byproducts.
-
Reagent Addition Rate: Adding a reagent all at once, which might be manageable in a flask, can cause a dangerous exotherm and localized concentration issues at scale. Controlled, subsurface addition is often necessary.
-
Quality of Starting Materials: Impurities that are negligible at a small scale can have a significant catalytic or inhibitory effect in a large batch.[5] For instance, trace metals in a starting material could catalyze decomposition pathways.
Troubleshooting Protocol:
-
Review Mixing Efficiency:
-
Action: Ensure the impeller design (e.g., pitched-blade turbine, anchor) and agitation speed are sufficient to maintain a homogeneous mixture. For viscous slurries, a combination of impellers might be necessary.
-
Validation: Use temperature probes at different locations within the reactor to check for thermal gradients. A difference of more than 2-3 °C indicates poor mixing.
-
-
Implement Controlled Reagent Addition:
-
Action: Switch from rapid, single-portion addition to a controlled feed using a dosing pump. Add the limiting reagent over a period that allows the cooling system to manage the exotherm.
-
Validation: Monitor the internal reaction temperature closely. The rate of addition should be adjusted to keep the temperature within a narrow, predetermined range (e.g., ±2 °C).
-
-
Qualify Raw Materials:
-
Action: Perform rigorous quality control on all incoming raw materials for each new batch. This should include identity, purity (by HPLC or GC), and moisture content (Karl Fischer).
-
Validation: Run a small-scale "spot check" reaction with the new batch of raw materials to confirm that it performs identically to the lab-scale reagents before committing to the full-scale run.
-
Q2: I am attempting the Riley oxidation of 2,4-dimethylpyrimidine with SeO₂ and observing a complex mixture of products, including the di-aldehyde and unreacted starting material. How can I improve selectivity?
The Riley oxidation is a powerful tool, but controlling its selectivity can be challenging, especially on a heterocyclic substrate with multiple reactive sites.[1]
Plausible Causes & Scientific Rationale:
-
Over-oxidation: Selenium dioxide is a strong oxidizing agent. If the reaction temperature is too high or the stoichiometry is incorrect, it can oxidize both methyl groups or oxidize the desired aldehyde further to the carboxylic acid.
-
Incomplete Reaction: Insufficient heating or inadequate mixing can lead to incomplete conversion, leaving a significant amount of starting material.
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and moderating the reaction rate. A poor choice of solvent can lead to precipitation and incomplete reaction. Dioxane or a mixture of dioxane and water is commonly used.
Troubleshooting Protocol:
-
Optimize Stoichiometry:
-
Action: Begin with a substoichiometric amount of SeO₂ (e.g., 0.95 equivalents) to minimize over-oxidation. Gradually increase the loading based on in-process controls (IPCs).
-
Validation: Monitor the reaction by TLC or GC-MS at regular intervals (e.g., every 30 minutes) to track the disappearance of starting material and the appearance of the product and byproducts.
-
-
Precise Temperature Control:
-
Action: Maintain a consistent reaction temperature, typically refluxing dioxane (~101 °C). Avoid excessive heating, which accelerates the rate of the second oxidation more than the first.
-
Validation: Use a well-calibrated temperature probe and a reliable heating mantle or oil bath to ensure a stable temperature profile.
-
-
Workup Procedure to Remove Selenium:
-
Action: After the reaction, the selenium byproducts must be removed. A common method is to filter the hot reaction mixture to remove black selenium metal, followed by treatment with a reducing agent like sodium bisulfite during the aqueous workup to handle any remaining soluble selenium species.
-
Validation: The final product should be analyzed for trace selenium content, as it can be a potent catalyst poison in subsequent steps.
-
Data Summary: Effect of SeO₂ Stoichiometry on Oxidation
| SeO₂ Equivalents | Conversion of Starting Material (%) | Yield of Mono-aldehyde (%) | Yield of Di-aldehyde (%) |
| 0.90 | 85 | 75 | < 2 |
| 1.05 | 98 | 82 | 8 |
| 1.20 | >99 | 70 | 20 |
Note: Data is illustrative and will vary with specific reaction conditions.
Q3: My Vilsmeier-Haack formylation of 2-methylpyrimidine results in extensive polymerization and a low yield of a dark, impure product. What is causing this, and how can it be prevented?
The Vilsmeier-Haack reaction involves a highly reactive electrophile (the Vilsmeier reagent, a chloroiminium ion) that can be prone to side reactions with electron-rich pyrimidines if not properly controlled.[3][6]
Plausible Causes & Scientific Rationale:
-
Uncontrolled Exotherm: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic. If the reagents are mixed too quickly or without adequate cooling, the temperature can rise uncontrollably, leading to decomposition of the reagent and polymerization of the substrate.[5]
-
Incorrect Stoichiometry: An excess of the Vilsmeier reagent can lead to side reactions, while an insufficient amount will result in low conversion. The ratio of POCl₃ to DMF is also critical for efficient reagent formation.
-
Hydrolysis during Workup: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. A poorly controlled quench (e.g., adding water too quickly to the reaction mixture) can cause a violent exotherm and product degradation. The standard procedure is to pour the reaction mixture onto crushed ice.[2]
Troubleshooting Workflow
Here is a logical workflow for troubleshooting the Vilsmeier-Haack reaction.
Caption: Vilsmeier-Haack Troubleshooting Workflow.
Q4: How can I purify this compound at scale? Column chromatography is not feasible.
Purification is a critical step, as residual impurities can affect downstream reactions. While column chromatography is excellent for lab scale, it is generally not practical for multi-kilogram production.
Recommended Purification Strategy:
-
Aqueous Workup: After quenching the reaction, perform a standard liquid-liquid extraction. Use a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
-
Crystallization: This is the most effective method for large-scale purification.
-
Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common systems include isopropanol/water, ethanol, or heptane/ethyl acetate mixtures.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can perform a charcoal treatment (e.g., with Norit) to remove colored impurities. Filter the hot solution to remove the charcoal and any insoluble material. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cool further in an ice bath to maximize recovery.
-
-
Distillation (if applicable): If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an option, although aldehydes can be prone to decomposition at high temperatures.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine
This protocol is a representative example and must be optimized for your specific equipment and scale.
Reagents:
-
2-Methylpyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add DMF and DCM. Cool the solution to 0-5 °C using a chiller.
-
Slowly add POCl₃ dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C after the addition is complete to allow for the formation of the Vilsmeier reagent.[7]
-
Prepare a solution of 2-methylpyrimidine in DCM.
-
Add the 2-methylpyrimidine solution to the cold Vilsmeier reagent dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
In a separate vessel, prepare a stirred mixture of crushed ice and water.
-
Once the reaction is complete, slowly pour the reaction mixture onto the ice with vigorous stirring. This step is exothermic and should be done carefully.
-
Stir the quenched mixture for 30 minutes, then adjust the pH to 7-8 by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization as described in Q4.
Reaction Mechanism Visualization
Caption: Key stages of the Vilsmeier-Haack reaction.
References
-
Zhang, R., et al. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. J. Org. Chem., 76, 2880-2883. Available at: [Link]
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chem. Proc. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available at: [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]
-
MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Molbank. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. Molbank. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. 2-Methylpyrimidine-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: 4-Methylpyrimidine-2-carbaldehyde
Welcome to the technical support center for 4-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and degradation of this important heterocyclic aldehyde.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its reactivity is primarily centered around the aldehyde functional group and the pyrimidine ring. Understanding its stability and potential degradation pathways is crucial for accurate experimental design, impurity profiling, and ensuring the integrity of your research. This guide provides practical insights into the chemical behavior of this compound to help you navigate potential challenges in your work.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent reaction yields or the appearance of unknown impurities in reactions involving this compound.
-
Question: My reaction yields are variable, and I am observing unexpected spots on my TLC or peaks in my LC-MS that I cannot identify. What could be the cause?
-
Answer: The primary suspect for such inconsistencies is the degradation of your this compound starting material. The aldehyde group is susceptible to oxidation, especially if the compound has been stored for a prolonged period or handled improperly.
-
Causality: Aromatic aldehydes can be oxidized to their corresponding carboxylic acids in the presence of air (oxygen).[1][2] This process can be accelerated by light and trace metal impurities. The resulting 4-methylpyrimidine-2-carboxylic acid will have different reactivity and physical properties, leading to lower yields of your desired product and the appearance of new impurities.
-
Troubleshooting Steps:
-
Verify Purity: Before use, always check the purity of your this compound by an appropriate analytical method such as ¹H NMR, LC-MS, or GC-MS. Look for the presence of the carboxylic acid proton (typically >10 ppm in ¹H NMR) or a mass corresponding to the oxidized product.
-
Proper Handling: this compound can be sensitive to air. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to impurities.[3][4][5][6]
-
Storage Conditions: Store the compound in a tightly sealed container, in a cool, dark, and dry place. Consider storing it under an inert atmosphere for long-term storage.
-
-
Issue 2: The compound appears to be unstable in certain solvents or under specific pH conditions.
-
Question: I have noticed that my stock solution of this compound in a protic solvent (like methanol or water) seems to degrade over time. Is this expected?
-
Answer: Yes, this is a possibility. Aldehydes can undergo various reactions in solution, particularly under acidic or basic conditions.
-
Causality:
-
Hydration and Acetal Formation: In the presence of water or alcohols, aldehydes can form hydrates or hemiacetals, which are often in equilibrium with the aldehyde.[7] While this is a reversible process, it can affect reaction kinetics.
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen, such as this compound, can undergo a disproportionation reaction (the Cannizzaro reaction) to yield the corresponding alcohol (4-methylpyrimidin-2-yl)methanol and carboxylic acid (4-methylpyrimidine-2-carboxylic acid).[8]
-
Pyrimidine Ring Instability: The pyrimidine ring itself can be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally quite stable.[9]
-
-
Troubleshooting Steps:
-
Solvent Choice: For stock solutions, use aprotic solvents like anhydrous acetonitrile, THF, or dioxane. If an aqueous or alcoholic solvent is required for your reaction, prepare the solution fresh before use.
-
pH Control: Buffer your reaction mixture to maintain a neutral pH if the reaction conditions allow. Avoid strongly acidic or basic conditions unless they are a required part of your synthetic route.
-
-
Part 2: Frequently Asked Questions (FAQs)
1. What are the most likely degradation pathways for this compound?
Based on the chemical functionalities present, the two most probable degradation pathways are:
-
Oxidation of the Aldehyde: The formyl group can be easily oxidized to a carboxylic acid (4-methylpyrimidine-2-carboxylic acid) upon exposure to air. This is often the primary degradation pathway.
-
Reduction of the Aldehyde: While less common under normal storage conditions, the aldehyde can be reduced to the corresponding alcohol ((4-methylpyrimidin-2-yl)methanol), especially in the presence of reducing agents or certain metal catalysts.
The following diagram illustrates these primary degradation pathways:
Caption: Primary degradation pathways of this compound.
2. How can I monitor the degradation of this compound?
Several analytical techniques can be employed:
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the parent compound and its degradation products. A stability-indicating method can be developed to separate all relevant species.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products by their mass-to-charge ratio. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile degradation products and for purity assessment of the starting material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of degradation products. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new signals can be monitored. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of the carboxylic acid O-H and C=O stretches. |
3. What is a general protocol for a forced degradation study of this compound?
Forced degradation studies are essential for understanding the stability of a drug substance.[11][12][13][14]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.
-
Peak Purity and Mass Balance: Analyze the stressed samples to determine the percentage of degradation. Use a photodiode array (PDA) detector to check for peak purity and perform mass balance calculations to account for all the material.
The following diagram outlines the workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
References
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Available from: [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. (2022-02-11). Available from: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. Available from: [Link]
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available from: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019-06-04). Available from: [Link]
-
Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate. (2025-08-07). Available from: [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. (2023-01-22). Available from: [Link]
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Available from: [Link]
-
Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. ACS Publications. (2016-12-29). Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. (2024-03-17). Available from: [Link]
-
Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. (2021-06-29). Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023-01-12). Available from: [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023-01-22). Available from: [Link]
-
Why does aromatic aldehyde stay at last? Filo. (2025-10-17). Available from: [Link]
-
Journal of Chemical Education. ACS Publications. Available from: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]
-
Hints for Handling Air-Sensitive Materials. Fauske & Associates. (2020-10-28). Available from: [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. (2024-01-31). Available from: [Link]
-
Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available from: [Link]
-
Pyrimidine. Wikipedia. Available from: [Link]
-
ALDEHYDES, SCREENING 2539. CDC. Available from: [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available from: [Link]
-
reduction of aldehydes and ketones. Chemguide. Available from: [Link]
-
Aldehyde. Wikipedia. Available from: [Link]
-
4-Methylpyridine-2-carbaldehyde. PubChem. Available from: [Link]
-
Forced Degradation Studies. ResearchGate. Available from: [Link]
-
Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources, part of Test Methods for Evaluating So. EPA. Available from: [Link]
-
Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed. Available from: [Link]
- Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid. Google Patents.
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. ResearchGate. Available from: [Link]
-
Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014-02-22). Available from: [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017-08-18). Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available from: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. (2013-05-07). Available from: [Link]
-
Dye. Wikipedia. Available from: [Link]
-
Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. ResearchGate. (2025-08-07). Available from: [Link]
-
CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. (2008-04-12). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. fauske.com [fauske.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 9. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
Technical Support Center: Purification of Crude 4-Methylpyrimidine-2-carbaldehyde
Welcome to the technical support center for the purification of 4-Methylpyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material essential for successful downstream applications.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of this aldehyde is critical for the reliability and reproducibility of subsequent reactions. This guide addresses common challenges encountered during its purification and provides structured methodologies to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude this compound and offers step-by-step solutions.
Issue 1: My crude product contains unreacted starting material (4-methylpyrimidine). How can I remove it?
Underlying Cause: Incomplete oxidation of the starting material is a common source of this impurity. Due to their similar heterocyclic core, separating the starting material from the product can be challenging.
Recommended Solution: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities. The aldehyde group in your product makes it significantly more polar than the starting 4-methylpyrimidine.
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using a solvent system of increasing polarity. Start with a non-polar system like hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives good separation between the product and the less polar starting material.
-
Aim for an Rf value of 0.2-0.4 for the desired this compound.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel as a slurry in the chosen non-polar solvent from your TLC analysis.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin eluting the column with the solvent system identified in your TLC analysis.
-
Gradually increase the polarity of the eluent if necessary to ensure the product elutes in a reasonable time.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Issue 2: My product is contaminated with the corresponding carboxylic acid (4-Methylpyrimidine-2-carboxylic acid). What is the best way to remove it?
Underlying Cause: Over-oxidation of the aldehyde during synthesis or improper storage can lead to the formation of the carboxylic acid impurity.
Recommended Solution: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral aldehyde product.[1][2]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Base Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (a weak base).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The sodium salt of the carboxylic acid impurity will be in the aqueous layer, while your desired aldehyde remains in the organic layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying and Isolation:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to yield the purified product.
-
Issue 3: I suspect my product is degrading during purification on silica gel. What are my options?
Underlying Cause: Aldehydes can be sensitive to the acidic nature of silica gel, which can catalyze side reactions or degradation.
Recommended Solutions:
-
Deactivation of Silica Gel: Before packing the column, treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize the acidic sites.[3]
-
Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina for your column chromatography.[4]
-
Recrystallization: If the purity of the crude material is reasonably high, recrystallization can be a milder alternative to chromatography.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.
-
Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, or mixtures thereof).
-
Heat the soluble samples to boiling and then allow them to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe for crystal formation.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent System (v/v) | Target Compound (this compound) | Potential Impurities |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient from 9:1 to 7:3) | Rf ≈ 0.2-0.4 | 4-methylpyrimidine (higher Rf), 4-Methylpyrimidine-2-carboxylic acid (lower Rf/streaking) |
| Neutral Alumina | Dichloromethane/Methanol (gradient from 100:0 to 98:2) | Moderate Rf | Less polar impurities elute first. | |
| Recrystallization | N/A | Isopropanol/Water | Soluble in hot isopropanol, precipitates on cooling or addition of water. | Highly soluble or insoluble impurities remain in the mother liquor. |
| Toluene | Soluble in hot toluene, crystallizes on cooling. | Polar impurities may be less soluble. |
Experimental Workflows
Diagram 1: Decision Tree for Purification Strategy
This flowchart provides a logical approach to selecting the most appropriate purification method based on the identified impurities.
Caption: Purification strategy selection workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of organic compounds like this compound.[5][6] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the product signals against those of a known internal standard.
Q2: How should I store purified this compound to prevent degradation?
A2: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation.[2]
Q3: I performed a Riley oxidation to synthesize my product. What specific impurities should I be aware of?
A3: The Riley oxidation uses selenium dioxide (SeO2) as the oxidizing agent.[7] Potential impurities include unreacted 4-methylpyrimidine, over-oxidized 4-methylpyrimidine-2-carboxylic acid, and selenium-containing byproducts. The selenium byproducts can often be removed by filtration or by washing the organic solution with a suitable aqueous reagent that complexes with selenium.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, its suitability for this compound depends on its boiling point and thermal stability. If the compound is thermally stable and has a significantly different boiling point from its impurities, vacuum distillation could be a viable option. However, given the potential for degradation at high temperatures, methods like column chromatography and recrystallization are generally preferred for sensitive aldehydes.
References
-
ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available from: [Link]
-
Wikipedia. Acid-base extraction. Available from: [Link]
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography? Available from: [Link]
-
Taylor & Francis Online. Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Available from: [Link]
-
PubChem. 4-Methylpyridine-2-carbaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
PubMed. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Available from: [Link]
-
NCBI Bookshelf. Analytical methods and achievability - Guidelines for drinking-water quality. Available from: [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
AME Publishing Company. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Available from: [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]
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Validation & Comparative
4-Methylpyrimidine-2-carbaldehyde vs 4-methylpyridine-2-carbaldehyde reactivity
An In-Depth Guide to the Comparative Reactivity of 4-Methylpyrimidine-2-carbaldehyde and 4-Methylpyridine-2-carbaldehyde
For researchers and professionals in drug development and synthetic chemistry, selecting the right building block is paramount. The subtle difference between a pyridine and a pyrimidine ring can have profound implications for reaction kinetics, yield, and the ultimate biological activity of a target molecule. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet electronically distinct heteroaromatic aldehydes: this compound and 4-methylpyridine-2-carbaldehyde. We will delve into the electronic underpinnings of their reactivity, supported by experimental rationale and detailed protocols.
At first glance, 4-methylpyridine-2-carbaldehyde and this compound are close cousins. Both feature a six-membered aromatic ring containing nitrogen, a methyl group at the 4-position, and a reactive carbaldehyde group at the 2-position. However, the critical difference is the presence of a second nitrogen atom at the 3-position in the pyrimidine ring. This seemingly minor change dramatically alters the electronic landscape of the molecule.
The pyridine ring, with its single nitrogen atom, is already classified as an electron-deficient (or π-deficient) aromatic system compared to benzene.[1] The electronegative nitrogen atom withdraws electron density from the ring carbons. In the pyrimidine ring, this effect is amplified. The inductive, electron-withdrawing effect of the second nitrogen atom further depletes the ring of electron density, making pyrimidine significantly more π-deficient than pyridine.[2][3][4]
This enhanced electron deficiency has a direct impact on the reactivity of the aldehyde group. The pyrimidine ring acts as a more potent electron-withdrawing group, pulling electron density from the carbonyl carbon of the aldehyde. This increases the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" and more reactive electrophile.
Conversely, the methyl group at the 4-position is a weak electron-donating group (EDG) through hyperconjugation. In both molecules, it slightly counteracts the electron-withdrawing nature of the ring, but its effect is minor compared to that of the ring nitrogens.
Sources
A Comparative Guide to Analytical Methods for the Quantification of 4-Methylpyrimidine-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of heterocyclic aldehydes like 4-Methylpyrimidine-2-carbaldehyde is paramount. This key intermediate in the synthesis of various pharmaceutical compounds requires robust analytical methods to ensure quality control, monitor reaction kinetics, and assess stability. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer supporting data to guide the selection of the most appropriate technique for your specific application.
Introduction to this compound and the Imperative of Accurate Quantification
This compound is a pivotal building block in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] Its aldehyde functional group is highly reactive, making it a versatile precursor for a variety of chemical transformations. However, this reactivity also presents challenges in its accurate quantification, as the compound can be susceptible to degradation. Therefore, the choice of analytical method must be carefully considered to ensure specificity, sensitivity, and reliability.
Head-to-Head Comparison: HPLC vs. GC
The fundamental difference between HPLC and GC lies in the mobile phase used to carry the analyte through the stationary phase.[2] HPLC utilizes a liquid mobile phase, making it suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3][4] In contrast, GC employs an inert gas as the mobile phase and is ideal for volatile and thermally stable compounds.[3][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile, thermally labile, and high molecular weight compounds. | Volatile and thermally stable compounds. |
| Derivatization | Often required for aldehydes to enhance UV detection or fluorescence.[5][6] | Can sometimes be used to improve volatility or thermal stability. |
| Sensitivity | Dependant on the detector; can be very high with fluorescence or mass spectrometry detectors. | Generally very high, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[7] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[2] | Can be more cost-effective for routine analysis, though the initial investment for a GC-MS system can be substantial. |
| Sample Throughput | Can be lower due to longer run times for complex separations. | Typically offers faster analysis times.[2] |
In-Depth Analysis of High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the quantification of this compound, particularly when derivatization is employed to enhance detection.[5] The most common approach involves the reaction of the aldehyde with a derivatizing agent to form a stable, highly chromophoric or fluorophoric product.[6] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for this purpose, reacting with aldehydes to form 2,4-dinitrophenylhydrazones, which can be readily detected by UV-Vis spectroscopy.[5][8]
Experimental Protocol: HPLC with Pre-column DNPH Derivatization
This protocol outlines a self-validating system for the quantification of this compound using HPLC with UV detection after pre-column derivatization with DNPH. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9]
1. Preparation of Solutions:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 1-50 µg/mL).
2. Derivatization Procedure:
-
To 1 mL of each working standard solution and the sample solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
Allow the solutions to cool to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile and 50% water.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set at 365 nm.
-
Column Temperature: 30°C.
4. Validation Parameters:
The method should be validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This can be demonstrated by analyzing a blank sample (matrix without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of the derivatized analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10] It should be established across the specified range of the analytical procedure.[9] This can be determined by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound with DNPH derivatization.
In-Depth Analysis of Gas Chromatography (GC)
For volatile and thermally stable compounds, GC offers high resolution, speed, and sensitivity.[2] this compound is expected to have sufficient volatility for GC analysis. Coupling GC with a mass spectrometer (GC-MS) provides the added advantage of definitive identification based on the mass spectrum of the analyte.[3]
Experimental Protocol: GC-MS
This protocol details a self-validating system for the quantification of this compound using GC-MS.
1. Preparation of Solutions:
-
Standard Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent such as dichloromethane or ethyl acetate to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to cover the desired concentration range (e.g., 0.1-20 µg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., an isomer or a structurally similar compound not present in the sample, such as 4-methyl-2-pyridinecarboxaldehyde) at a concentration of 1 mg/mL.
-
Sample Preparation: Dilute the sample with the chosen solvent to a concentration within the calibration range and add a fixed amount of the internal standard.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard. A full scan mode can be used for initial identification.
3. Validation Parameters:
Similar to the HPLC method, the GC-MS method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ.[9][10] The use of an internal standard can significantly improve the precision and accuracy of the method by compensating for variations in injection volume and instrument response.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Comparative Performance Data (Illustrative)
The following table presents illustrative performance data based on typical validated methods for similar analytes. Actual performance characteristics must be determined during in-house method validation.[11]
| Parameter | HPLC-UV (with DNPH Derivatization) | GC-MS (with Internal Standard) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD%) | < 2% | < 3% |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.
-
HPLC with UV detection after DNPH derivatization is a robust and widely accessible method. It is particularly advantageous if the analyte is present in a complex matrix that may contain non-volatile impurities. The derivatization step, while adding to the sample preparation time, significantly enhances sensitivity and selectivity.
-
GC-MS is the preferred method when high sensitivity and definitive identification are required. Its speed and high resolution make it an excellent choice for routine analysis of relatively clean samples. The use of an internal standard is highly recommended to ensure the highest level of accuracy and precision.
Ultimately, the optimal analytical method will depend on the available instrumentation, the nature of the sample matrix, and the specific analytical objectives, such as the required level of sensitivity and the need for structural confirmation. Regardless of the chosen method, rigorous validation is essential to ensure the generation of reliable and defensible data.[1]
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). [Source not further specified].
- A Comparative Guide to HPLC and GC-MS for the Accurate Measurement of Cuminaldehyde. (2025). BenchChem.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). [Source not further specified].
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- Current Pharmaceutical Analysis. (n.d.). [Source not further specified].
- Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. (n.d.). The NELAC Institute.
- HPLC Derivatiz
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142.
- Preparation method of 2-pyridine carboxaldehyde. (2010).
- EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). EJNMMI Radiopharmacy and Chemistry, 5(1), 7.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). [Source not further specified].
- HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
- Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. (n.d.). Analytical & Bioanalytical Chemistry.
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Deriv
- Validation of analytical methods. (n.d.). [Source not further specified].
- GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025).
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.).
- GC/MS/MS Pesticide Residue Analysis. (n.d.). [Source not further specified].
- HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.).
- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
- Harmonized guidelines for single-laboratory validation of methods of analysis. (2002). Pure and Applied Chemistry, 74(5), 835–855.
- Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. (n.d.). Arabian Journal of Chemistry.
- a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024). [Source not further specified].
- Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals. (2023). Toxicology Mechanisms and Methods, 33(9), 659-667.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). Molecules, 24(1), 133.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). [Source not further specified].
- Process for the production of pyridine aldehydes. (1966).
- Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2024). The University of Manchester.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Source not further specified].
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 4-Methylpyrimidine-2-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4-methylpyrimidine-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. By examining its synthesis, spectroscopic signature, and chemical reactivity, we offer a comparative framework for researchers working with this and related molecular scaffolds. This document moves beyond a simple recitation of facts to explain the underlying chemical principles, providing a robust resource for both experimental design and data interpretation.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] The introduction of a carbaldehyde group at the 2-position of the 4-methylpyrimidine core creates a versatile synthetic intermediate. The electrophilic nature of the aldehyde, influenced by the electron-withdrawing pyrimidine ring, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures.[2] This guide will delve into the specific characteristics of this compound, offering a comparative perspective against other heterocyclic and aromatic aldehydes.
Synthesis of this compound: The Riley Oxidation
A common and effective method for the synthesis of heterocyclic aldehydes from their corresponding methyl-substituted precursors is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent.[3] This method is particularly well-suited for the conversion of 2,4-dimethylpyrimidine to this compound. The regioselectivity of this reaction is a key consideration; the methyl group at the 2-position is more susceptible to oxidation than the one at the 4-position due to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring.
Experimental Protocol: Synthesis via Riley Oxidation
The following protocol outlines a general procedure for the synthesis of this compound from 2,4-dimethylpyrimidine using selenium dioxide.
Materials:
-
2,4-Dimethylpyrimidine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Nitrogen gas (inert atmosphere)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,4-dimethylpyrimidine (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will form.
-
Filter the mixture to remove the selenium precipitate and wash the solid with dichloromethane.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Causality Behind Experimental Choices:
-
Selenium Dioxide: A specific oxidizing agent for the conversion of activated methyl groups to aldehydes.
-
1,4-Dioxane: A common solvent for Riley oxidations, as it is relatively inert and has a suitable boiling point for the reaction.
-
Nitrogen Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.
-
Column Chromatography: A standard purification technique to isolate the desired aldehyde from unreacted starting material and byproducts.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, downfield shift (δ 9.5-10.5 ppm).- Pyrimidine ring protons: Doublets or multiplets in the aromatic region (δ 7.0-9.0 ppm).- Methyl protons (CH₃): Singlet, upfield shift (δ 2.0-3.0 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O): Downfield shift (δ 180-200 ppm).- Pyrimidine ring carbons: Resonances in the aromatic region (δ 120-170 ppm).- Methyl carbon (CH₃): Upfield shift (δ 15-25 ppm). |
| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1700-1720 cm⁻¹.- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.- C=N and C=C stretches (pyrimidine ring): Absorptions in the 1400-1600 cm⁻¹ region.- C-H stretches (methyl and aromatic): Absorptions around 2900-3100 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺): Corresponding to the molecular weight of C₆H₆N₂O (122.13 g/mol ).- Fragmentation pattern: Loss of CO (M-28), loss of H (M-1), and fragmentation of the pyrimidine ring. |
Comparative Reactivity Analysis
The reactivity of this compound is largely dictated by the electrophilicity of the carbonyl carbon. The two nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The enhanced electrophilicity of this compound is expected to lead to faster reaction rates and higher yields compared to less activated aldehydes like benzaldehyde under similar conditions.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction can be monitored by TLC.
-
The product, (4-methylpyrimidin-2-yl)methylene)malononitrile, will often precipitate from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization if necessary.
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A Comparative Study of Pyrimidine Carbaldehyde Isomers: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrimidine carbaldehydes stand as pivotal building blocks, integral to the synthesis of a myriad of biologically active compounds and functional materials. The positional isomerism of the carbaldehyde group on the pyrimidine ring—at the 2-, 4-, or 5-position—imparts distinct physicochemical properties and reactivity profiles to each isomer. This guide offers an in-depth comparative analysis of 2-pyrimidinecarboxaldehyde, 4-pyrimidinecarboxaldehyde, and 5-pyrimidinecarboxaldehyde, providing a crucial resource for chemists and pharmacologists engaged in the design and synthesis of novel molecular entities.
Introduction to Pyrimidine Carbaldehyde Isomers
The pyrimidine core, a diazine heterocycle, is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. The introduction of a formyl (-CHO) group, a versatile functional handle, opens up a vast chemical space for derivatization. The electronic nature of the pyrimidine ring, characterized by its π-deficient character, is significantly modulated by the position of the electron-withdrawing formyl group. This interplay of electronic effects governs the stability, spectral characteristics, and chemical behavior of the three isomers, making a comparative understanding essential for their strategic utilization in synthesis.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The distinct placement of the aldehyde functionality leads to notable differences in the physical and spectroscopic properties of the isomers. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of Pyrimidine Carbaldehyde Isomers
| Property | 2-Pyrimidinecarboxaldehyde | 4-Pyrimidinecarboxaldehyde | 5-Pyrimidinecarboxaldehyde |
| Molecular Formula | C₅H₄N₂O | C₅H₄N₂O | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol | 108.10 g/mol | 108.10 g/mol |
| Appearance | Pale yellow powder | Information not available | Light yellow to yellow solid |
| Melting Point | > 300 °C[1] | Information not available | 39-43 °C[2] |
| Boiling Point | Information not available | Information not available | 80-82 °C at 4 mmHg[2] |
Table 2: Comparative Spectroscopic Data (¹H and ¹³C NMR)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Pyrimidinecarboxaldehyde | Aldehydic proton expected at ~10.0 ppm; Aromatic protons at ~9.0-7.5 ppm. | Carbonyl carbon expected at ~190 ppm; Aromatic carbons at ~160-120 ppm. |
| 4-Pyrimidinecarboxaldehyde | Aldehydic proton expected at ~10.1 ppm; Aromatic protons at ~9.3 (H2), 8.9 (H6), 7.9 (H5) ppm. | Carbonyl carbon expected at ~193 ppm; Aromatic carbons at ~165 (C4), 159 (C2), 157 (C6), 122 (C5) ppm. |
| 5-Pyrimidinecarboxaldehyde | 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H) (in DMSO-d6)[2] | 169.28, 157.54, 149.66, 138.55, 130.64, 48.63 (in DMSO-d6)[2] |
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | 2-Pyrimidinecarboxaldehyde | 4-Pyrimidinecarboxaldehyde | 5-Pyrimidinecarboxaldehyde |
| C=O Stretch (Aldehyde) | ~1700-1720 cm⁻¹ | ~1700-1720 cm⁻¹ | ~1700-1720 cm⁻¹ |
| C-H Stretch (Aldehyde) | ~2820 and ~2720 cm⁻¹ | ~2820 and ~2720 cm⁻¹ | ~2820 and ~2720 cm⁻¹ |
| C=N and C=C Stretch (Ring) | ~1550-1600 cm⁻¹ | ~1550-1600 cm⁻¹ | ~1550-1600 cm⁻¹ |
Synthesis of Pyrimidine Carbaldehyde Isomers
The synthetic routes to the pyrimidine carbaldehyde isomers vary, reflecting the different electronic environments of the target positions on the pyrimidine ring.
Synthesis Workflow
Caption: General synthetic strategies for pyrimidine carbaldehyde isomers.
Experimental Protocol: Synthesis of 5-Pyrimidinecarboxaldehyde[2]
This protocol describes the synthesis of 5-pyrimidinecarboxaldehyde from 5-bromopyrimidine.
Materials:
-
5-Bromopyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)
-
Ethyl formate
-
1.5 M HCl in THF
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromopyrimidine (1.0 g, 6.3 mmol) in 60 mL of anhydrous THF in a flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.6 mL of a 2.5 M solution, 6.5 mmol) to the cooled solution. Stir the resulting yellow solution for 20 minutes at -78 °C.
-
Add ethyl formate (0.55 mL, 6.7 mmol) dropwise over 5 minutes. Continue stirring at -78 °C for another 20 minutes.
-
Quench the reaction by adding 1.5 M HCl in THF (4.5 mL, 6.7 mmol).
-
Remove the cooling bath and allow the reaction mixture to stir for 1 hour at room temperature.
-
Remove the THF under reduced pressure.
-
Add 10 mL of water to the residue and extract the aqueous mixture with chloroform (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with 5% methanol in chloroform, to yield 5-pyrimidinecarboxaldehyde (0.35 g, 51% yield).
Comparative Reactivity and Electronic Effects
The position of the formyl group significantly influences the reactivity of the pyrimidine ring and the aldehyde itself. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring deactivates the aromatic system towards electrophilic attack and activates it towards nucleophilic substitution.
Caption: Influence of aldehyde position on the reactivity of pyrimidine carbaldehydes.
The aldehyde group is also an electrophilic center, susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the position on the pyrimidine ring.
-
2- and 4-Pyrimidinecarboxaldehyde: The formyl group at the 2- and 4-positions is directly conjugated with the electron-withdrawing nitrogen atoms. This conjugation enhances the electrophilicity of the carbonyl carbon, making these isomers generally more reactive towards nucleophiles in reactions such as the Wittig reaction and Knoevenagel condensation.
-
5-Pyrimidinecarboxaldehyde: The formyl group at the 5-position is not in direct conjugation with the nitrogen atoms in the same way. Consequently, the carbonyl carbon is less electrophilic compared to the 2- and 4-isomers, leading to generally lower reactivity in nucleophilic addition reactions.
Applications in Drug Development and Organic Synthesis
The versatility of pyrimidine carbaldehydes makes them valuable starting materials in the synthesis of a wide array of functional molecules.
-
Pharmaceuticals: The pyrimidine scaffold is a common feature in many approved drugs. The ability to introduce diverse functionalities through the aldehyde group allows for the synthesis of libraries of compounds for screening against various biological targets. Pyrimidine derivatives have shown a broad spectrum of activities, including as anticancer, antiviral, and antimicrobial agents.
-
Agrochemicals: Similar to their role in pharmaceuticals, pyrimidine carbaldehydes are used in the development of new herbicides and fungicides.
-
Organic Synthesis: These isomers serve as key intermediates for the construction of more complex heterocyclic systems. The aldehyde group can be readily transformed into a variety of other functional groups or used in carbon-carbon bond-forming reactions to elaborate the molecular framework. For instance, pyrimidine-5-carboxaldehyde is used in the preparation of (S)- and (R)-pyrimidyl alkanols.[2]
Conclusion
The positional isomers of pyrimidine carbaldehyde exhibit distinct and predictable differences in their synthesis, physicochemical properties, and reactivity. The 2- and 4-isomers are generally more reactive towards nucleophiles due to the enhanced electrophilicity of the carbonyl carbon, a direct consequence of conjugation with the ring nitrogens. The 5-isomer, while less reactive, provides a different substitution pattern for the exploration of chemical space. A thorough understanding of these differences is critical for researchers in drug discovery and organic synthesis, enabling the rational design of synthetic routes and the targeted development of novel molecules with desired properties and biological activities.
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-
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A Senior Application Scientist's Guide to Validating the Structure of 4-Methylpyrimidine-2-carbaldehyde Adducts
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the covalent modification of biological macromolecules by reactive electrophiles is a critical area of study. 4-Methylpyrimidine-2-carbaldehyde, a heterocyclic aldehyde, possesses the potential to form adducts with nucleophilic residues in proteins and nucleic acids, primarily through the formation of Schiff bases (imines) with primary amines. The precise structural characterization of these adducts is paramount, as it underpins our understanding of their stability, reactivity, and ultimately, their biological consequences.
This guide provides a comparative analysis of the primary analytical techniques for the structural validation of this compound adducts. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to confidently and accurately characterize these molecular structures.
The Subject of Our Investigation: A Model Adduct
To illustrate the comparative power of different analytical techniques, we will focus on a model adduct formed between this compound and a generic primary amine (R-NH₂), representing, for instance, the side chain of a lysine residue in a protein. The primary reaction is the formation of a Schiff base, an imine linkage, which is often the initial covalent bond formed.
A Triad of Analytical Power: NMR, Mass Spectrometry, and X-ray Crystallography
The unambiguous structural elucidation of novel chemical entities rarely relies on a single technique. Instead, a synergistic approach combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography provides a self-validating system for structural assignment. Each method offers a unique and complementary perspective on the molecule's architecture.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed chemical environment, connectivity, and spatial arrangement of atoms in a molecule in solution. For our model adduct, ¹H and ¹³C NMR are indispensable for confirming the formation of the imine and for characterizing the entire molecular structure.[1]
Causality of Experimental Choices in NMR:
The choice of specific NMR experiments is driven by the need to answer fundamental questions about the adduct's structure:
-
Did the desired reaction occur? A simple ¹H NMR spectrum can confirm the consumption of the starting aldehyde and the formation of the imine.
-
What is the connectivity of the atoms? 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular puzzle.
-
What is the spatial arrangement of the atoms? For more complex adducts, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, aiding in conformational analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Key Diagnostic Signals: Look for the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of the imine proton (-CH=N-) signal (typically δ 8-9 ppm).[2]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Key Diagnostic Signals: Look for the appearance of the imine carbon signal (typically δ 160-170 ppm).
-
-
2D NMR Acquisition (if required):
-
HSQC: Correlates directly bonded protons and carbons, confirming the assignment of protonated carbons.
-
HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule, for instance, confirming the bond between the pyrimidine ring and the imine carbon.
-
II. Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the precise molecular weight and elemental composition of a molecule.[3] For adducts, this is a rapid and highly sensitive method to confirm that the aldehyde has indeed coupled with the amine. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an elemental formula.
Causality of Experimental Choices in MS:
-
Confirmation of Adduct Formation: The primary goal is to observe the molecular ion corresponding to the expected mass of the adduct.
-
Structural Fragmentation: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern provides valuable clues about the molecule's structure, acting as a "fingerprint."
-
Sample Preparation: Prepare a dilute solution of the adduct (~1 µg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid). The solvent choice is dictated by the ionization method and the need to promote ion formation.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. Compare the observed m/z with the calculated exact mass of the expected adduct.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to confirm the presence of the pyrimidine ring and the amine moiety.
-
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[4] It provides accurate bond lengths, bond angles, and stereochemistry.
Causality of Experimental Choices in Crystallography:
The primary challenge and experimental focus in crystallography is obtaining a high-quality single crystal suitable for diffraction.
-
Crystal Growth: This is often the most challenging step and may require screening of various conditions.[5][6]
-
Slow Evaporation: Dissolve the purified adduct in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the adduct in a small open vial inside a larger sealed container with a more volatile "anti-solvent" in which the adduct is insoluble. The slow diffusion of the anti-solvent vapor into the adduct solution reduces its solubility and promotes crystallization.[7]
-
Solvent Layering: Carefully layer a less dense solvent in which the adduct is soluble on top of a denser anti-solvent. Crystals may form at the interface.
-
-
Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and the symmetry of the crystal. Solve the phase problem to generate an initial electron density map, from which the atomic positions can be determined. Refine the structural model to obtain the final, highly accurate molecular structure.
Comparative Analysis of Structural Validation Techniques
| Technique | Principle | Information Provided | Sample Requirements | Throughput | Key Strengths & Limitations |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C).[1] | 5-10 mg dissolved in a deuterated solvent. | High | Strengths: Provides a wealth of structural information in solution. Limitations: Lower sensitivity compared to MS; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecules are ionized and separated based on their mass-to-charge ratio. | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns reveal structural motifs. | ~1 µg/mL solution. | High | Strengths: High sensitivity and speed; provides accurate mass and formula. Limitations: Does not provide detailed connectivity or stereochemical information on its own.[8] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous, three-dimensional atomic arrangement, bond lengths, and bond angles.[4] | High-quality single crystal (can be challenging to obtain). | Low | Strengths: Provides the definitive molecular structure. Limitations: Requires a suitable single crystal; the structure is in the solid state, which may differ from the solution conformation.[5] |
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and structural validation of a this compound adduct.
Caption: Experimental workflow for the synthesis and structural validation of this compound adducts.
Hypothetical Signaling Pathway Inhibition
Many pyrimidine derivatives are developed as inhibitors of specific signaling pathways. The formation of a covalent adduct, such as the one described, can lead to irreversible inhibition of a target protein, for example, a kinase.
Caption: Hypothetical irreversible inhibition of a kinase signaling pathway by a this compound adduct.
By integrating the insights from NMR, Mass Spectrometry, and X-ray Crystallography, researchers can achieve a high level of confidence in the structural assignment of this compound adducts. This rigorous validation is a cornerstone of robust chemical and biological research, enabling a deeper understanding of the mechanisms of action and facilitating the development of novel therapeutics.
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PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - NIH. Available at: [Link]
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Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine | Request PDF - ResearchGate. Available at: [Link]
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Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC - PubMed Central. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available at: [Link]
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A Comparative Guide to the Biological Activity of 4-Methylpyrimidine-2-carbaldehyde Derivatives
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery
The pyrimidine nucleus, a foundational six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its prevalence in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its synthetic tractability, has rendered the pyrimidine scaffold a "privileged structure" in the development of novel therapeutics.[3] A vast body of research has demonstrated the diverse pharmacological potential of pyrimidine derivatives, which exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
This technical guide offers an in-depth, comparative analysis of the biological activities of a specific class of pyrimidine derivatives: those derived from 4-Methylpyrimidine-2-carbaldehyde. While direct experimental data on this particular scaffold is emerging, this guide will draw upon established findings for structurally similar pyrimidine analogs, particularly thiosemicarbazones and Schiff bases, to provide a robust predictive framework for their therapeutic potential. We will delve into their comparative performance against established standard drugs, supported by detailed experimental protocols and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their research.
Anticancer Activity: Targeting the Proliferative Machinery
Pyrimidine derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development. Their therapeutic efficacy often stems from their ability to interfere with the cellular machinery that drives uncontrolled proliferation, a hallmark of cancer.
Comparative Cytotoxicity against Standard Chemotherapeutic Agents
The primary measure of a compound's anticancer potential is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table provides a comparative overview of the cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines, benchmarked against standard chemotherapeutic agents like Doxorubicin and Cisplatin.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| Pyrimidine-Thiosemicarbazone | 2-benzoylpyridine N(4)-methylthiosemicarbazone | K562 (Leukemia) | 0.002 | Doxorubicin | ~0.05-0.2 |
| Pyrimidine-Thiosemicarbazone | 2-benzoylpyridine N(4)-methylthiosemicarbazone | BEL7402 (Liver) | 0.138 | Doxorubicin | ~0.1-0.5 |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | Doxorubicin | ~0.4-1.5 |
| Indazol-Pyrimidine | Compound 4i | A549 (Lung) | 2.305 | Cisplatin | ~1-5 |
Note: The IC50 values for standard drugs can vary depending on the specific cell line and experimental conditions.
Mechanism of Action: Inhibition of Key Kinases
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[3] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.[3] Pyrimidine derivatives, due to their structural similarity to the adenine core of ATP, can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[4]
Prominent kinase targets for pyrimidine-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[5][6] For instance, the approved anticancer drugs Gefitinib and Erlotinib are quinazoline-based (a fused pyrimidine ring system) EGFR inhibitors.[5]
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as both antibacterial and antifungal agents. Their mechanism of action in microbes often involves the inhibition of essential enzymes or interference with nucleic acid synthesis.
Comparative Efficacy against Standard Antibiotics and Antifungals
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table compares the MIC values of representative pyrimidine derivatives to standard antimicrobial agents.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Pyrimidine-Schiff Base | Compound 7e | Staphylococcus aureus | <10 | Ciprofloxacin | ~0.25-1 |
| Pyrimidine-Schiff Base | Compound 7j | Escherichia coli | <10 | Ciprofloxacin | ~0.015-0.12 |
| Thiazolo[4,5-d]pyrimidine | Compound 4b | Candida albicans | 16 | Fluconazole | ~0.25-4 |
| Pyrimidine-Sulfonamide | Compound 5 | Bacillus subtilis | 17.34 | Streptomycin | ~1-10 |
Note: MIC values can vary depending on the bacterial/fungal strain and testing methodology.
Antiviral Activity: Disrupting the Viral Life Cycle
Pyrimidine derivatives, particularly nucleoside analogs, have a long and successful history as antiviral agents.[7] They function by mimicking natural nucleosides and, upon incorporation into the growing viral DNA or RNA chain, cause premature termination of replication.[7] More recent research has also explored non-nucleoside pyrimidine derivatives that can inhibit key viral enzymes or interfere with host-cell pathways essential for viral replication.[8][9]
Comparative Performance against Standard Antiviral Drugs
The antiviral activity of a compound is often expressed as its 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%. A crucial parameter is the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound Class | Derivative Example | Virus | EC50 (µM) | Standard Drug | EC50 (µM) | SI (CC50/EC50) |
| Pyrimido[4,5-d]pyrimidine | Compound 7f | HCoV-229E | <10 | Remdesivir | ~0.01 | >10 |
| Pyrimidine derivative | Compound 10c | HSV-1 | Potent | Acyclovir | ~0.1-1 | High |
Note: Antiviral activity is highly dependent on the specific virus and cell line used in the assay.
Mechanism of Action: Inhibition of Viral Replication
Pyrimidine derivatives can inhibit viral replication through various mechanisms. Nucleoside analogs act as chain terminators for viral polymerases. Non-nucleoside inhibitors can target viral enzymes such as reverse transcriptase or protease, which are essential for the viral life cycle.[10][11] Furthermore, some pyrimidine derivatives have been shown to inhibit host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway.[8][12] Depletion of the cellular pyrimidine pool can effectively starve the virus of the necessary building blocks for replication.[8][13]
Diagram: Viral Replication and Potential Inhibition by Pyrimidine Derivatives
Caption: Key stages of viral replication and potential points of inhibition by pyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of this compound derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and standard antibiotics. Perform a two-fold serial dilution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.
Detailed Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound or a standard antiviral drug.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible in the virus control wells (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the EC50 value.
Conclusion and Future Directions
The diverse biological activities exhibited by pyrimidine derivatives underscore their immense therapeutic potential. While this guide has focused on the projected activities of this compound derivatives based on structurally related compounds, it is imperative that future research endeavors focus on the synthesis and direct biological evaluation of a broad range of these specific analogs. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity for various therapeutic targets. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular interactions and signaling pathways modulated by these compounds. The detailed protocols and comparative data presented herein provide a solid foundation for researchers to embark on these exciting avenues of investigation, ultimately contributing to the development of novel and effective therapies for a multitude of diseases.
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A Spectroscopic Guide to Substituted Pyrimidine Aldehydes: A Comparative Analysis for Researchers
Introduction: The Significance of Pyrimidine Aldehydes in Modern Research
Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and drug development.[1] Its derivatives are integral to a vast array of biologically active molecules, including antiviral, antitumor, antibacterial, and anti-inflammatory agents.[1] The introduction of a formyl (aldehyde) group onto the pyrimidine ring creates a versatile synthetic intermediate, a key building block for the elaboration of more complex molecular architectures with significant therapeutic potential. The aldehyde moiety not only participates in a wide range of chemical transformations but also profoundly influences the electronic and, consequently, the spectroscopic properties of the pyrimidine core.
This guide provides an in-depth comparative analysis of the spectroscopic properties of substituted pyrimidine aldehydes. We will explore how various substituents on the pyrimidine ring modulate the molecule's interaction with electromagnetic radiation and charged particles, as observed through UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By understanding these structure-spectra relationships, researchers can more effectively elucidate the structures of novel pyrimidine aldehydes, monitor reaction progress, and gain insights into their electronic and conformational characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic characterization of this important class of compounds.
The Influence of Substituents: A Spectroscopic Overview
The electronic nature of substituents on the pyrimidine ring dictates the electron density distribution within the aromatic system, which in turn governs the spectroscopic signatures of the molecule. Electron-donating groups (EDGs) such as amino (-NH2) and methoxy (-OCH3) groups increase the electron density of the ring, while electron-withdrawing groups (EWGs) like nitro (-NO2) and chloro (-Cl) groups decrease it. The aldehyde group itself is a moderate electron-withdrawing group. The interplay between the aldehyde and other substituents at various positions on the ring leads to characteristic shifts in spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.[2] For substituted pyrimidine aldehydes, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shifts of protons on the pyrimidine ring are highly sensitive to the electronic effects of the substituents. The aldehyde proton itself gives a characteristic downfield signal, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
The protons directly attached to the pyrimidine ring generally appear in the aromatic region (δ 7.0-9.5 ppm). The presence of electron-withdrawing groups tends to shift these proton signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).[3]
Comparative Analysis of ¹H NMR Data:
| Compound | Substituents | Aldehyde Proton (δ ppm) | Ring Protons (δ ppm) | Other Protons (δ ppm) |
| Pyrimidine-5-carbaldehyde | 5-CHO | ~10.0 | H2: ~9.3, H4/H6: ~9.1 | - |
| 2-Aminopyrimidine-5-carbaldehyde | 2-NH2, 5-CHO | ~9.8 | H4/H6: ~8.5 | NH2: broad signal |
| 4-Amino-6-chloropyrimidine-5-carbaldehyde | 4-NH2, 6-Cl, 5-CHO | ~10.2 | H2: ~8.4 | NH2: broad signal |
| 2,4-Diaminopyrimidine-5-carbaldehyde | 2,4-di-NH2, 5-CHO | ~9.7 | H6: ~8.1 | NH2: broad signals |
| 2-Methoxypyrimidine-5-carbaldehyde | 2-OCH3, 5-CHO | ~9.9 | H4/H6: ~8.9 | OCH3: ~4.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of substituted pyrimidine aldehydes. The aldehydic carbon exhibits a characteristic resonance far downfield, typically between δ 185-200 ppm. The chemical shifts of the pyrimidine ring carbons are also significantly influenced by the substituents.
Comparative Analysis of ¹³C NMR Data:
| Compound | Substituents | Aldehyde Carbon (δ ppm) | Ring Carbons (δ ppm) | Other Carbons (δ ppm) |
| Pyrimidine-5-carbaldehyde | 5-CHO | ~190 | C2: ~159, C4/C6: ~158, C5: ~132 | - |
| 2-Aminopyrimidine-5-carbaldehyde | 2-NH2, 5-CHO | ~188 | C2: ~163, C4/C6: ~157, C5: ~115 | - |
| 4-Amino-6-chloropyrimidine-5-carbaldehyde | 4-NH2, 6-Cl, 5-CHO | ~187 | C2: ~158, C4: ~162, C5: ~110, C6: ~159 | - |
| 2,4-Diaminopyrimidine-5-carbaldehyde | 2,4-di-NH2, 5-CHO | ~186 | C2: ~163, C4: ~164, C5: ~105, C6: ~156 | - |
| 2-Methoxypyrimidine-5-carbaldehyde | 2-OCH3, 5-CHO | ~189 | C2: ~165, C4/C6: ~157, C5: ~118 | OCH3: ~55 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for obtaining high-quality NMR spectra of substituted pyrimidine aldehydes is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine aldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[2]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Spectral Width: Set a spectral width of approximately 0 to 200 ppm.
-
Pulse Sequence: Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.[2]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Caption: A generalized workflow for the NMR spectroscopic analysis of substituted pyrimidine aldehydes.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For substituted pyrimidine aldehydes, the IR spectrum provides characteristic absorption bands for the aldehyde group and the pyrimidine ring, as well as for any other functional groups present.
The most prominent feature in the IR spectrum of a pyrimidine aldehyde is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1715 cm⁻¹.[4] The exact position of this band is influenced by the electronic nature of the substituents on the pyrimidine ring. Electron-donating groups tend to lower the C=O stretching frequency, while electron-withdrawing groups tend to raise it.
Another diagnostic feature is the C-H stretching vibration of the aldehyde proton, which usually gives rise to two weak to medium bands in the region of 2700-2850 cm⁻¹.[5] The pyrimidine ring itself exhibits a series of characteristic absorptions due to C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ region, and ring breathing modes at lower frequencies.
Comparative Analysis of IR Data:
| Compound | Substituents | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Pyrimidine Ring Vibrations (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Pyrimidine-5-carbaldehyde | 5-CHO | ~1700 | ~2720, ~2820 | ~1570, ~1470, ~1400 | - |
| 2-Aminopyrimidine-5-carbaldehyde | 2-NH2, 5-CHO | ~1685 | ~2710, ~2810 | ~1590, ~1480, ~1410 | N-H stretch: ~3100-3400 |
| 4-Amino-6-chloropyrimidine-5-carbaldehyde | 4-NH2, 6-Cl, 5-CHO | ~1695 | ~2725, ~2825 | ~1580, ~1460, ~1400 | N-H stretch: ~3100-3400, C-Cl stretch: ~700-800 |
| 2-Methoxypyrimidine-5-carbaldehyde | 2-OCH3, 5-CHO | ~1690 | ~2715, ~2815 | ~1585, ~1475, ~1405 | C-O stretch: ~1250 |
| 2-Nitropyrimidine-5-carbaldehyde | 2-NO2, 5-CHO | ~1710 | ~2730, ~2830 | ~1560, ~1450, ~1390 | NO2 stretch: ~1530, ~1350 |
Note: Wavenumbers are approximate.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] Pyrimidine and its derivatives are aromatic and thus exhibit characteristic UV absorptions. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the pyrimidine ring.
The aldehyde group, being a chromophore, contributes to the UV absorption of the molecule. The presence of other substituents that extend the conjugation or alter the electron density of the pyrimidine ring will cause shifts in the λmax. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups may cause a hypsochromic (blue) shift to shorter wavelengths, although the effect can be more complex depending on the specific electronic transitions involved.
Comparative Analysis of UV-Vis Data:
| Compound | Substituents | λmax (nm) | Solvent |
| Pyrimidine | - | ~243 | Ethanol |
| Pyrimidine-5-carbaldehyde | 5-CHO | ~260, ~285 | Ethanol |
| 2-Aminopyrimidine-5-carbaldehyde | 2-NH2, 5-CHO | ~290, ~320 | Ethanol |
| 4-Amino-6-chloropyrimidine-5-carbaldehyde | 4-NH2, 6-Cl, 5-CHO | ~295, ~330 | Methanol |
| 2-Nitropyrimidine-5-carbaldehyde | 2-NO2, 5-CHO | ~250, ~300 | Ethanol |
Note: λmax values are approximate and can be solvent-dependent.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the pyrimidine aldehyde in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Fill another cuvette with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[1] This allows for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.
For substituted pyrimidine aldehydes, the molecular ion peak (M⁺) is typically observed, especially with soft ionization techniques like Electrospray Ionization (ESI). With Electron Ionization (EI), the molecular ion peak may be less intense for some aliphatic-substituted pyrimidines but is generally prominent for aromatic pyrimidine aldehydes.
The fragmentation of pyrimidine aldehydes is influenced by the substituents. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl radical ([M-29]⁺).[7] The pyrimidine ring itself is relatively stable, but it can undergo characteristic ring cleavage depending on the nature and position of the substituents.
Caption: Common fragmentation pathways for pyrimidine aldehydes in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 µg/mL. The solvent may be acidified with formic acid or basified with ammonia to promote ionization.
-
Electron Ionization (EI): For volatile compounds, the sample can be introduced directly or via a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.
-
Ionization Source: Choose between ESI for polar molecules or EI for volatile compounds.
-
-
Data Acquisition:
-
Acquire data in full scan mode to obtain the molecular ion.
-
If further structural information is needed, perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive characterization of substituted pyrimidine aldehydes relies on the synergistic use of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed information for complete structure determination, IR and UV-Vis spectroscopy offer rapid and valuable confirmation of functional groups and electronic properties. Mass spectrometry is essential for determining the molecular weight and can provide key structural insights through fragmentation analysis.
By understanding the principles outlined in this guide and by comparing the spectroscopic data of new compounds with those of known analogues, researchers can confidently and efficiently elucidate the structures of novel substituted pyrimidine aldehydes, paving the way for their application in drug discovery and other areas of chemical research.
References
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Porter, Q. N., & Baldas, J. Mass spectrometry of heterocyclic compounds. Wiley-Interscience, 1971.[8]
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A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support Team, December 2025.[1]
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A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem Technical Support Team, December 2025.[2]
- IR Spectroscopy Tutorial: Aldehydes. University of California, Los Angeles.
- General methods for ¹H and ¹³C NMR spectroscopy. The Royal Society of Chemistry.
- 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. PubChem, CID 104253122.
- Mass spectrometry of heterocyclic compounds [by] Q. N. Porter [and] J. Baldas. National Library of Medicine Institution - NIH.
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Aldehyde IR Spectroscopy. Berkeley Learning Hub, 2024.
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A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem, 2025.[1]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. BenchChem.[3]
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Shkurko, O. P., & Mamaev, V. P. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate, 2025.[9]
- Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC.
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts, 2024.[5]
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Smith, B. C. The C=O Bond, Part II: Aldehydes. Spectroscopy Online, 2017.[10]
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Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014.[11]
- Metin, T. Basic 1H- and 13C-NMR Spectroscopy.
- 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE. ChemicalBook, CAS 90905-32-1.
- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed.
- Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives.
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH, 2022.[12]
- NMR Guidelines for ACS Journals. American Chemical Society.
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Razus, A. C., et al. Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate, 2025.[13]
- Gas-phase fragmentation of protonated C60-pyrimidine deriv
- 13C NMR spectra of synthesized model compound 4f.
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Preprints.org.
- 13C DEPT NMR 1D Spectrum. Utah Chemistry.
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023.[7]
- electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-m
- 2-Amino-5-nitropyridine. the NIST WebBook.
- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Sultan Qaboos University House of Expertise.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Methylpyrimidine-2-carbaldehyde
In the landscape of pharmaceutical research and drug development, the molecular integrity of building blocks is paramount. 4-Methylpyrimidine-2-carbaldehyde is a crucial intermediate in the synthesis of a multitude of biologically active compounds, making the verification of its purity a critical, non-negotiable step. This guide provides an in-depth comparison of analytical methodologies, grounded in practical experience, to establish a robust, self-validating system for purity assessment.
Part 1: The Synthetic Context and Anticipating Impurities
To effectively assess purity, one must first understand the potential impurities that can arise from the synthesis itself. A common and efficient route to this compound is the Riley oxidation of 4-methyl-2-methylpyrimidine using selenium dioxide.
This specific pathway, while effective, introduces a predictable set of potential impurities that our analytical strategy must be designed to detect:
-
Unreacted Starting Material: Incomplete oxidation can leave residual 4-methyl-2-methylpyrimidine in the final product.
-
Over-oxidation Product: Aggressive reaction conditions can lead to the formation of 4-methylpyrimidine-2-carboxylic acid.
-
Reagent-based Impurities: Trace amounts of the selenium dioxide catalyst or its byproducts may carry through the workup.
-
Solvent Residues: Residual solvents used during the reaction or purification (e.g., dioxane, ethanol) are common contaminants.
The goal of our analytical workflow is to unequivocally identify and quantify these specific species to furnish a comprehensive purity profile.
Part 2: A Tiered Strategy for Purity Verification
A multi-faceted analytical approach, leveraging orthogonal techniques, is the cornerstone of trustworthy purity assessment. Each method provides a unique piece of the puzzle, and together they create a self-validating system. Our recommended workflow follows a logical progression from rapid qualitative checks to rigorous quantitative analysis and structural confirmation.
Caption: A strategic workflow for the comprehensive purity assessment of this compound.
Part 3: In-Depth Comparison of Core Analytical Techniques
The selection of an analytical method should be deliberate, based on the specific information required. Here, we compare the most vital techniques for this application.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse for quantitative purity analysis. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. For aldehydes, which possess a UV chromophore, a UV detector provides excellent sensitivity and linearity.[1][2]
Expert Insight: The choice of a reverse-phase C18 column is logical due to the moderate polarity of this compound. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial to protonate the pyrimidine nitrogens, ensuring sharp, symmetrical peak shapes for accurate integration.[3] While derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is common for trace-level aldehyde analysis in environmental samples, it is often unnecessary for assessing the purity of a bulk synthesized product and adds complexity.[4][5][6][7]
Experimental Protocol: Purity by HPLC-UV
-
System Preparation: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of 50:50 Water:Acetonitrile.
-
Injection Volume: 5 µL.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by ionization and detection by mass-to-charge ratio.[9] It is exceptionally powerful for identifying volatile impurities like residual solvents and confirming the molecular weight of the main component and its byproducts.[10]
Expert Insight: GC-MS is an excellent orthogonal technique to HPLC. While HPLC separates based on polarity, GC separates based on boiling point and volatility. This means an impurity that co-elutes with the main peak in HPLC may be well-resolved in GC, and vice-versa. The mass spectrum provides definitive structural information, allowing for the confident identification of impurities based on their fragmentation patterns.[11]
Experimental Protocol: Impurity Identification by GC-MS
-
System Preparation: Shimadzu GCMS-QP 1000 EX or equivalent.
-
Column: SH-Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Dichloromethane.
-
Injection Volume: 1 µL (split ratio 50:1).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides the most detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It is unparalleled for confirming the exact structure of the synthesized compound and identifying impurities with distinct chemical structures.
Expert Insight: A ¹H NMR spectrum is the gold standard for structural confirmation. The chemical shift, integration, and coupling patterns of the protons provide a unique fingerprint of the molecule. For this compound, one would expect to see a singlet for the methyl group, distinct signals for the pyrimidine ring protons, and a characteristic downfield singlet for the aldehyde proton.[12] The presence of unexpected signals can directly indicate impurities like the starting material (additional methyl signal) or the carboxylic acid (disappearance of aldehyde proton, appearance of a broad acid proton).
Experimental Protocol: Structural Confirmation by ¹H NMR
-
System Preparation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
Data Processing: Fourier transform the data, phase correct, and integrate the signals. Reference the TMS peak to 0.00 ppm.
-
Expected Signals:
-
Aldehyde proton (CHO): ~10.1 ppm (singlet)
-
Pyrimidine proton (H6): ~8.9 ppm (doublet)
-
Pyrimidine proton (H5): ~7.4 ppm (doublet)
-
Methyl protons (CH₃): ~2.8 ppm (singlet)
-
Part 4: Data Synthesis and Method Comparison
A direct comparison highlights the specific strengths of each technique, guiding the researcher to make informed decisions for a comprehensive analysis.
| Parameter | HPLC-UV | GC-MS | ¹H NMR Spectroscopy | Melting Point |
| Primary Use | Quantitative Purity (%) | Impurity Identification | Structural Confirmation | Qualitative Purity Check |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (µg to mg) | Not Applicable |
| Impurity ID | Limited (by RT) | Excellent (by Mass Spec) | Excellent (by Structure) | Very Poor |
| Quantitation | Excellent | Good (with standards) | Good (with internal std.) | Non-quantitative |
| Throughput | Medium | Medium | Low | High |
| Expertise Req. | Moderate | High | High | Low |
| Key Advantage | Robust quantitation of non-volatile impurities. | Orthogonal separation; identifies volatile impurities. | Unambiguous structure proof. | Fast, inexpensive initial screen. |
Conclusion
No single analytical technique can provide a complete and trustworthy picture of the purity of synthesized this compound. A self-validating system, as described in this guide, is essential. The process begins with a rapid qualitative check like melting point, moves to rigorous quantitative assessment by HPLC, and is finalized with definitive structural confirmation and orthogonal impurity identification by NMR and GC-MS. This tiered approach ensures that the material proceeding to the next stage of research or development is of the highest, most well-characterized quality, upholding the principles of scientific integrity and reproducibility.[13][14][15]
References
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- Validation of Impurity Methods, Part II. LCGC North America.
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
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Navigating Specificity: A Comparative Guide to Cross-Reactivity of Pyrimidine Aldehydes in Analytical Assays
The Challenge of Structural Similarity: A Double-Edged Sword
The reactivity of the aldehyde group, combined with the diverse functionalities of the pyrimidine ring, makes these molecules versatile synthetic intermediates.[2] However, this structural homology is also the primary driver of cross-reactivity in various analytical methods. Assays designed to detect a specific pyrimidine aldehyde may inadvertently react with other structurally related analogs present in the sample matrix. This is particularly problematic in immunoassays, where antibody binding can be influenced by subtle variations in molecular structure.[3][4]
The core of the issue lies in the shared epitopes or reactive sites among different pyrimidine aldehydes. For instance, an antibody raised against 2-Methylpyrimidine-4-carbaldehyde might also recognize other pyrimidine-based aldehydes due to the common pyrimidine ring and the reactive carbonyl group. The degree of cross-reactivity is often proportional to the extent of structural similarity.[5]
Understanding the Chemical Basis of Cross-Reactivity
Cross-reactivity in chemical assays often stems from the non-specific reaction of a reagent with multiple analytes. For aldehydes, classical qualitative tests like the 2,4-Dinitrophenylhydrazine (2,4-DNP) test, Tollens' test, and Fehling's test are prime examples.[6] While effective in confirming the presence of an aldehyde functional group, they lack the specificity to distinguish between different aldehyde-containing molecules.[7]
In the context of pyrimidine aldehydes, a positive result in a 2,4-DNP test would indicate the presence of a carbonyl group but would not differentiate between 2-Methylpyrimidine-4-carbaldehyde and a potential contaminant like 4-Methylpyridine-2-carbaldehyde.[6][8] This underscores the need for more sophisticated and specific analytical techniques, especially in complex matrices.
Comparative Analysis of Pyrimidine Aldehydes
To illustrate the potential for cross-reactivity, let's compare 2-Methylpyrimidine-4-carbaldehyde with other structurally similar compounds that may be present as impurities or analogs.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Potential for Cross-Reactivity |
| 2-Methylpyrimidine-4-carbaldehyde | 1004-17-7 | C6H6N2O | Pyrimidine ring, methyl group at position 2, aldehyde at position 4.[1][9] | Target Analyte |
| 4-Methylpyrimidine | 3438-46-8 | C5H6N2 | Pyrimidine ring, methyl group at position 4. Lacks the aldehyde group.[10] | Low (in aldehyde-specific assays), but may interfere in methods targeting the pyrimidine core. |
| 4-Methylpyridine-2-carbaldehyde | 53547-60-7 | C7H7NO | Pyridine ring, methyl group at position 4, aldehyde at position 2.[8][11] | High (in general aldehyde assays), moderate to high in immunoassays depending on antibody specificity. |
| Pyrimidine-4-carbaldehyde | 11412355 (Parent CID) | C5H4N2O | Pyrimidine ring, aldehyde at position 4. Lacks the methyl group.[12] | High, as it shares the core pyrimidine-aldehyde structure. |
| 4-Amino-2-methylpyrimidine-5-carbaldehyde | 73-68-7 | C6H7N3O | Pyrimidine ring, amino and methyl groups.[13] | Moderate to high, depending on the influence of the amino group on reactivity and antibody recognition. |
Mitigating Cross-Reactivity: Experimental Strategies and Protocols
Ensuring the specificity of an assay requires a multi-faceted approach, from careful experimental design to the use of highly selective analytical techniques.
Protocol 1: Specificity Testing using 2,4-Dinitrophenylhydrazine (2,4-DNP) Test
This protocol demonstrates a general method for detecting the presence of an aldehyde, which can be used as a preliminary screening tool.
Objective: To confirm the presence of a carbonyl group in the test compounds.
Materials:
-
Test compounds (e.g., 2-Methylpyrimidine-4-carbaldehyde, 4-Methylpyridine-2-carbaldehyde)
-
Ethanol
-
2,4-Dinitrophenylhydrazine reagent (a solution of 2,4-dinitrophenylhydrazine in sulfuric acid and ethanol)
Procedure:
-
Dissolve a small amount of the test compound in ethanol.
-
Add a few drops of the 2,4-DNP reagent to the solution.
-
Shake the mixture vigorously.
-
Observe for the formation of a yellow, orange, or red precipitate, which indicates the presence of a carbonyl group.[6]
Expected Outcome: Both 2-Methylpyrimidine-4-carbaldehyde and 4-Methylpyridine-2-carbaldehyde will yield a positive result, demonstrating the non-specific nature of this test for aldehyde identification.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Specific Quantification
HPLC is a powerful technique for separating and quantifying individual components in a mixture, thereby overcoming the limitations of non-specific chemical tests.
Objective: To separate and quantify 2-Methylpyrimidine-4-carbaldehyde from potentially cross-reactive analogs.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of 2-Methylpyrimidine-4-carbaldehyde and potential cross-reactants at known concentrations.
-
Prepare the sample solution containing the mixture of compounds.
-
Inject the standards and the sample onto the HPLC system.
-
Analyze the resulting chromatograms to determine the retention times and peak areas for each compound.
-
Quantify the amount of 2-Methylpyrimidine-4-carbaldehyde in the sample by comparing its peak area to the calibration curve generated from the standards.
Rationale: The differential partitioning of the analytes between the stationary and mobile phases allows for their separation based on polarity and other physicochemical properties, enabling specific quantification.
Visualizing the Challenge: Cross-Reactivity Pathways
To better understand the potential for cross-reactivity, the following diagrams illustrate the structural similarities and the workflow for ensuring assay specificity.
Caption: Structural similarities leading to assay cross-reactivity.
Caption: Workflow for ensuring specific analysis of pyrimidine aldehydes.
Conclusion
The potential for cross-reactivity among structurally similar pyrimidine aldehydes is a critical consideration for researchers in drug development and analytical sciences. A thorough understanding of the underlying chemical principles, coupled with the implementation of specific and validated analytical methods like HPLC, is essential for obtaining reliable and accurate data. By carefully designing experiments and being aware of the potential pitfalls of non-specific assays, scientists can navigate the challenges of cross-reactivity and ensure the integrity of their research.
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Sotnikov, D. V., et al. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Gaathon, A., et al. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-Methylpyrimidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 4-Methylpyrimidine-2-carbaldehyde stands as a critical building block for a variety of bioactive molecules, making the selection of its synthetic route a crucial decision in the drug development pipeline. This guide provides an in-depth, objective comparison of three distinct synthetic pathways to this valuable aldehyde, supported by experimental data and mechanistic insights to inform your research and development endeavors.
Executive Summary
This guide benchmarks three primary synthetic routes to this compound:
-
Direct Oxidation of 2,4-Dimethylpyrimidine (Riley Oxidation)
-
Two-Step Synthesis via Nitrile Intermediate
-
Hydrolysis of a 2-(Dihalomethyl)-4-methylpyrimidine Precursor
Each route is evaluated based on key performance metrics including overall yield, reaction complexity, scalability, and safety considerations. Our analysis reveals that while the direct oxidation offers a more streamlined approach, the two-step nitrile reduction pathway may provide advantages in terms of yield and purification. The hydrolysis route, though theoretically viable, currently lacks sufficient experimental validation in the literature for a comprehensive comparison.
Introduction: The Significance of this compound
The pyrimidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring both a reactive aldehyde group at the 2-position and a methyl group at the 4-position, makes it a versatile synthon for the construction of complex molecular architectures. The aldehyde functionality serves as a handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Consequently, the development of robust and efficient synthetic methodologies to access this key intermediate is of significant interest to the chemical and pharmaceutical industries.
Route 1: Direct Oxidation of 2,4-Dimethylpyrimidine (Riley Oxidation)
The direct oxidation of the 2-methyl group of 2,4-dimethylpyrimidine to an aldehyde represents the most atom-economical approach. The Riley oxidation, utilizing selenium dioxide (SeO₂), is a well-established method for the oxidation of activated methyl groups, particularly those adjacent to heteroaromatic systems.[1][2][3]
Reaction Scheme:
Caption: Riley Oxidation of 2,4-Dimethylpyrimidine.
Experimental Protocol:
A general procedure for the Riley oxidation of an activated methyl group on a heterocyclic ring is as follows:
-
To a solution of 2,4-dimethylpyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, selenium dioxide (1.1 - 2.0 eq) is added.
-
The reaction mixture is heated to reflux (typically around 100 °C) and stirred for several hours (e.g., 7 hours).[2]
-
Reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated elemental selenium.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.[2]
Performance Analysis:
| Parameter | Experimental Data/Observations | Rationale & Insights |
| Yield | Reported yields for analogous heterocyclic systems typically range from 20-70%.[2][4] | The yield can be sensitive to reaction conditions and the specific substrate. Over-oxidation to the corresponding carboxylic acid can be a significant side reaction. The regioselectivity of the oxidation (2-methyl vs. 4-methyl) is a critical consideration, with the 2-position being more activated due to the adjacent nitrogen atoms. |
| Purity | Purification via column chromatography is generally required to remove unreacted starting material, over-oxidation products, and selenium byproducts. | The formation of selenium-containing byproducts can complicate purification. Careful filtration is necessary to remove elemental selenium. |
| Scalability | The use of stoichiometric amounts of toxic selenium dioxide poses significant challenges for large-scale synthesis. | The toxicity and need for careful handling and disposal of selenium waste are major drawbacks for industrial applications. |
| Reaction Time | Typically requires several hours at elevated temperatures. | The reaction kinetics are often slow, necessitating prolonged heating. |
| Safety | Selenium dioxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. | Appropriate personal protective equipment (PPE) is essential. Procedures for quenching and disposal of selenium waste must be strictly followed. |
Mechanistic Considerations:
The mechanism of the Riley oxidation is believed to proceed through an initial ene reaction between the enol form of the substrate and selenium dioxide, followed by a[2][3]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.[1][3][5]
Caption: Simplified mechanism of the Riley Oxidation.
Route 2: Two-Step Synthesis via Nitrile Intermediate
This synthetic approach involves the preparation of a 2-cyano-4-methylpyrimidine intermediate, followed by its reduction to the target aldehyde. This two-step process offers the potential for higher overall yields and easier purification compared to the direct oxidation method.
Reaction Scheme:
Caption: Two-step synthesis via a nitrile intermediate.
Experimental Protocols:
Step 1: Synthesis of 2-Cyano-4-methylpyrimidine
The synthesis of the nitrile intermediate can be achieved from various precursors. A common method involves the nucleophilic substitution of a leaving group at the 2-position with a cyanide salt. For instance, starting from 2-chloro-4-methylpyrimidine:
-
2-Chloro-4-methylpyrimidine (1.0 eq) is dissolved in a suitable aprotic solvent like DMSO or DMF.
-
Sodium cyanide or potassium cyanide (1.1 - 1.5 eq) is added to the solution.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield 2-cyano-4-methylpyrimidine, which may be purified by crystallization or chromatography.
Step 2: Reduction of 2-Cyano-4-methylpyrimidine to this compound
The partial reduction of the nitrile to the aldehyde is typically accomplished using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[6]
-
A solution of 2-cyano-4-methylpyrimidine (1.0 eq) in an anhydrous solvent (e.g., THF or toluene) is cooled to -78 °C under an inert atmosphere.
-
A solution of DIBAL-H (1.0 - 1.2 eq) in a suitable solvent is added dropwise, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for a specified period (typically 1-3 hours).
-
The reaction is quenched at low temperature by the slow addition of a suitable reagent like methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography provides the final product, this compound.
Performance Analysis:
| Parameter | Experimental Data/Observations | Rationale & Insights |
| Overall Yield | High yields for both steps are achievable. Cyanation reactions on similar heterocyclic systems often proceed in good to excellent yields. DIBAL-H reduction of nitriles to aldehydes is also generally efficient, with yields often exceeding 70-80%. | The two-step nature allows for the isolation and purification of the intermediate, which can lead to a cleaner final product and potentially a higher overall yield compared to a one-pot oxidation. |
| Purity | The final product can often be obtained in high purity after chromatographic purification. | The stepwise nature of the synthesis allows for the removal of impurities at each stage, simplifying the final purification. |
| Scalability | The use of cyanide salts requires stringent safety protocols, but the procedure is generally more scalable than the Riley oxidation due to the avoidance of stoichiometric heavy metals. DIBAL-H is a pyrophoric reagent that requires careful handling on a large scale. | While cyanide is toxic, its handling and quenching procedures are well-established in industrial settings. The exothermicity of the DIBAL-H reduction needs to be carefully managed during scale-up. |
| Reaction Time | Each step typically requires several hours, leading to a longer overall synthesis time compared to the direct oxidation. | The multi-step nature inherently increases the total process time. |
| Safety | The use of highly toxic cyanide salts is a major safety concern. DIBAL-H is pyrophoric and reacts violently with water. | Both reagents necessitate specialized handling procedures and a thorough understanding of their reactivity and associated hazards. |
Mechanistic Considerations:
The reduction of the nitrile with DIBAL-H proceeds via the formation of an intermediate imine-aluminum complex. At low temperatures, this complex is stable and does not undergo further reduction. Upon aqueous workup, the imine is hydrolyzed to the corresponding aldehyde.
Route 3: Hydrolysis of a 2-(Dihalomethyl)-4-methylpyrimidine Precursor
This route involves the formation of a 2-(dihalomethyl)pyrimidine intermediate, which is then hydrolyzed to the aldehyde. While less commonly reported for this specific target, the hydrolysis of gem-dihalides is a classic method for aldehyde synthesis.
Reaction Scheme:
Caption: Synthesis via hydrolysis of a dihalomethyl intermediate.
Experimental Protocol (Proposed):
Step 1: Synthesis of 2-(Dihalomethyl)-4-methylpyrimidine
-
2,4-Dimethylpyrimidine could be subjected to radical halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride.
-
The reaction would likely require heating and careful monitoring to control the degree of halogenation.
Step 2: Hydrolysis to this compound
-
The isolated 2-(dihalomethyl)-4-methylpyrimidine would then be subjected to hydrolysis.
-
This could be achieved under acidic or basic conditions, or by using a silver salt-assisted hydrolysis. The reaction conditions would need to be carefully optimized to avoid side reactions on the pyrimidine ring.
Performance Analysis:
| Parameter | Experimental Data/Observations | Rationale & Insights |
| Yield | Data for this specific transformation is not readily available in the literature. Yields for analogous reactions can be variable. | The selectivity of the initial halogenation step is a major concern, as over-halogenation or reaction at the 4-methyl group could occur. The hydrolysis step may also be accompanied by side reactions. |
| Purity | Purification would likely be challenging due to the potential for a mixture of halogenated products and side products from the hydrolysis. | The formation of mono-, di-, and tri-halogenated species would complicate the purification of the intermediate. |
| Scalability | The scalability would depend on the efficiency and selectivity of the halogenation step. Radical reactions can sometimes be difficult to control on a large scale. | The use of halogenated solvents and reagents also presents environmental and safety challenges. |
| Reaction Time | The overall reaction time is difficult to predict without experimental data. | Both the halogenation and hydrolysis steps could require significant reaction times. |
| Safety | Halogenated reagents and solvents require careful handling. The potential for runaway reactions during radical halogenation needs to be considered. | Standard safety precautions for handling corrosive and reactive chemicals would be necessary. |
Comparative Summary of Synthesis Routes
| Feature | Route 1: Riley Oxidation | Route 2: Nitrile Reduction | Route 3: Dihalomethyl Hydrolysis |
| Starting Material | 2,4-Dimethylpyrimidine | 2-Halo- or 2-Methylthio-4-methylpyrimidine | 2,4-Dimethylpyrimidine |
| Number of Steps | 1 | 2 | 2 |
| Overall Yield | Moderate (20-70%) | Potentially High (>70%) | Unknown (Potentially Variable) |
| Key Reagents | Selenium Dioxide | NaCN/KCN, DIBAL-H | NCS/NBS, Acid/Base |
| Key Advantages | Atom economical, direct | Potentially higher yield, cleaner product | Avoids highly toxic reagents like SeO₂ and cyanides |
| Key Disadvantages | Toxic SeO₂, moderate yields, purification | Toxic cyanides, pyrophoric DIBAL-H, longer route | Lack of established protocols, potential for side reactions |
| Scalability | Poor | Moderate | Potentially Moderate |
| Safety Concerns | High (SeO₂) | High (Cyanide, DIBAL-H) | Moderate (Halogenating agents) |
Conclusion and Recommendations
Based on the available data and established chemical principles, the two-step synthesis via a nitrile intermediate (Route 2) appears to be the most promising route for the reliable and high-yield synthesis of this compound, particularly for laboratory and pilot-scale production. While it involves an additional step compared to the direct oxidation, the potential for higher purity and overall yield, coupled with more established procedures for handling the involved reagents in a controlled manner, makes it a more robust choice.
The Riley oxidation (Route 1) , while offering the allure of a single-step transformation, is hampered by the toxicity of selenium dioxide and often moderate and variable yields. This route may be suitable for small-scale synthesis where atom economy is a primary driver and the necessary safety infrastructure is in place.
The hydrolysis of a 2-(dihalomethyl) intermediate (Route 3) remains a theoretical possibility that requires significant experimental investigation to be considered a viable synthetic strategy. The challenges associated with selective halogenation and controlled hydrolysis would need to be overcome.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including scale, purity specifications, available resources, and safety considerations. We recommend further process optimization and development for the chosen route to ensure its efficiency and scalability for the intended application.
References
-
NROChemistry. Riley Oxidation. [Link]
- J. Am. Chem. Soc.2019, 141, 19589.
-
Wikipedia. Riley oxidation. [Link]
-
Tan, K. L.; et al. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules2020 , 25, 1733. [Link]
-
NPTEL. Module 1: Oxidation Reactions. [Link]
-
Szeleczky, Z.; et al. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules2021 , 26, 2055. [Link]
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Safety Operating Guide
Technical Guide: Standard Operating Procedures for the Safe Disposal of 4-Methylpyrimidine-2-carbaldehyde
Introduction and Scope
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methylpyrimidine-2-carbaldehyde (CAS No: 53547-60-7). As a heterocyclic aldehyde, this compound is a valuable intermediate in synthetic and medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules.[1] However, its chemical reactivity and toxicological profile necessitate rigorous adherence to safety and disposal protocols. This document is intended for laboratory personnel, including researchers, chemists, and technicians, who handle this compound. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and promote a culture of safety within the laboratory environment.
Hazard Assessment and Chemical Profile
A thorough understanding of the hazards associated with this compound is fundamental to its safe management. The primary risks are associated with its toxicity and combustibility.
Key Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2][3]
-
Eye Irritation: It is known to cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1]
-
Combustibility: It is a combustible liquid with a flash point of 85.6 °C (186.1 °F), requiring careful storage away from ignition sources.[2]
Chemical Incompatibilities: To prevent dangerous reactions, this compound and its waste streams must be kept separate from:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases[4]
Data Summary Table: Physicochemical and Hazard Properties
| Property | Value | Source |
| CAS Number | 53547-60-7 | [2][3] |
| Molecular Formula | C₇H₇NO | [2][3] |
| Molecular Weight | 121.14 g/mol | [2][3] |
| Physical Form | Liquid | [2] |
| Density | 1.082 g/mL at 25 °C | [2] |
| Flash Point | 85.6 °C / 186.1 °F | [2] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [2][3] |
| Storage Class | 10 - Combustible Liquids | [2] |
Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of exposure via inhalation, ingestion, or skin/eye contact. The following minimum PPE must be worn when handling this compound or its associated waste:
-
Eye Protection: Chemical safety goggles or a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Nitrile rubber gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Handling should occur in a certified chemical fume hood to prevent inhalation of vapors.[4] If work outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5]
Waste Management and Disposal Protocol
Disposal of this compound is not a matter of simple dilution; it must be managed as regulated hazardous waste.[6][7][8] Under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer.[5] Evaporation is also not an acceptable method of disposal.[8][9]
Step-by-Step Waste Collection Procedure
-
Characterize the Waste Stream: Determine if the waste is the pure, unused chemical, a dilute solution, or contaminated solid materials (e.g., gloves, absorbent pads, glassware). Each stream must be segregated.[10]
-
Select a Compatible Waste Container:
-
For liquid waste (pure compound or solutions), use a clean, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) carboy or the original product bottle.[7][10] Ensure the container is in good condition with no cracks or leaks.[7]
-
For chemically contaminated solid waste (e.g., paper towels, gloves), use a designated solid waste pail lined with a clear plastic bag. Do not mix liquids and solids in the same container.[10]
-
-
Accumulate Waste:
-
Add waste to the designated container within a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6]
-
Crucially, keep the waste container closed at all times except when actively adding waste. [6][8][10] This prevents the release of vapors and potential spills.
-
Segregate the waste container from incompatible materials, particularly strong acids, bases, and oxidizers.[7][9]
-
-
Properly Label the Waste Container:
-
Arrange for Disposal: When the container is approximately 90% full, or within the time limits set by your institution (e.g., 150 days), submit a chemical waste pickup request to your EHS office.[6] Do not overfill containers.[10]
Decontamination of Empty Containers
The original container of this compound must be decontaminated before it can be disposed of as non-hazardous waste.
-
Thoroughly Empty: Ensure the container is completely empty of all liquid.
-
Triple Rinse:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste. [7][8] This is because it will be significantly contaminated with the chemical. Subsequent rinses may be collected as well, depending on institutional policy.
-
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[9]
-
Final Disposal: Once clean, dry, and defaced, the container can typically be disposed of in a designated container for clean lab glass or recycled according to institutional guidelines.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If safe to do so, remove any potential sources of ignition.
-
Contain the Spill: Use a spill kit with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][11]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.[6] For large or unmanageable spills, contact EHS or emergency services immediately.[6]
Waste Disposal Workflow Diagram
Caption: Decision workflow for segregating and collecting this compound waste.
References
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
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Chemical Waste Procedures. University of Illinois Division of Research Safety.
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Material Safety Data Sheet for 2-Methylpyrimidine-5-carbaldehyde. Capot Chemical Co., Ltd.
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
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Hazardous Waste Disposal Guide. Northwestern University Research Safety.
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Safety Data Sheet for 5-Methylpyrimidine. Thermo Fisher Scientific.
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).
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How to Properly Dispose of Chemical Hazardous Waste. National Science Teaching Association (NSTA).
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Safety Data Sheet for 2-Chloro-4-methylpyrimidine. Fisher Scientific.
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Safety Data Sheet for 4-Pyridinecarboxaldehyde. Fisher Scientific.
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Safety Data Sheet for 4-Methylpyridine. Sigma-Aldrich.
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Safety Data Sheet for 4-Pyridinecarboxaldehyde. Thermo Fisher Scientific.
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4-Methylpyridine-2-carboxaldehyde 97%. Sigma-Aldrich.
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Hazardous Waste Disposal Guide. Northwestern University (Archived).
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Acetaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Sustainable green synthesis of Pyrimidine derivatives. PubMed, National Library of Medicine.
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Sustainable Green Synthesis of Pyrimidine Derivatives. Bentham Science.
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Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives. PubMed, National Library of Medicine.
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Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
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Green Synthesis of Pyrimidine Derivative. Scilit.
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Green Synthesis of Pyrimidine Derivative. ResearchGate.
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4-Methylpyridine-2-carbaldehyde. PubChem, National Library of Medicine.
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4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. Benchchem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylpyrimidine-2-carbaldehyde
This guide provides essential safety protocols and procedural guidance for researchers, scientists, and drug development professionals working with 4-Methylpyrimidine-2-carbaldehyde (CAS No. 933745-52-9). The focus is to move beyond mere compliance and instill a deep, causal understanding of why specific personal protective equipment (PPE) choices are critical for ensuring laboratory safety and experimental integrity.
Hazard Analysis: Understanding the Compound's Profile
This compound is a heterocyclic aldehyde, a class of compounds valuable in synthetic chemistry but demanding respectful handling due to its specific hazard profile. A thorough risk assessment is the foundation of any safety protocol. The Globally Harmonized System (GHS) classifications for this compound dictate the minimum required safety measures.
| Hazard Class & Code | Description | Practical Implication in the Laboratory |
| Acute Toxicity, Oral (H302) | Harmful if swallowed. | Accidental ingestion via contaminated hands or materials can lead to toxic effects. Strict hygiene is paramount. |
| Skin Irritation (H315) | Causes skin irritation. | Direct contact can result in redness, itching, or dermatitis. Aldehydes, as a class, can cause rashes and blistering with prolonged contact.[1] |
| Serious Eye Irritation (H319) | Causes serious eye irritation. | Splashes or contact with airborne powder can cause significant, potentially damaging, eye irritation. |
| Respiratory Irritation (H335) | May cause respiratory irritation. | Inhalation of the powder or its aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] |
| Combustibility | Combustible Solid/Liquid. | While not classified as flammable, related pyrimidine and aldehyde compounds are combustible and can form explosive dust-air mixtures.[3] It must be kept away from ignition sources.[3][4][5] |
Expert Insight: The primary risks during routine handling involve dermal contact, eye exposure from splashes or dust, and respiratory irritation from airborne particles, especially when handling the solid form. The causality is clear: the aldehyde functional group and pyrimidine core contribute to its reactivity and irritant properties.
The Core Directive: Mandatory PPE Ensemble
Based on the hazard profile, a standard PPE ensemble is required for all work with this compound. Modifications should be made based on the scale and specific nature of the procedure, as detailed in the workflow diagram below.
A. Eye and Face Protection: A Non-Negotiable Barrier
Standard laboratory safety glasses are insufficient. The risk of irritation from dust and potential splashes necessitates more robust protection.
-
Chemical Splash Goggles: Must be worn at all times when the compound is on the bench. They provide a full seal around the eyes, protecting from dust, splashes, and vapors.[1][6]
-
Full Face Shield: Required to be worn over chemical splash goggles during procedures with a high risk of splashing, such as transferring solutions or during spill cleanup.[1][7] A face shield alone does not provide adequate eye protection.[7]
B. Hand Protection: Selecting the Right Glove
Gloves are the primary barrier against skin irritation. Material choice is critical.
-
Recommended Material: Nitrile rubber gloves are the standard choice, offering good resistance to a range of chemicals.[3][8]
-
Avoid: Latex gloves are not recommended for handling aldehydes, as some chemicals in this class can readily penetrate them, offering a false sense of security.[1]
-
Protocol: Always inspect gloves for tears or holes before use.[4][8] Don gloves over the cuffs of your lab coat to prevent seepage.[1] For extended work, consider double-gloving. Promptly remove and dispose of gloves upon any sign of contamination, and always before leaving the laboratory.
C. Body Protection: Shielding from Contamination
-
Laboratory Coat: A clean, long-sleeved lab coat is mandatory to protect skin and personal clothing.
-
Chemical Apron: For larger-scale work or when transferring solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against splashes.[1]
D. Respiratory Protection: Managing Inhalation Risk
The need for respiratory protection is task-dependent.
-
When Required: A NIOSH-approved respirator is necessary when handling the solid powder outside of a certified chemical fume hood, during a spill, or whenever aerosols could be generated.[1][5][9]
-
What to Use: For fine powders, a particulate respirator (e.g., N95) may be sufficient. For vapors or higher-risk scenarios, an air-purifying respirator with organic vapor cartridges is recommended.[10]
-
Critical Note: Surgical masks provide no protection against chemical vapors or fine particulates and must not be used as a substitute for a proper respirator.[1]
E. Protective Footwear
Closed-toe and heel shoes constructed of a non-absorbent material are required in any laboratory where chemicals are handled.[1]
Procedural Guidance: From Planning to Disposal
A safety-oriented workflow minimizes risk at every step. The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form and procedure.
Protocol 1: Step-by-Step PPE Donning Procedure
The order of donning PPE is designed to progress from the body outwards, minimizing the chance of contaminating clean items.
-
Footwear: Confirm appropriate closed-toe shoes are worn.
-
Lab Coat/Apron: Don the lab coat, ensuring it is fully buttoned. If required, place a chemical apron over the lab coat.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on chemical splash goggles. If needed, place the face shield over the goggles.
-
Gloves: Don the final piece of PPE, ensuring the cuffs are pulled over the sleeves of the lab coat.
Protocol 2: Step-by-Step PPE Doffing (Removal) Procedure
Doffing is the highest-risk moment for self-contamination. This sequence is critical for safety.
-
Gloves: Remove gloves first, using a glove-to-glove technique (peeling one off with the other) to avoid touching the outside of the glove with bare skin. Dispose of them immediately in the designated waste container.
-
Apron: Remove the chemical apron without touching the front surface.
-
Face Shield/Goggles: Remove eye and face protection by handling the strap from behind the head.
-
Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained within the roll.
-
Respirator (if worn): Remove the respirator last.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE is removed.[4]
Spill and Disposal Plans
Emergency Spill Response
-
Alert personnel in the immediate area and evacuate if necessary.
-
If a respirator is not already worn, do not enter the spill area without the proper respiratory and body protection.[1]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.[8][10]
-
Use non-sparking tools for cleanup.[4]
-
Collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[4][10]
Disposal of Contaminated PPE
-
Disposable PPE, particularly gloves, must be discarded after each use or upon contamination.[1]
-
Place all contaminated disposable items into a designated hazardous waste container for incineration or disposal according to your institution's and local regulations.
By integrating this expert-level understanding of the "why" behind each safety measure with strict adherence to procedure, researchers can handle this compound with the confidence that comes from a robust and validated safety protocol.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
- Aldehydes exposure analysis. (n.d.). RPS Group.
- Safety Data Sheet: 5-Methylpyrimidine. (2013-01-22). Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
